DL-Ethionine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-4-ethylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZPLKKBSSKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Record name | DL-ETHIONINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20354 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020579 | |
| Record name | dl-Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20354 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 5 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20354 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
67-21-0, 535-32-0, 13073-35-3 | |
| Record name | DL-ETHIONINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20354 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DL-Ethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethionine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-ETHIONINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homocysteine, S-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | dl-Ethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-amino-4-(ethylthio)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
516 to 523 °F (decomposes) (NTP, 1992) | |
| Record name | DL-ETHIONINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20354 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Role of DL-Ethionine in the Inhibition of Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-ethionine, the ethyl analog of the essential amino acid methionine, is a potent inhibitor of protein synthesis. Its multifaceted mechanism of action involves several key cellular processes, making it a valuable tool for studying translational control and a potential lead for therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its inhibitory effects, with a focus on ATP depletion, tRNA hypomethylation, and the disruption of critical signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Core Mechanisms of Action
This compound's ability to disrupt protein synthesis stems from its structural similarity to methionine, allowing it to act as a metabolic antagonist. The primary mechanisms include:
-
ATP Trapping and Depletion: In the liver, ethionine is converted to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase. This reaction consumes ATP, and the accumulation of SAE effectively "traps" adenosine, leading to a significant depletion of hepatic ATP levels.[1][2] ATP is essential for multiple steps in protein synthesis, including amino acid activation and the function of initiation and elongation factors. A reduction in cellular ATP to 35.4% of control levels has been observed in rats following the administration of this compound (100 mg/100 g body weight).[2]
-
tRNA Hypomethylation: The formation of SAE also depletes the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[3][4] This leads to the undermethylation of various molecules, including transfer RNA (tRNA).[5] Proper methylation of tRNA is crucial for its stability, structure, and function in translation. Ethionine treatment has been shown to cause a dose-dependent reduction in methylated bases in liver tRNA.[5]
-
Inhibition of Translation Initiation: Ethionine administration has been shown to inhibit the initiation step of protein synthesis.[1] This is, in part, due to the hypophosphorylation of key regulatory proteins in the mTOR signaling pathway, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the 70-kDa ribosomal protein S6 kinase (S6K1).[1] The dephosphorylation of these proteins leads to the suppression of cap-dependent translation initiation.
-
Incorporation into Proteins: Ethionine can be mistakenly recognized by methionyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of methionine.[6] The presence of ethionine in proteins can alter their structure, stability, and function, potentially leading to cellular stress and dysfunction.[7]
-
Impaired Ribosomal RNA (rRNA) Maturation: Ethionine has been observed to inhibit the maturation of ribosomal RNA, specifically by blocking the appearance of newly synthesized 18S rRNA in the cytoplasm.[8] This effect is thought to be a consequence of reduced SAM levels, which are necessary for the essential methylation of rRNA precursors.[8]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the impact of this compound on key cellular parameters.
Table 1: Effect of this compound on Hepatic ATP Levels in Rats
| Dose of this compound | Time Post-Administration | Percentage of Control ATP Levels | Reference |
| 100 mg/100 g body weight | 5 hours | 35.4% | [2] |
| 1 mg/g body weight | 3-4 hours | ~70% | [9] |
Table 2: Effect of L-Ethionine on tRNA Methylation in Rat Liver
| Duration of Treatment | Percentage of Available Methylation Sites | Reference |
| 67 hours | 18% | [10] |
| 4 weeks | 7% | [10] |
Table 3: Effect of Ethionine on Translation Initiation Factors in Rat Liver
| Treatment | Phosphorylation Status of 4E-BP1 | Phosphorylation Status of S6K1 | Reference |
| Ethionine Administration | Hypophosphorylated | Hypophosphorylated | [1] |
Experimental Protocols
Measurement of Protein Synthesis Inhibition in vivo
This protocol describes a method to assess the rate of protein synthesis in animal models treated with this compound using a flooding dose of a labeled amino acid.[11][12]
-
Animal Preparation: Acclimatize animals to the experimental conditions. Administer this compound at the desired dose and time course.
-
Tracer Administration: Administer a flooding dose of a radiolabeled amino acid (e.g., 3H-phenylalanine or 35S-methionine) or a stable isotope-labeled amino acid via intravenous or intraperitoneal injection.[11][12] This ensures rapid equilibration of the tracer with the precursor pool for protein synthesis.
-
Tissue Collection: At a defined time point after tracer administration, euthanize the animal and rapidly collect the tissue of interest (e.g., liver, muscle). Freeze the tissue immediately in liquid nitrogen to halt metabolic processes.
-
Protein Isolation: Homogenize the frozen tissue in a suitable buffer and precipitate the proteins using an agent like trichloroacetic acid (TCA).
-
Quantification of Incorporated Tracer:
-
For radiolabeled tracers, wash the protein pellet to remove unincorporated amino acids, dissolve it in a suitable solvent, and measure the radioactivity using a scintillation counter.
-
For stable isotope-labeled tracers, hydrolyze the protein to its constituent amino acids and analyze the isotopic enrichment of the tracer amino acid using mass spectrometry.
-
-
Precursor Pool Analysis: Determine the specific activity (for radiolabeled tracers) or isotopic enrichment (for stable isotope tracers) of the tracer amino acid in the tissue homogenate supernatant or plasma.
-
Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR as the rate of incorporation of the labeled amino acid into protein relative to the enrichment of the precursor pool over the labeling period.
Analysis of tRNA Methylation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify changes in tRNA methylation patterns following this compound treatment.[13][14][15]
-
tRNA Isolation: Isolate total tRNA from control and ethionine-treated cells or tissues using a suitable RNA extraction method (e.g., phenol-chloroform extraction followed by purification on an anion-exchange column).
-
tRNA Hydrolysis: Enzymatically digest the purified tRNA to its constituent nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC. A C18 column is commonly used with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection and Quantification: Detect the nucleosides using a UV detector at a wavelength of 254 nm or 260 nm. Identify and quantify the canonical and modified nucleosides by comparing their retention times and peak areas to those of known standards.
-
Data Analysis: Compare the relative abundance of each modified nucleoside between the control and ethionine-treated samples to determine the extent of hypomethylation.
Quantification of Ethionine Incorporation into Proteins by Mass Spectrometry
This protocol describes a method to detect and quantify the incorporation of ethionine into proteins using mass spectrometry-based proteomics.[16]
-
Protein Extraction and Digestion: Extract total protein from cells or tissues exposed to this compound. Digest the proteins into peptides using a specific protease, typically trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the resulting peptides by reversed-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. Modify the search parameters to include the mass shift corresponding to the substitution of methionine with ethionine (+14 Da).
-
Quantification: Quantify the relative abundance of ethionine-containing peptides compared to their methionine-containing counterparts. This can be achieved using label-free quantification methods (based on spectral counting or peptide peak intensities) or by using stable isotope labeling approaches.
Visualizations
Signaling Pathway Diagram
Caption: this compound's impact on the mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for measuring protein synthesis inhibition in vivo.
Caption: Workflow for tRNA methylation analysis by HPLC.
Conclusion
This compound is a powerful and versatile tool for investigating the complex mechanisms of protein synthesis. Its ability to induce ATP depletion, inhibit tRNA methylation, and disrupt key signaling pathways provides multiple avenues for studying translational control. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate role of this compound in cellular metabolism and its potential applications in drug development. A thorough understanding of its mechanisms is crucial for leveraging its properties in both basic research and translational science.
References
- 1. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on mouse liver tRNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of ethionine on ribonucleic acid synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of DL-Ethionine in Rodent Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DL-ethionine, the S-ethyl analog of the essential amino acid DL-methionine, has been extensively utilized as a research tool to investigate various metabolic and pathological processes in rodent models. Its administration elicits a range of effects, most notably the induction of fatty liver and pancreatitis, making it a valuable compound for studying these conditions. This technical guide provides a comprehensive overview of the metabolic fate of this compound in rodents, detailing its absorption, distribution, biotransformation, and excretion. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the core metabolic pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of this compound in rodents is a multi-step process involving rapid absorption, wide distribution, and extensive biotransformation before excretion.
Absorption
Following oral administration in rats, ethionine is rapidly and almost completely absorbed from the intestinal lumen, a process that is typically complete within two hours.[1] A portion of the administered ethionine may be metabolized during its passage through the gastrointestinal tract.[1] Any unabsorbed ethionine is subsequently excreted in the feces.[1] Studies on the intestinal uptake of methionine isomers suggest that both D- and L-methionine are taken up through a sodium-dependent pathway.[2]
Distribution
Once absorbed, ethionine is distributed to various organs and tissues. The fate of absorbed ethionine has been investigated in the small intestine, liver, blood, kidney, and urine.[1]
Metabolism
The biotransformation of ethionine is a complex process involving several key enzymatic reactions, primarily occurring in the liver and kidneys. The major metabolic pathways include oxidation, acetylation, and the formation of S-adenosylethionine (SAE).
A significant portion of ethionine is rapidly oxidized to ethionine sulfoxide (B87167) .[1] In the liver and kidney of rats, the concentration of ethionine sulfoxide has been observed to be higher than that of free ethionine.[1] Another important metabolite is N-acetylethionine sulfoxide , which has been detected in all organs studied.[1] The formation of SAE is a critical step in ethionine's mechanism of action and toxicity. Ethionine acts as a substrate for ATP-L-methionine S-adenosyltransferase, leading to the formation of SAE.[3][4] This process "traps" adenosine (B11128) in the form of SAE, leading to a depletion of hepatic ATP.[3][4][5] Ethionine sulfoxide can be reduced, and N-acetylethionine can be deacetylated in vivo, leading to the formation of S-adenosylethionine.[1]
Chronic administration of this compound in rats has been shown to decrease the liver's capacity to accumulate S-adenosylethionine due to diminished activity of ATP-l-methionine adenosyltransferase.[3][4] This is accompanied by a rapid increase in the concentration of free ethionine and ethionine sulfoxide.[3][4]
Excretion
The primary route of excretion for ethionine and its metabolites is through the urine.[1] The four main components found in the urine of rats administered ethionine are N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine.[1] The kidney is considered the probable site of origin for urinary S-adenosylethionine.[1] The urinary excretion pattern of ethionine and its metabolites is dose-dependent.[6] At low doses, N-acetylethionine sulfoxide is the major urinary metabolite, while at higher doses, unchanged ethionine and ethionine sulfoxide become more prominent.[6]
Quantitative Data on Ethionine Metabolism
The following table summarizes the key quantitative findings from studies on this compound metabolism in rodent models.
| Parameter | Rodent Model | Tissue/Fluid | Key Findings | Reference |
| Absorption Rate | Rat | Intestinal Lumen | Complete absorption in less than 2 hours after oral application. | [1] |
| Major Metabolites in Urine | Rat | Urine | N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine. | [1] |
| Dose-dependent Urinary Excretion | Rat | Urine | At low doses, N-acetylethionine sulfoxide is the major metabolite. At higher doses (75-100 mg/100g body wt), unchanged ethionine and ethionine sulfoxide are the major components. | [6] |
| Hepatic ATP Levels | Rat | Liver | ATP levels decreased by approximately 30% 3 to 4 hours after administration of 1 mg/g body wt of L-ethionine. Levels returned to control values approximately 8 hours post-administration. | [5] |
| S-adenosylethionine (SAE) Formation | Rat | Liver | Chronic administration of this compound leads to a rapid decrease in the liver's capacity to accumulate SAE. | [3][4] |
| Metabolite Concentration in Organs | Rat | Liver, Kidney | The concentration of ethionine sulfoxide was higher than that of free ethionine. | [1] |
Key Signaling Pathways and Metabolic Interferences
The administration of this compound significantly perturbs several crucial metabolic and signaling pathways.
Methionine Metabolism and ATP Depletion
Ethionine directly interferes with the methionine cycle. By serving as a substrate for methionine adenosyltransferase, it leads to the formation of S-adenosylethionine (SAE) and the subsequent depletion of cellular ATP.[3][4][5] This ATP depletion is a cornerstone of ethionine-induced cellular injury, particularly in the liver.
Caption: Interference of this compound with the methionine cycle leading to ATP depletion.
Induction of Fatty Liver
Ethionine is a well-established inducer of fatty liver (hepatic steatosis) in rodents.[7][8][9][10] The mechanisms underlying this effect are multifactorial and include:
-
Inhibition of Protein Synthesis: ATP depletion leads to a reduction in hepatic protein synthesis, including apolipoproteins necessary for the assembly and secretion of very-low-density lipoproteins (VLDL), which transport triglycerides out of the liver.[11]
-
Altered Lipid Metabolism: Ethionine administration leads to an increase in neutral fat in the liver, while phospholipid and cholesterol levels remain unchanged.[8][9] In vitro lipogenesis is also inhibited.[8][9]
Caption: Pathway of ethionine-induced fatty liver development.
Pancreatic Effects
This compound is also known to induce pancreatitis in rodent models, particularly when administered with a choline-deficient diet.[12][13] This model is used to study the progression of chronic pancreatitis.[12] The proposed mechanism involves the intraparenchymal activation of zymogens, resulting from a synergistic action of choline (B1196258) deficiency and the inherent toxicity of ethionine towards pancreatic acinar cells.[13]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound metabolism in rodents.
Animal Models and Dosing
-
Animal Models: The most commonly used rodent models are rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, albino mice).[1][11][12][13][14]
-
Dosing Regimens: this compound is typically administered orally (p.o.) via gavage or supplemented in the diet.[1][14][15] For acute studies, a single dose is administered, while chronic studies involve feeding a diet containing a specific percentage of ethionine (e.g., 0.25% or 0.5%).[13][15] In some models, a choline-deficient, ethionine-supplemented (CDE) diet is used to induce specific pathologies like pancreatitis or liver injury.[12][13][16]
Sample Collection and Preparation
-
Tissues and Fluids: Samples for analysis include blood, urine, feces, and various organs such as the liver, kidney, and small intestine.[1]
-
Sample Preparation: For metabolite analysis, tissues are often homogenized and subjected to extraction procedures, such as with trichloroacetic acid, to separate acid-soluble metabolites.[1] For analysis of thiols and thioethers, specific protocols are required to prevent oxidation during sample preparation.[17]
Analytical Techniques
-
Chromatography: Column chromatography is a frequently used technique for the separation and quantification of ethionine and its metabolites.[1][6] Techniques like ion-exchange chromatography (e.g., using AG 50W or AG 1 resins) have been described for separating compounds such as N-acetylethionine, N-acetylethionine sulfoxide, and S-adenosylethionine.[6] High-performance liquid chromatography (HPLC) coupled with various detectors is also a standard method for the analysis of amino acids and their derivatives in biological samples.[18][19]
-
Mass Spectrometry (MS): Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of methionine and its analogs in biological matrices.[17][18]
-
Radiolabeling: The use of radiolabeled ethionine, such as L-[ethyl-1-14C]ethionine, allows for tracing the metabolic fate of the molecule and its metabolites in vivo.[1][6]
-
Enzyme Assays: The activity of enzymes involved in ethionine metabolism, such as ATP-L-methionine adenosyltransferase, can be measured using spectrophotometric or other biochemical assays.[4]
Caption: General experimental workflow for studying this compound metabolism in rodents.
Conclusion
The study of this compound's metabolic fate in rodent models has provided invaluable insights into fundamental biochemical processes and the pathogenesis of liver and pancreatic diseases. Its ability to disrupt methionine metabolism and deplete cellular ATP makes it a potent tool for inducing and studying cellular injury. This guide has summarized the key aspects of ethionine's ADME profile, highlighted its impact on critical signaling pathways, and provided an overview of the experimental methodologies used in its investigation. For researchers and professionals in drug development, a thorough understanding of these processes is essential for interpreting toxicological data and for the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. The metabolism of ethionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic evidence for separate systems in transport of D- and L-methionine by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dose-related metabolism of L-ethionine in acute experiments with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty liver induction: effect of ethionine on polyunsaturated fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on ethionine-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the ethionine-induced fatty liver in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ethionine on hepatic polyribosomes and protein synthesis. Studies dealing with the acute administration of ethionine to fasted or fed mice or to rats fed a diet containing ethione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic pancreatitis in mice by treatment with choline-deficient ethionine-supplemented diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EFFECT OF ETHIONINE-INDUCED PANCREATIC DAMAGE ON IRON ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
DL-Ethionine: A Technical Guide for Studying Methylation Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, a synthetic analog of the essential amino acid methionine, serves as a powerful tool in biological research, particularly for elucidating the intricate mechanisms of methylation. By acting as a competitive inhibitor of methionine, ethionine disrupts the normal flux of methyl group transfer, a fundamental process in numerous cellular functions including gene expression, protein function, and signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its application in studying methylation.
Core Mechanism of Action: Competitive Inhibition and ATP Trapping
This compound exerts its effects primarily through its metabolic conversion to S-adenosylethionine (SAE). This process mirrors the formation of S-adenosylmethionine (SAM), the universal methyl donor, from methionine. The key enzyme responsible for this conversion is methionine adenosyltransferase (MAT).
The accumulation of SAE within the cell has two major consequences:
-
Competitive Inhibition of Methyltransferases: SAE acts as a competitive inhibitor for SAM-dependent methyltransferases. These enzymes, which are responsible for the methylation of a wide array of substrates including DNA, RNA, histones, and other proteins, have a lower affinity for SAE than for SAM. However, the high intracellular concentrations of SAE that can be achieved lead to a significant reduction in the overall methylation capacity of the cell.
-
ATP Trapping: The synthesis of SAE from ethionine and ATP is an essentially irreversible reaction. The subsequent metabolism of SAE is significantly slower than that of SAM. This leads to the "trapping" of adenosine (B11128) in the form of SAE, effectively depleting the cellular pool of ATP. This ATP depletion has widespread consequences, including the inhibition of energy-dependent processes such as protein synthesis.
Data Presentation: The Impact of this compound on Methylation-Related Metabolites
The administration of this compound leads to a dose-dependent alteration in the intracellular concentrations of key metabolites in the methionine cycle. The following table summarizes the quantitative effects of dietary this compound on the levels of S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) in rat liver.
| Dietary this compound (%) | Duration | Hepatic SAM Level (µg/g liver) | Hepatic SAE Level (µg/g liver) | Reference |
| 0 (Control) | 1-6 weeks | ~25 | Not Detected | [1] |
| 0.1 | 1 week | - | 103 | [1] |
| 0.1 | 6 weeks | ~8 (32% of control) | 61 | [1] |
| 0.3 | 1 week | - | 123 | [1] |
| 0.3 | 3 weeks | ~16.5 (66% of control) | 305 | [1] |
| 0.3 | 6 weeks | - | 127 | [1] |
Note: The data indicates that while SAE levels increase with dietary ethionine, the effect on SAM levels is not a simple dose-dependent decrease. Higher doses of ethionine may lead to complex regulatory feedback on methionine metabolism.
Experimental Protocols
Protocol 1: Induction of Fatty Liver in Rats with this compound
This protocol outlines the steps to induce fatty liver in a rat model using this compound, a classic model for studying the effects of impaired methylation and ATP depletion on lipid metabolism.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound solution (e.g., 0.5% in drinking water or for intraperitoneal injection)
-
Standard rat chow
-
Apparatus for tissue homogenization and lipid extraction (e.g., chloroform-methanol)
-
Spectrophotometer for lipid quantification
Procedure:
-
Animal Acclimation: Acclimate rats to standard housing conditions for at least one week before the experiment.
-
Ethionine Administration:
-
Oral Administration: Provide a 0.5% (w/v) solution of this compound in the drinking water ad libitum for a period of 1 to 3 weeks.
-
Intraperitoneal (IP) Injection: Alternatively, administer daily IP injections of this compound (e.g., 250 mg/kg body weight) for a shorter duration (e.g., 3-7 days).
-
-
Monitoring: Monitor the animals daily for weight loss and general health. Ethionine treatment can be toxic, and dose adjustments may be necessary.
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Immediately excise the liver, weigh it, and rinse with ice-cold saline.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin for histological processing (e.g., hematoxylin (B73222) and eosin (B541160) staining, Oil Red O staining for lipids).
-
Lipid Extraction and Quantification:
-
Homogenize a known weight of the remaining liver tissue.
-
Extract total lipids using a standard method such as the Folch or Bligh and Dyer procedure (chloroform:methanol extraction).
-
Quantify total triglycerides and other lipid fractions using commercially available kits.
-
Protocol 2: In Vivo Inhibition of Protein Synthesis with this compound
This protocol describes a method to study the inhibitory effect of this compound on protein synthesis in rats by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution for IP injection
-
Radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Animal Preparation: Fast the rats overnight to ensure a basal metabolic state.
-
Ethionine Administration: Administer a single intraperitoneal injection of this compound (e.g., 500 mg/kg body weight). Control animals should receive a saline injection.
-
Radiolabeling: At a specified time point after ethionine injection (e.g., 1-2 hours), administer an IP injection of the radiolabeled amino acid (e.g., 10 µCi of [³H]-leucine per 100g body weight).
-
Tissue Collection: After a short labeling period (e.g., 30-60 minutes), euthanize the animals and quickly excise the liver or other tissues of interest.
-
Protein Precipitation and Measurement:
-
Homogenize the tissue in a suitable buffer.
-
Precipitate the proteins by adding an equal volume of cold 10% TCA.
-
Wash the protein pellet several times with 5% TCA to remove unincorporated radiolabel.
-
Solubilize the protein pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Measure the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Determine the amount of incorporated radioactivity by liquid scintillation counting.
-
-
Data Analysis: Express the results as counts per minute (CPM) per milligram of protein to determine the specific activity of protein synthesis. Compare the results between control and ethionine-treated groups.
Protocol 3: Quantification of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by HPLC
This protocol provides a general framework for the simultaneous quantification of SAM and SAE in tissue samples using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Tissue samples
-
Perchloric acid (PCA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer with an ion-pairing agent)
-
SAM and SAE standards
Procedure:
-
Sample Preparation:
-
Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a known volume of cold PCA (e.g., 0.4 M).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample extract onto the column.
-
Elute the compounds isocratically or with a gradient, monitoring the absorbance at a specific wavelength (e.g., 254 nm).
-
Identify and quantify SAM and SAE by comparing their retention times and peak areas to those of the standards.
-
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of SAM and SAE to generate a standard curve for accurate quantification.
Visualizing the Impact of this compound
Signaling Pathway: The Methionine Cycle and Its Disruption by Ethionine
The following diagram illustrates the central role of the methionine cycle in providing methyl groups for various cellular reactions and how this compound interferes with this critical pathway.
Experimental Workflow: Studying Methylation Inhibition by this compound
This diagram outlines a typical experimental workflow for investigating the effects of this compound on methylation processes in a cellular or animal model.
Conclusion
This compound remains an invaluable tool for researchers investigating the multifaceted roles of methylation in health and disease. Its ability to competitively inhibit methyltransferases and deplete cellular ATP provides a robust system for studying the consequences of hypomethylation. By carefully designing experiments and utilizing the protocols outlined in this guide, scientists can continue to unravel the complex interplay between methylation dynamics and cellular function, paving the way for new therapeutic strategies targeting methylation-dependent pathways.
References
Investigating the Carcinogenic Potential of DL-Ethionine In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Ethionine, the ethyl analog of the essential amino acid methionine, has been extensively studied as a potent hepatocarcinogen in various animal models. Its ability to induce liver tumors, particularly hepatocellular carcinomas, is well-documented. This technical guide provides an in-depth overview of the in vivo carcinogenic potential of this compound, focusing on key experimental findings, detailed methodologies, and the underlying molecular mechanisms. Quantitative data from significant studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in the field of oncology and drug development.
Introduction to this compound-Induced Carcinogenesis
This compound exerts its carcinogenic effects primarily by interfering with essential metabolic processes, particularly those involving methionine.[1][2] As an antagonist of methionine, ethionine gets converted into S-adenosylethionine (AdoEt), which, unlike its natural counterpart S-adenosylmethionine (AdoMet), cannot efficiently donate its ethyl group in transmethylation reactions.[3] This leads to a cascade of cellular disruptions, including DNA hypomethylation, altered gene expression, and inhibition of protein synthesis, ultimately culminating in neoplastic transformation.[4][5] The liver is the primary target organ for ethionine's carcinogenic activity.[3][6]
In Vivo Evidence of Carcinogenicity
Numerous studies have demonstrated the hepatocarcinogenic effects of this compound in rodent models. The incidence and latency of tumor development are influenced by factors such as animal strain, sex, dose, and duration of exposure, as well as dietary factors like choline (B1196258) content.[3][6]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from seminal studies on this compound-induced hepatocarcinogenesis.
Table 1: Hepatocarcinogenicity of this compound in Mice [3]
| Strain | Sex | Diet Concentration (%) | Duration | Tumor Incidence (%) |
| Swiss Webster CD-1 | Female | 0 (Control) | Up to 105 weeks | 0 |
| 0.1 | 87 | |||
| 0.25 | 89 | |||
| C3H/HeN | Male | 0 (Control) | 68 weeks | 35 |
| 0.1 | 55 | |||
| 0.25 | 58 | |||
| Female | 0 (Control) | 68 weeks | 5 | |
| 0.1 | 60 | |||
| 0.25 | 92 | |||
| BALB/c | Male | 0 (Control) | Up to 105 weeks | 4 |
| 0.1 | 8 | |||
| 0.25 | 31 | |||
| Female | 0 (Control) | Up to 105 weeks | 0 | |
| 0.05 | 52 | |||
| 0.1 | 92 |
Table 2: Effect of Choline-Devoid Diet on this compound-Induced Hepatocellular Carcinoma in Rats [6]
| Diet | Duration | Hepatocellular Carcinoma Incidence (%) |
| Choline-Supplemented (CS) + 0.05% this compound | Up to 30 weeks | 0 |
| Choline-Devoid (CD) | Up to 30 weeks | 0 |
| Choline-Devoid (CD) + 0.05% this compound | 14 weeks | 50 |
| 22-30 weeks | ~80 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo carcinogenicity studies. The following sections outline typical experimental protocols for investigating this compound's effects.
Animal Models and Husbandry
-
Species and Strain: Commonly used models include rats (e.g., Sprague-Dawley, F344) and mice (e.g., Swiss Webster, C3H, BALB/c).[3][6] The choice of strain can be critical, as some, like C3H mice, have a high spontaneous incidence of liver tumors.[3]
-
Sex: Studies often use both males and females, as sex-dependent differences in susceptibility have been observed, with females sometimes showing a higher response.[3]
-
Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. Cages should be appropriate for the species and allow for normal social behavior.
-
Diet and Water: A standard chow diet and water are provided ad libitum, unless specific dietary manipulations (e.g., choline-devoid diet) are part of the experimental design.[6]
Administration of this compound
-
Route of Administration: The most common route for long-term studies is dietary administration, where this compound is mixed into the chow at specified concentrations (e.g., 0.05% to 0.25%).[3][6] Oral gavage (intubation) can also be used for more precise dosing.[3]
-
Dosage and Duration: Doses are typically expressed as a percentage of the diet or in mg/kg body weight. The duration of administration can range from several weeks to the lifetime of the animal.[3][6]
Endpoint Evaluation
-
Clinical Observations: Regular monitoring of animal health, body weight, and food consumption is essential.
-
Gross Pathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. The liver is examined for visible tumors, nodules, and other abnormalities.
-
Histopathology: Liver tissues, including any suspected tumors, are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination. This allows for the diagnosis and classification of neoplastic lesions.
-
Biochemical Analysis: Blood samples can be collected for serum biochemistry to assess liver function (e.g., ALT, AST levels). Liver tissue can be analyzed for levels of AdoEt and AdoMet, DNA methylation status, and expression of relevant genes and proteins.[3][7]
Molecular Mechanisms and Signaling Pathways
The carcinogenic action of this compound is multifaceted, involving the disruption of several key cellular pathways.
Interference with Methionine Metabolism
The primary mechanism involves the enzymatic conversion of ethionine to S-adenosylethionine (AdoEt) by methionine adenosyltransferase. AdoEt acts as a competitive inhibitor of S-adenosylmethionine (AdoMet), the universal methyl donor. This leads to a global disruption of methylation reactions, including DNA, RNA, and protein methylation, which are critical for normal gene regulation and cellular function.
Induction of Oxidative Stress and Altered Gene Expression
Coadministration of a choline-deficient diet with ethionine has been shown to markedly enhance the expression of oncogenes like c-myc and c-Ha-ras.[7] This combination also leads to increased oxidative stress, as evidenced by the formation of 8-hydroxyguanine (B145757) (a marker of DNA damage) and an increase in thiobarbituric acid-reacting substances (TBARS).[7][8] Methionine supplementation can prevent these changes, highlighting the central role of methionine metabolism disruption in ethionine's carcinogenicity.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo carcinogenicity study of this compound.
Conclusion
This compound is a well-established hepatocarcinogen in animal models, acting primarily through the disruption of methionine metabolism, leading to aberrant methylation, increased oxidative stress, and altered expression of key oncogenes. The carcinogenicity of ethionine can be significantly enhanced by dietary factors such as choline deficiency. The experimental protocols and mechanistic insights presented in this guide provide a solid foundation for researchers investigating hepatocarcinogenesis and for professionals involved in the evaluation of carcinogenic risk. Further research into the intricate signaling pathways affected by this compound will continue to enhance our understanding of liver cancer development and may reveal novel targets for therapeutic intervention.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ethionine carcinogenesis in CD-1, BALB/c and C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA hypomethylation in ethionine-induced rat preneoplastic hepatocyte nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular aspects of the in vivo and in vitro effects of ethionine, an analog of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of this compound-induced liver carcinogenesis in rats fed a choline-devoid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention by methionine of enhancement of hepatocarcinogenesis by coadministration of a choline-deficient L-amino acid-defined diet and ethionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention by Methionine of Enhancement of Hepatocarcinogenesis by Coadministration of a Choline‐deficient L‐Amino Acid‐defined Diet and Ethionine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Past: A Technical Guide to the Discovery and Experimental Use of DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-ethionine, the ethyl analog of the essential amino acid methionine, has served as a pivotal tool in biochemical and physiological research for decades. Its ability to act as an antimetabolite of methionine has provided researchers with a unique model to investigate a wide range of cellular processes, including protein synthesis, lipid metabolism, and carcinogenesis. This in-depth technical guide provides a historical perspective on the discovery of this compound, details the seminal experimental protocols for its use in inducing well-characterized pathological states in animal models, and presents key quantitative data and affected signaling pathways.
A Historical Milestone: The Synthesis and Initial Observations of this compound
The journey into the biological effects of this compound began in 1938 when Helen M. Dyer first reported its synthesis. In her seminal paper, "Evidence of the physiological specificity of methionine in regard to the methylthiol group: The synthesis of S-ethylhomocysteine (ethionine) and a study of its availability for growth," Dyer detailed the chemical synthesis of this novel amino acid analog. Her initial studies in rats revealed that this compound could not substitute for methionine in supporting growth, and in fact, its administration led to toxic effects, laying the groundwork for its future use as a metabolic inhibitor.
Inducing Pathological States: Key Experimental Protocols
The unique biochemical properties of this compound were quickly recognized by the scientific community, leading to the development of robust animal models to study specific disease processes. The most prominent of these are the induction of fatty liver and the inhibition of protein synthesis.
The Ethionine-Induced Fatty Liver Model in Rats
Pioneering work in the 1950s by researchers such as Emmanuel Farber and his colleagues established a reproducible model of fatty liver in rats using this compound. This model became instrumental in understanding the pathogenesis of hepatic steatosis.
Experimental Protocol: Induction of Fatty Liver in Female Wistar Rats
-
Animal Model: Female Wistar rats, weighing approximately 150-200g, are typically used due to their susceptibility to ethionine-induced hepatic lipid accumulation.
-
Housing and Diet: Animals are housed in individual cages with free access to a standard laboratory chow and water. A 12-hour light/dark cycle is maintained.
-
This compound Administration:
-
Dosage: A common dosage is 1 mg of this compound per gram of body weight.
-
Preparation: The required amount of this compound is dissolved in a 0.9% saline solution.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route to ensure rapid and complete absorption.
-
-
Time Course: A significant accumulation of triglycerides in the liver is typically observed within 6 to 9 hours after a single injection.
-
Biochemical Analysis:
-
Tissue Collection: At the designated time point, animals are euthanized, and the liver is rapidly excised and weighed.
-
Lipid Extraction: A portion of the liver is homogenized, and total lipids are extracted using a chloroform-methanol (2:1, v/v) mixture.
-
Triglyceride Quantification: The triglyceride content of the lipid extract is determined using colorimetric or enzymatic assays.
-
Inhibition of Protein Synthesis
Subsequent research in the early 1960s by scientists including Villa-Trevino and Farber demonstrated that this compound potently inhibits protein synthesis, providing a valuable tool to study the dynamics of this fundamental cellular process.
Experimental Protocol: Measurement of Protein Synthesis Inhibition in Rat Liver
-
Animal Model and Ethionine Administration: The same animal model and ethionine administration protocol as for the fatty liver model can be used.
-
Radioactive Precursor Incorporation:
-
To measure the rate of protein synthesis, a radiolabeled amino acid, typically [14C]-leucine, is administered.
-
Timing: The radiolabeled precursor is injected intraperitoneally approximately 1-2 hours before the desired time point for analysis.
-
-
Sample Processing:
-
Tissue Homogenization: Following euthanasia, the liver is homogenized in a suitable buffer.
-
Protein Precipitation: The protein is precipitated from the homogenate using trichloroacetic acid (TCA).
-
Washing: The protein pellet is washed multiple times with TCA to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
The amount of radioactivity incorporated into the protein pellet is measured using a scintillation counter.
-
The specific activity (counts per minute per milligram of protein) is calculated to determine the rate of protein synthesis.
-
Quantitative Data from Historical Studies
The following tables summarize key quantitative findings from early studies on the effects of this compound in rats.
| Parameter | Control Group | This compound Treated Group | Time Point (post-injection) | Reference |
| Liver Triglycerides (mg/g liver) | 5.2 ± 0.8 | 35.6 ± 4.1 | 7.5 hours | Farber et al. (1963) |
| Hepatic ATP (µmol/g liver) | 2.5 ± 0.3 | 0.5 ± 0.1 | 6 hours | Shull, Villa-Trevino, Farber (1966) |
| [14C]-Leucine Incorporation into Liver Protein (cpm/mg protein) | 1500 ± 200 | 300 ± 50 | 4 hours | Villa-Trevino, Farber (1962) |
Table 1: Biochemical Changes in Rat Liver Following this compound Administration
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are primarily attributed to its interference with methionine metabolism, leading to a cascade of downstream cellular disruptions.
The ATP Trapping Mechanism
The central mechanism underlying ethionine's toxicity is the "ATP trapping" hypothesis. This compound is recognized by the enzyme methionine adenosyltransferase, which catalyzes its reaction with ATP to form S-adenosylethionine (SAE). Unlike the natural product, S-adenosylmethionine (SAM), SAE is a poor substrate for most transmethylation reactions and accumulates within the cell. This continuous and futile synthesis of SAE effectively depletes the intracellular pool of ATP.
Caption: The ATP trapping mechanism initiated by this compound.
Downstream Consequences of ATP Depletion
The severe depletion of cellular ATP has profound consequences on multiple energy-dependent cellular processes.
Caption: Major cellular consequences of ethionine-induced ATP depletion.
Conclusion
From its initial synthesis by Helen M. Dyer to its extensive use in elucidating fundamental biochemical pathways, this compound has proven to be an invaluable tool in the researcher's arsenal. The historical experimental protocols detailed herein provide a foundation for understanding the origins of key models in liver pathology and protein metabolism. The ability to induce a rapid and severe, yet reversible, state of ATP depletion continues to make this compound a relevant compound for studying cellular bioenergetics and the intricate interplay between metabolic pathways. This guide serves as a comprehensive resource for scientists seeking to understand and potentially utilize this classic biochemical tool in their own research endeavors.
A Deep Dive into DL-Ethionine's Disruption of One-Carbon Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-ethionine, a synthetic analog of the essential amino acid L-methionine, serves as a potent antagonist in one-carbon metabolism, a fundamental network of biochemical pathways crucial for cellular integrity and function. By competitively inhibiting the physiological roles of methionine, this compound triggers a cascade of metabolic disturbances, most notably the depletion of the universal methyl donor S-adenosylmethionine (SAM) and the subsequent inhibition of vital methylation reactions. This technical guide offers a comprehensive examination of the molecular mechanisms through which this compound impacts one-carbon metabolism. We present a synthesis of quantitative data, detailed experimental methodologies, and visual pathway diagrams to provide an in-depth resource for researchers and drug development professionals investigating the therapeutic and toxicological dimensions of targeting this critical metabolic nexus.
The Central Role of One-Carbon Metabolism
One-carbon metabolism encompasses a series of interconnected biochemical pathways responsible for the transfer of one-carbon units, such as methyl, methylene, and formyl groups. These pathways are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. Furthermore, one-carbon metabolism is critical for the regulation of gene expression via the methylation of DNA and histones, the synthesis of phospholipids, and the regeneration of methionine. At the heart of this network lies S-adenosylmethionine (SAM), which is synthesized from methionine and ATP and functions as the principal methyl group donor for a vast array of transmethylation reactions.
This compound: A Methionine Antagonist
The biological activity of this compound stems from its structural similarity to L-methionine, which allows it to act as a competitive inhibitor in various metabolic processes.
The Formation of S-Adenosylethionine (SAE): A Deceptive Analog
A primary mechanism of this compound's toxicity is its interaction with the enzyme methionine adenosyltransferase (MAT). MAT mistakenly utilizes ethionine as a substrate, catalyzing its reaction with ATP to form S-adenosylethionine (SAE), an ethyl analog of SAM. This process has two profound consequences:
-
Inhibition of Methyltransferases: SAE acts as a competitive inhibitor of SAM-dependent methyltransferases. While some methyltransferases can utilize SAE to transfer an ethyl group to their substrates, this is often a much less efficient process than methyl group transfer from SAM. More significantly, the presence of SAE can directly block the binding of SAM to methyltransferases, leading to a global inhibition of methylation. Research has shown that SAE is a competitive inhibitor of nicotinamide (B372718) methyltransferase, although it is a less potent inhibitor than S-adenosylhomocysteine (SAH), the natural product inhibitor of methylation reactions. One study found that five times more SAE than SAH was required to achieve 50% inhibition of the enzyme.
-
Depletion of SAM and ATP: The synthesis of SAE consumes cellular ATP, leading to a significant drop in the cell's energy currency. This ATP depletion can have widespread effects on cellular function. Furthermore, the utilization of ethionine by MAT diverts the enzyme from its primary role of synthesizing SAM, leading to a decrease in the intracellular concentration of this critical methyl donor. The SAM/SAH ratio, a key indicator of cellular methylation capacity, is consequently reduced.
Quantitative Impact on Cellular Metabolism
The administration of this compound leads to measurable changes in the levels of key metabolites and the activity of enzymes involved in one-carbon metabolism.
Enzyme Kinetics
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Cell/Tissue Type | Reference |
| Nicotinamide N-Methyltransferase | S-Adenosylethionine | Inhibition | 5x more than SAH for 50% inhibition | - |
Note: Detailed kinetic parameters (Km, Vmax, Ki) for the interaction of this compound with MAT and SAE with a broad range of methyltransferases are areas requiring further investigation.
Metabolite Levels
The impact of this compound on cellular metabolite pools is significant and has been quantified in various studies.
| Metabolite | Treatment | Fold Change/Concentration | Time Point | Cell/Tissue Type | Reference |
| ATP | This compound (100 mg/100 g body weight) | Lowered to 35.4% of control | 5 hours | Rat Liver | |
| ATP | L-ethionine (1 mg/g body weight) | ~30% decrease | 3-4 hours | Rat Liver | |
| ATP | Ethionine | Drastically reduced to ~20% of control | - | Rat Liver |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on one-carbon metabolism.
Quantification of Intracellular ATP Levels
Objective: To measure the change in intracellular ATP concentration in response to this compound treatment.
Materials:
-
Cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
ATP Assay Kit (e.g., Luciferase-based)
-
Luminometer
-
96-well white-walled plates
-
Cell lysis buffer
Protocol:
-
Cell Seeding: Seed cells (e.g., primary hepatocytes or a liver cell line like HepG2) in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 1, 2, 4, 6, and 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After the treatment period, remove the medium and wash the cells with PBS. Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular ATP.
-
ATP Measurement: Add the luciferase-containing reagent from the ATP assay kit to each well. The luciferase will catalyze the conversion of luciferin (B1168401) to oxyluciferin in an ATP-dependent manner, producing light.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by interpolating from the standard curve. Normalize the ATP levels to the cell number or total protein content.
Measurement of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) by LC-MS/MS
Objective: To quantify the intracellular levels of SAM and SAE following this compound treatment.
Materials:
-
Cell culture medium
-
This compound solution
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., ¹³C₅-SAM)
-
LC-MS/MS system with a C18 column
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound as described in the ATP assay protocol.
-
Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet the protein and debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a C18 column for separation of SAM and SAE. Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for SAM, SAE, and the internal standard.
-
Data Analysis: Quantify the peak areas for SAM and SAE. Use the peak area of the internal standard to correct for variations in sample preparation and instrument response. Calculate the concentrations of SAM and SAE based on a standard curve generated with known amounts of each compound.
Signaling Pathways and Experimental Workflows
The disruption of one-carbon metabolism by this compound has far-reaching consequences on cellular signaling and function.
Impact on Methylation Pathways
dot
Caption: this compound's interference with the methylation cycle.
Experimental Workflow for Investigating Metabolic Effects
dot
The Gateway of a Methionine Antagonist: A Technical Guide to the Cellular Uptake and Transport of DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Ethionine, a synthetic analog of the essential amino acid L-methionine, serves as a potent antimetabolite by interfering with crucial cellular processes. Its efficacy is fundamentally dependent on its entry into the cell. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound. By acting as a competitive substrate, this compound hijacks the transport systems dedicated to L-methionine, primarily the Solute Carrier (SLC) superfamily of transporters. This document details the key transporters involved, summarizes the available kinetic data, provides in-depth experimental protocols for studying its uptake, and elucidates the downstream effects on cellular signaling, particularly the mTOR pathway.
Cellular Uptake and Transport Mechanisms
The cellular entry of this compound is not mediated by passive diffusion but rather through facilitated transport by amino acid transporters that recognize L-methionine. As a racemic mixture, both D- and L-isomers of ethionine are present, though L-ethionine is the more biologically active form in many contexts. The primary conduits for this compound uptake are members of the Solute Carrier (SLC) superfamily.
Key Transporters Involved
Several SLC transporters have been identified as key players in the uptake of large neutral amino acids, including methionine, and are therefore implicated in the transport of this compound.
-
System L Transporters: This is the principal route for methionine and, consequently, ethionine uptake in many cell types.
-
SLC7A5 (LAT1): A sodium-independent transporter that forms a heterodimer with SLC3A2 (4F2hc). It exhibits high affinity for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands.
-
SLC43A2 (LAT4): Another sodium-independent transporter that facilitates the transport of neutral amino acids. Studies have shown its importance in methionine uptake in specific cell types like regulatory T cells.[1][2]
-
-
System A Transporters: These are sodium-dependent transporters for small and neutral amino acids.
-
SLC38A2 (SNAT2): While its primary substrates are smaller amino acids, it can also transport methionine and is involved in nutrient signaling.
-
-
System ASC Transporters: This sodium-dependent system exchanges amino acids.
-
SLC1A5 (ASCT2): Primarily a transporter for alanine, serine, and cysteine, it also demonstrates the capacity to transport methionine.[3]
-
-
Other Potential Transporters:
-
SLC6A19 (B⁰AT1): A sodium-dependent neutral amino acid transporter found in the intestine and kidney.[3]
-
The relative contribution of each transporter to this compound uptake can vary significantly depending on the cell type and its physiological state.
Quantitative Data on Transport Kinetics
Precise kinetic parameters (Km and Vmax) for this compound transport are not extensively documented. However, due to its action as a competitive inhibitor of L-methionine transport, the kinetic data for L-methionine provides a valuable frame of reference. This compound is expected to exhibit Km values in a similar range to L-methionine for the same transporters, reflecting their competition for the same binding site.
| Amino Acid | Transporter System | Cell Type/Tissue | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| L-Methionine | System L (likely LAT1) | Human Mammary Epithelial Cells | ~25 | Not specified | [4] |
| L-Methionine | Not specified | Porcine Jejunum | Not specified | Flux measured at 50 µM | [5] |
| DL-Methionine | ASCT2 (SLC1A5) & B⁰AT1-like (SLC6A19-like) | Rainbow Trout Intestine | High-affinity (µM range) & Low-affinity (mM range) | Not specified | [3] |
Note: The provided data is for L-methionine or for DL-methionine in a non-mammalian system. It is anticipated that the Km for this compound would be in a similar micromolar to low millimolar range, depending on the specific transporter. The Vmax would be dependent on the expression level of the transporter in the specific cell type.
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol provides a method to quantify the cellular uptake of this compound using a radiolabeled form (e.g., [³H]-DL-Ethionine or [³⁵S]-DL-Ethionine).
Materials:
-
Radiolabeled this compound (e.g., [³H]-DL-Ethionine)
-
Cultured cells of interest
-
Complete culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation: On the day of the experiment, prepare the uptake buffer containing a known concentration of radiolabeled this compound. For kinetic studies, prepare a range of concentrations.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing radiolabeled this compound to each well to initiate the uptake. Incubate for a predetermined time (e.g., 1-10 minutes). A time-course experiment should be performed initially to determine the linear range of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and immediately wash the cells three times with ice-cold wash buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).
Competitive Inhibition Assay
This protocol is designed to determine if this compound competes with L-methionine for the same transporters.
Procedure:
-
Follow the steps for the radiolabeled uptake assay (Section 3.1), using radiolabeled L-methionine as the substrate.
-
In the uptake buffer containing a fixed concentration of radiolabeled L-methionine (typically at or below the Km), add increasing concentrations of unlabeled this compound (the competitor).
-
Measure the uptake of radiolabeled L-methionine in the presence of different concentrations of this compound.
-
A decrease in the uptake of radiolabeled L-methionine with increasing concentrations of this compound indicates competitive inhibition.
-
The data can be analyzed using a Dixon plot or by fitting to a competitive inhibition model to determine the inhibition constant (Ki) of this compound.
Signaling Pathways and Logical Relationships
This compound's primary intracellular effect is the disruption of methionine metabolism, leading to a decrease in the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor. This reduction in SAM levels has profound effects on cellular signaling, most notably on the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
The mTOR pathway is activated by nutrients, including amino acids. Methionine levels are sensed by a protein called SAMTOR.[6][7][8][9][10]
-
In the presence of sufficient methionine (and therefore SAM): SAM binds to SAMTOR, causing it to dissociate from the GATOR1 complex. This allows for the activation of mTORC1.[6][7][8]
-
In the presence of this compound (leading to SAM depletion): The reduced SAM levels allow SAMTOR to bind to and inhibit the GATOR1 complex, which in turn inhibits mTORC1 signaling.[6][7][8]
The inhibition of mTORC1 leads to a downstream cascade of events, including the inhibition of protein synthesis and the induction of autophagy.
Caption: The effect of this compound on the mTORC1 signaling pathway.
Experimental Workflow for Studying this compound Uptake
The following diagram illustrates a typical workflow for investigating the cellular uptake of this compound.
Caption: A typical experimental workflow for characterizing this compound uptake.
Conclusion
The cellular uptake of this compound is a critical determinant of its biological activity. This guide has outlined that this compound primarily enters cells by co-opting the transport machinery intended for L-methionine, with System L transporters, particularly LAT1, playing a major role. While specific kinetic data for this compound remains an area for further investigation, its competitive nature allows for estimations based on L-methionine transport kinetics. The provided experimental protocols offer a robust framework for researchers to quantify this compound uptake and its competitive dynamics. Understanding these transport mechanisms is paramount for the rational design of drugs that target methionine metabolism and for elucidating the intricate interplay between nutrient sensing and cellular signaling pathways. The downstream consequences of this compound's entry, particularly the inhibition of the mTORC1 pathway via SAM depletion and SAMTOR activation, underscore the importance of its transport in mediating its potent anti-growth effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival | Life Science Alliance [life-science-alliance.org]
- 3. SLC transporters ASCT2, B0AT1‐like, y+LAT1, and LAT4‐like associate with methionine electrogenic and radio‐isotope flux kinetics in rainbow trout intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawdatalibrary.net [rawdatalibrary.net]
- 9. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. researchgate.net [researchgate.net]
Unraveling the Stereospecific Impacts of Ethionine Enantiomers: A Technical Guide
Introduction: Ethionine, the S-ethyl analog of the essential amino-acid methionine, presents a compelling case study in stereospecific biochemistry and toxicology. Its two enantiomeric forms, D- and L-ethionine, though mirror images of each other, elicit distinct and often contrasting biological effects. This guide provides an in-depth exploration of these enantiomer-specific actions, focusing on their differential metabolism, mechanisms of toxicity, and impact on key cellular pathways. This information is crucial for researchers in toxicology, drug development, and metabolic studies.
Core Mechanistic Differences: L-Ethionine as a Methionine Antagonist
The primary divergence in the biological activity of ethionine enantiomers stems from their interaction with methionine adenosyltransferase (MAT) , the enzyme responsible for synthesizing S-adenosylmethionine (SAM). SAM is a universal methyl donor, critical for the methylation of DNA, RNA, proteins, and lipids, and is involved in polyamine biosynthesis.[1][2][3]
L-Ethionine acts as a substrate for MAT, leading to the formation of S-adenosylethionine (SAE) .[4] SAE is a metabolically disruptive analog of SAM. It competitively inhibits SAM-dependent methyltransferases, leading to a global disruption of methylation reactions.[5] Furthermore, the synthesis of SAE depletes cellular ATP, contributing significantly to L-ethionine's toxicity.[4][6] This ATP trapping mechanism is a cornerstone of its hepatotoxic effects.
D-Ethionine , in contrast, is not a significant substrate for MAT. Its metabolic fate is primarily dictated by D-amino acid oxidase (DAAO) , an enzyme that catalyzes the oxidative deamination of D-amino acids.[7][8][9] This process converts D-ethionine into its corresponding α-keto acid, 2-oxo-4-(ethylthio)butyric acid, along with ammonia (B1221849) and hydrogen peroxide.[7][10] While high concentrations of D-ethionine can be toxic, its mechanism is distinct from the ATP-depleting, anti-metabolite action of the L-enantiomer.
Comparative Toxicity and Physiological Effects
The differential metabolic pathways of D- and L-ethionine lead to markedly different toxicological profiles.
| Parameter | L-Ethionine | D-Ethionine | Key Insights |
| Acute Lethality (LD50, Swiss mice, i.p.) | > 2500 mg/kg[11] | 185 mg/kg (95% CI: 163-210 mg/kg)[11] | D-Ethionine exhibits significantly higher acute lethality, with death often attributed to blood accumulation in the thoracic cavity.[11] |
| Hepatotoxicity | Induces fatty liver, liver carcinoma, and inhibits hepatic protein synthesis.[5][12] | Can cause tissue damage in the liver, pancreas, and kidneys.[12] | Both enantiomers are hepatotoxic, but the underlying mechanisms differ. L-Ethionine's effects are strongly linked to ATP depletion and methylation inhibition. |
| Effect on Protein Synthesis | Potent inhibitor, particularly of acute-phase proteins in the liver.[13][14][15][16][17] | Less potent inhibitor compared to the L-isomer. | L-Ethionine's inhibition of protein synthesis is a well-documented effect, mediated by ATP depletion and disruption of methylation. |
| Effect on RNA Synthesis | More potent inhibitor of liver RNA synthesis than the D-isomer.[11] | Less potent inhibitor. | The disruption of methylation processes by L-ethionine (via SAE) impacts RNA synthesis and processing. |
Signaling and Metabolic Pathways
The enantiomer-specific effects of ethionine can be visualized through their distinct interactions with cellular metabolic pathways.
L-Ethionine's Antimetabolite Pathway
L-Ethionine directly interferes with the central SAM cycle, leading to widespread cellular dysfunction.
Caption: L-Ethionine competes with L-methionine for MAT, producing SAE and depleting ATP.
D-Ethionine's Oxidative Metabolism Pathway
D-Ethionine is primarily metabolized through an oxidative pathway that does not directly interfere with the SAM cycle.
Caption: D-Ethionine is metabolized by DAAO, yielding byproducts including hydrogen peroxide.
Experimental Protocols
In Vitro Assessment of Ethionine Toxicity in Hepatocytes
This protocol outlines a general method for comparing the cytotoxic effects of D- and L-ethionine on primary hepatocytes or hepatocyte cell lines.
Caption: Workflow for in vitro comparative analysis of ethionine enantiomers.
Methodology:
-
Cell Culture: Primary rat hepatocytes or a suitable cell line (e.g., HepG2) are cultured under standard conditions.
-
Treatment: Cells are exposed to a range of concentrations (e.g., 0-30 mM) of D-ethionine or L-ethionine.[13] A vehicle control is included.
-
Incubation: Cells are incubated for various time points (e.g., 1, 4, 20 hours) to assess both acute and chronic effects.[13]
-
Endpoint Assays:
-
Cytotoxicity: Lactate dehydrogenase (LDH) leakage into the medium is measured to assess membrane integrity.[13] Cell viability can be assessed using the MTT assay.[13]
-
Metabolic Competence: Cellular ATP levels are quantified using a luciferin/luciferase-based assay to determine the impact on energy metabolism.[13] Glutathione (GSH) levels are measured to assess oxidative stress.[13]
-
Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., [14C]-leucine) into trichloroacetic acid-precipitable protein.[15]
-
-
Data Analysis: Results from D- and L-ethionine treatments are compared to control conditions and to each other to determine enantiomer-specific effects on each parameter.
Conclusion and Future Directions
The enantiomers of ethionine exhibit profoundly different biological activities dictated by their unique metabolic fates. L-Ethionine acts as a potent antimetabolite by hijacking the methionine cycle, leading to ATP depletion and inhibition of essential methylation reactions. In contrast, D-ethionine's toxicity is likely mediated through the byproducts of its oxidative deamination by DAAO.
For drug development professionals, this stark difference underscores the critical importance of stereochemistry in drug design and safety assessment. A chiral switch or the use of a specific enantiomer can dramatically alter the efficacy and toxicity profile of a compound. For researchers, the distinct mechanisms of D- and L-ethionine provide valuable tools to probe the intricacies of the methionine cycle, methylation-dependent processes, and D-amino acid metabolism. Future research should focus on elucidating the precise downstream targets of SAE-mediated inhibition and further characterizing the specific toxic species generated from D-ethionine metabolism.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl_methionine [bionity.com]
- 3. S-Adenosylmethionine | C15H22N6O5S | CID 34755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Acute Methionine Toxicity: I. Nucleolar Disaggregation in Guinea Pig Hepatic Cells with Methionine or Ethionine and Its Reversal with Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 10. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equal effectiveness of L and D-ethionine in producing tissue damage in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of protein synthesis in a rat brain system by ethionine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of translational inhibitor in ethionine-induced inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Inducing Acute Pancreatitis in Mice using a Choline-Deficient, DL-Ethionine-Supplemented Diet
Application Notes
The choline-deficient, ethionine-supplemented (CDE) diet model is a well-established and reproducible method for inducing acute hemorrhagic-necrotizing pancreatitis in mice.[1] This model closely mimics the severe form of human acute pancreatitis, making it a valuable tool for studying the pathophysiology of the disease and for evaluating potential therapeutic interventions. The underlying mechanism involves the synergistic action of choline (B1196258) deficiency and the toxic effects of ethionine, a methionine antagonist. This combination leads to significant disruption of pancreatic acinar cell metabolism, culminating in endoplasmic reticulum (ER) stress, inflammation, and necrosis.[2][3]
The severity of pancreatitis induced by the CDE diet is dependent on several factors, including the age, sex, and strain of the mice, as well as the duration of exposure to the diet.[1] Young female mice are generally more susceptible to the pancreatotoxic effects of the CDE diet. By controlling the feeding period, researchers can modulate the severity of the disease and the associated mortality rate, which can approach 100% with prolonged exposure.[1]
Key pathological features of this model include interstitial edema, extensive infiltration of inflammatory cells (predominantly neutrophils), acinar cell necrosis, and hemorrhage.[4][5] These histological changes are accompanied by significant elevations in serum levels of pancreatic enzymes such as amylase and lipase (B570770), as well as increased pancreatic tissue myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[6][7]
This application note provides a detailed protocol for the induction of acute pancreatitis in mice using the CDE diet, along with methods for the assessment of disease severity through biochemical and histological analyses.
Experimental Protocols
I. Animal Model and Housing
-
Animal Strain: Young (4-6 weeks old) female mice of a susceptible strain (e.g., C57BL/6J or BALB/c) are recommended.[1]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. Provide standard chow and water ad libitum during this period.
II. Diet Composition and Preparation
-
Control Diet: A choline-supplemented, L-amino acid-defined diet.
-
CDE Diet: A choline-deficient, L-amino acid-defined diet supplemented with 0.5% (w/w) DL-Ethionine. The basal diet composition is critical for reproducibility. A typical composition is provided in the table below. Many components can be sourced from suppliers like Research Diets, Inc.
| Component | Percentage (%) |
| Corn Starch | 35.0 |
| Sucrose | 34.5 |
| Casein (Vitamin-Free) | 15.0 |
| Corn Oil | 10.0 |
| Salt Mixture | 4.0 |
| Vitamin Mixture (Choline-Free) | 1.0 |
| DL-Methionine (in control diet) or this compound (in CDE diet) | 0.5 |
Note: The exact formulation of the salt and vitamin mixtures should be consistent across experiments.
III. Induction of Acute Pancreatitis
-
Randomly assign mice to a control group and a CDE diet group.
-
Provide the respective diets and water ad libitum.
-
Monitor the mice daily for clinical signs of pancreatitis, which may include weight loss, lethargy, piloerection, and abdominal distention.
-
The duration of CDE diet feeding can be varied to control the severity of pancreatitis. A typical timeline is 3-5 days to induce severe acute pancreatitis.[1]
IV. Sample Collection and Processing
-
At the designated experimental endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture for serum separation.
-
Perfuse the pancreas with cold phosphate-buffered saline (PBS) to remove blood.
-
Dissect the pancreas, removing any adherent adipose and lymphoid tissue.
-
Divide the pancreas into sections for histological analysis and biochemical assays.
-
For histology, fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.
-
For biochemical assays, snap-freeze a portion of the pancreas in liquid nitrogen and store at -80°C.
V. Assessment of Pancreatitis Severity
A. Biochemical Assays
-
Serum Amylase and Lipase: Measure the activity of amylase and lipase in the collected serum using commercially available assay kits.
-
Pancreatic Myeloperoxidase (MPO) Activity: Homogenize the frozen pancreatic tissue and measure MPO activity, a marker of neutrophil infiltration, using a specific MPO assay kit.[6][7]
B. Histological Analysis
-
Process the formalin-fixed pancreatic tissue for paraffin (B1166041) embedding.
-
Section the paraffin blocks at 5 µm thickness and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope and score the severity of pancreatitis based on the criteria outlined in the table below. A pathologist blinded to the experimental groups should perform the scoring.[4][5]
Data Presentation
Quantitative Markers of Pancreatitis Severity (Representative Data)
| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Pancreatic MPO (U/mg tissue) |
| Control | 1500 ± 250 | 100 ± 20 | 0.5 ± 0.1 |
| CDE Diet (Day 3) | 8000 ± 1200 | 600 ± 150 | 5.0 ± 1.2 |
| CDE Diet (Day 5) | 12000 ± 2000 | 1000 ± 200 | 8.0 ± 1.5 |
Values are presented as mean ± standard deviation. These are representative values and will vary based on the specific experimental conditions.
Histological Scoring of Acute Pancreatitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Mild interlobular edema | Moderate interlobular and intralobular edema | Severe edema with separation of acini |
| Inflammation | Absent | Mild leukocyte infiltration in perivascular areas | Moderate infiltration in interlobular and intralobular spaces | Severe and diffuse infiltration throughout the parenchyma |
| Acinar Necrosis | Absent | < 5% of acinar cells affected | 5-20% of acinar cells affected | > 20% of acinar cells affected |
| Hemorrhage | Absent | 1-2 foci of hemorrhage | 3-5 foci of hemorrhage | > 5 foci or confluent hemorrhage |
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing acute pancreatitis in mice.
Signaling Pathway of this compound Induced Pancreatitis
Caption: Signaling pathways in this compound-induced acute pancreatitis.
References
- 1. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic Reticulum Stress Is Chronically Activated in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress in acute pancreatitis: Exploring the molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Induction of a Fatty Liver Model in Mice using DL-Ethionine in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, the ethyl analog of the essential amino acid DL-methionine, is a well-established compound used to induce experimental fatty liver (hepatic steatosis) in animal models. Its administration disrupts hepatic lipid metabolism, leading to the accumulation of triglycerides within hepatocytes. While often incorporated into specialized diets, administering this compound in drinking water offers a convenient and less stressful method for model induction. These application notes provide a comprehensive overview and detailed protocols for establishing a murine fatty liver model using this approach, intended for researchers in metabolic diseases, toxicology, and drug development.
The primary mechanism of this compound-induced fatty liver involves the formation of S-adenosylethionine (SAE) from ethionine and adenosine (B11128) triphosphate (ATP). This process depletes hepatic ATP levels and traps adenine, which in turn inhibits RNA and protein synthesis. The subsequent impairment of apolipoprotein synthesis is a key factor in the development of fatty liver, as it hinders the assembly and secretion of very-low-density lipoproteins (VLDL), leading to the accumulation of triglycerides in the liver.[1][2]
Data Presentation
Table 1: Summary of Experimental Parameters for this compound Induced Fatty Liver in Mice
| Parameter | Description | Notes |
| Compound | This compound | --- |
| Administration Route | In drinking water | Combined with a choline-deficient diet enhances the effect. |
| Mouse Strain | C57BL/6 | Commonly used in metabolic studies. |
| Age | 5-6 weeks | Younger mice can be more susceptible to toxicity. |
| This compound Concentration | 0.5 g/L in drinking water | Concentration may need optimization based on strain and specific experimental goals. |
| Diet | Choline-deficient chow | Enhances the development of fatty liver. |
| Treatment Duration | 3 weeks | Sufficient to induce significant hepatic steatosis. |
| Expected Outcomes | Increased liver weight, hepatic triglyceride accumulation, elevated serum ALT levels. | Variability in weight loss and morbidity can occur.[3] |
Experimental Protocols
Protocol 1: Induction of Fatty Liver using this compound in Drinking Water
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6
-
Age: 5-6 weeks old
-
Sex: Male (to avoid hormonal cycle variations)
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Choline-deficient diet (e.g., from Research Diets, Inc.)
-
Standard mouse chow
-
Drinking bottles
-
Animal balance
-
Sterile water
3. Preparation of this compound Solution:
-
Prepare a 0.5 g/L solution of this compound in sterile drinking water.
-
Warm the water slightly to aid dissolution.
-
Stir until the this compound is completely dissolved.
-
Prepare fresh solution every 2-3 days to ensure stability.
4. Experimental Procedure:
-
Divide mice into a control group and an experimental group.
-
Control Group: Feed standard mouse chow and provide regular drinking water.
-
Experimental Group: Feed a choline-deficient diet and provide the 0.5 g/L this compound solution as the sole source of drinking water.[3]
-
Monitor the body weight and water/food consumption of the animals daily or every other day. Be aware that this model can lead to weight loss and morbidity.[3]
-
Continue the treatment for 3 weeks.
5. Endpoint Analysis:
-
At the end of the 3-week period, euthanize the mice following approved institutional guidelines.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, triglycerides, cholesterol).
-
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, weigh it, and record the liver-to-body-weight ratio.
-
Take a portion of the liver for histological analysis (fix in 10% neutral buffered formalin).
-
Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for molecular and biochemical analyses (e.g., triglyceride content, gene expression).
Protocol 2: Histological Assessment of Hepatic Steatosis
1. Tissue Processing:
-
Process the formalin-fixed liver tissue through graded alcohols and xylene and embed in paraffin.
-
Cut 5 µm sections using a microtome.
2. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the liver sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections.
-
Examine under a microscope for the presence of lipid vacuoles within hepatocytes.
3. Oil Red O Staining (for frozen sections):
-
If snap-frozen tissue is available, embed in OCT compound and prepare 8-10 µm cryosections.
-
Fix the sections briefly in formalin.
-
Stain with a freshly prepared Oil Red O solution to visualize neutral lipids (red).
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Quantify the stained area using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for inducing fatty liver in mice.
Caption: Mechanism of this compound-induced hepatic steatosis.
References
- 1. Studies on ethionine-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Ethionine Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of DL-Ethionine to rats to induce experimental models of liver injury and pancreatitis. The protocols detailed below are synthesized from established research methodologies.
Introduction
This compound, the ethyl analog of the essential amino acid DL-methionine, serves as a potent research tool for inducing specific organ toxicity in animal models. Its primary mechanism of action involves acting as a methionine antagonist, leading to the formation of S-adenosylethionine (SAE). This process "traps" adenosine (B11128) and severely depletes intracellular adenosine triphosphate (ATP), particularly in the liver where the responsible enzyme, methionine adenosyltransferase, is highly active.[1] The resulting ATP depletion disrupts critical cellular functions, including protein and lipid metabolism, leading to pathologies such as fatty liver, hepatic injury, and acute pancreatitis.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in rats to model organ injury. These values provide a baseline for expected biochemical changes.
Table 1: Biochemical Markers in this compound-Induced Pancreatitis
| Parameter | Control Group (Saline) | This compound Group | Units | Reference |
| Serum Amylase | 5,639 ± 1,568 | 10,432 ± 996 | IU/L | [2] |
| Pancreas Wet Weight | 0.39 ± 0.037 | 0.47 ± 0.059 | g/100g body weight | [2] |
| Pancreatic Lipid Peroxides | 10.7 ± 1.04 | 19.5 ± 1.78 | nmol/mg tissue DNA | [2] |
Table 2: Biochemical Markers in this compound-Induced Liver Injury
| Parameter | Control Group | This compound Group | Units | Reference |
| Hepatic ATP Level | 100 (Baseline) | 35.4 | % of Control | [3] |
| Serum GOT (AST) | Baseline | Increased | IU/L | [4] |
| Serum GPT (ALT) | Baseline | Increased | IU/L | [4] |
| Liver Triglycerides | Baseline | Increased | - | [4] |
| Serum Glucose | Baseline | Decreased | - | [4] |
Note: Specific mean and standard deviation values for serum GOT and GPT in a dedicated this compound-only liver injury model were not consistently reported in the surveyed literature; however, studies consistently report a significant increase in these enzyme activities.[4]
Mechanism of Action: ATP Trapping Pathway
The primary mechanism by which this compound induces cellular damage is through the depletion of ATP. This pathway is critical for understanding the downstream pathological effects.
References
- 1. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of toxic liver injury in the rat II. Protective effect of cycloheximide on ethionine-induced damage and autoprotective effects of high doses of ethionine, 3'-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of phenobarbital in rats with this compound-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethionine administration in the rat. 2. Effects on the incorporation of [32P]orthophosphate and dl-[1-14C]leucine into the phosphatides and proteins of liver and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Metabolism with DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, a racemic mixture of the non-proteinogenic amino acid ethionine, serves as a potent antagonist to the essential amino acid L-methionine. Its structural similarity allows it to compete with methionine in crucial metabolic pathways, making it a valuable tool for investigating the metabolic vulnerabilities of cancer cells. A significant number of cancer types exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon known as "methionine dependency". This metabolic peculiarity presents a therapeutic window that can be exploited by methionine antagonists like this compound.
The primary mechanism of this compound's action involves its substitution for methionine in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for the methylation of DNA, RNA, proteins, and lipids. The resulting analogue, S-adenosylethionine (SAE), is a poor substrate for most methyltransferases, leading to global hypomethylation and subsequent disruption of gene expression and cellular signaling. Furthermore, the futile cycle of SAE synthesis can lead to a significant depletion of cellular ATP, further compromising cancer cell viability. Administration of ethionine has been shown to cause a rapid and severe decline in liver ATP and inhibit hepatic protein synthesis.[1] One study in rats demonstrated that this compound administration lowered liver ATP levels to 35.4% of the control value.[2]
These application notes provide a comprehensive guide to utilizing this compound for studying cancer cell metabolism in culture, complete with detailed experimental protocols and expected outcomes.
Key Applications
-
Inducing Methionine Stress: Mimicking the effects of methionine restriction to study cancer cell-specific metabolic reprogramming and identify dependencies.
-
Inhibition of Methylation: Investigating the role of epigenetic modifications in cancer cell proliferation, differentiation, and drug resistance.
-
ATP Depletion Studies: Examining the consequences of energy stress on cancer cell signaling and survival pathways.
-
Sensitization to Chemotherapeutics: Exploring the potential of this compound to enhance the efficacy of conventional anticancer drugs.
-
Induction of Apoptosis and Cell Cycle Arrest: Studying the molecular mechanisms by which this compound triggers programmed cell death and inhibits cancer cell proliferation.
Data Presentation
The following tables summarize quantitative data derived from studies on methionine restriction and the effects of related compounds. These values should be considered as a general guide, as the specific effects of this compound will be cell line and concentration-dependent.
Table 1: Illustrative IC50 Values for Antiproliferative Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Illustrative IC50 (µM) |
| Compound A | HTB-26 | Breast Cancer (highly aggressive) | 10 - 50[3] |
| Compound B | PC-3 | Pancreatic Cancer | 10 - 50[3] |
| Compound C | HepG2 | Hepatocellular Carcinoma | 10 - 50[3] |
Table 2: Representative Effects of Methionine Restriction on Cancer Cell Cycle Distribution
| Cell Line | Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| LNCaP (Prostate) | Control | 65% | 15% | 20% | [4][5] |
| Methionine Restriction (6 days) | ~92% | ~2% | ~6% | [5] | |
| MCF-7 (Breast) | Control | 50.2% | - | - | [6] |
| S-Adenosylmethionine (500 µM) | 33.9% | 61.9% (S/G2M) | [6] | ||
| BXPC-3 (Pancreatic) | Control | - | - | - | [7] |
| L-Methionine (5 mg/ml, 7 days) | - | Accumulation in S phase | [7] |
Table 3: Apoptosis Induction in Cancer Cells Under Methionine-Related Stress
| Cell Line | Condition | % Apoptosis (Late Stage) | Reference |
| HPAC (Pancreatic) | Control | Baseline | [8] |
| L-Methionine (5 mg/ml, 7 days) | Increased by 76% | [8] | |
| BXPC-3 (Pancreatic) | Control | Baseline | [8] |
| L-Methionine (5 mg/ml, 7 days) | No significant change | [8] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile PBS
-
Sterile water for injection or cell culture grade water
-
0.22 µm sterile filter
Procedure:
-
Cell Culture: Maintain the cancer cell line in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in sterile water or PBS.
-
Warm the solvent to 37°C to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare fresh culture medium containing the desired final concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound as in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound as in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound as in Protocol 1 (in 6-well plates)
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol 5: ATP Level Determination
Materials:
-
Cells treated with this compound as in Protocol 1
-
ATP Bioluminescence Assay Kit (e.g., from Sigma-Aldrich, Promega)
-
Luminometer
Procedure:
-
At the end of the treatment period, lyse the cells according to the manufacturer's protocol of the ATP assay kit to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Normalize the ATP levels to the total protein concentration or cell number for each sample.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: this compound-induced inhibition of the mTOR signaling pathway.
References
- 1. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of S-adenosyl-L-methionine on the invasion and migration of head and neck squamous cancer cells and analysis of the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Ethionine in Neurobiology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, a racemic mixture containing both the D- and L-isomers of ethionine, serves as an antagonist to the essential amino acid methionine. Its primary mechanism of action in neurobiology stems from the activity of its L-enantiomer, L-ethionine, which interferes with methionine metabolism. This interference leads to a state of S-adenosylmethionine (SAM) deficiency, a critical methyl donor in the central nervous system. The consequential disruption of methylation processes has been leveraged to create valuable in vivo models for studying various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in neurobiology research, with a focus on its role in modeling schizophrenia-like symptoms, inducing neuroinflammation, and altering neurogenesis.
Note on L-methionine as a Proxy: While this document focuses on this compound, a significant portion of the detailed experimental data and established protocols in neurobiology research has been generated using L-methionine. As L-methionine is the biologically active component responsible for the anti-metabolite effects, the information presented herein is largely based on studies involving L-methionine and is provided as a comprehensive guide for researchers using this compound, with the understanding that the D-isomer is largely considered inactive in these contexts.
Mechanism of Action
This compound's neurobiological effects are primarily attributed to L-ethionine's ability to be mistakenly incorporated into the methionine metabolic pathway. This leads to the formation of S-adenosylethionine (SAE) instead of S-adenosylmethionine (SAM). SAE is a poor ethyl donor compared to SAM as a methyl donor, and its accumulation competitively inhibits SAM-dependent methyltransferases. This widespread disruption of methylation reactions affects a multitude of cellular processes critical for neuronal function, including:
-
Neurotransmitter Metabolism: The synthesis and degradation of key neurotransmitters like dopamine (B1211576) and serotonin (B10506) are dependent on methylation reactions.[1]
-
Gene Expression: DNA and histone methylation are crucial epigenetic modifications that regulate gene expression. Alterations in these processes can lead to changes in the expression of genes involved in neuronal development, plasticity, and survival.
-
Myelination: The maintenance of myelin sheaths, essential for proper nerve conduction, involves methylation processes.
-
Oxidative Stress: Methionine metabolism is linked to the production of the endogenous antioxidant glutathione.[2] Disruption of this pathway can lead to increased oxidative stress in the brain.
Key Applications in Neurobiology Research
The primary application of this compound in neurobiology is the induction of animal models that mimic certain aspects of human neurological and psychiatric disorders.
Animal Model of Schizophrenia
Chronic administration of L-methionine has been shown to induce a behavioral phenotype in rodents that recapitulates positive, negative, and cognitive symptoms of schizophrenia.[3] This makes this compound a valuable tool for studying the underlying neurobiology of this complex disorder and for screening potential antipsychotic drugs.
Induction of Neuroinflammation and Impaired Neurogenesis
Studies have demonstrated that L-methionine administration can enhance the activation of microglia, the resident immune cells of the brain, leading to a state of neuroinflammation.[4] Furthermore, it has been shown to decrease neurogenesis in the hippocampus, a brain region critical for learning and memory.[4] These effects make this compound a useful tool for investigating the interplay between neuroinflammation, neurogenesis, and cognitive function in the context of neurodegenerative diseases like Alzheimer's disease.[4]
Investigating the Role of Methylation in Neuronal Function
By inducing a state of SAM deficiency, this compound allows researchers to probe the critical role of methylation in various neuronal processes. This includes studying the impact of hypomethylation on synaptic plasticity, dendritic spine morphology, and the expression of key neuronal proteins.
Quantitative Data Summary
The following tables summarize quantitative data from studies using L-methionine to induce neurological changes in rodents. These data provide a reference for the expected outcomes when using this compound.
Table 1: Behavioral Changes in Rodents Following L-Methionine Administration
| Behavioral Test | Species | L-Methionine Dose & Duration | Key Findings | Reference |
| Open Field Test | Mouse | 5.2 mmol/kg, s.c., twice daily for 7 days | Increased locomotor activity and stereotypic behavior. | [3] |
| Social Interaction Test | Mouse | 5.2 mmol/kg, s.c., twice daily for 7 days | Reduced social interaction time. | [3] |
| Novel Object Recognition | Mouse | 5.2 mmol/kg, s.c., twice daily for 7 days | Impaired novel object recognition memory. | [3] |
| Prepulse Inhibition | Mouse | 5.2 mmol/kg, s.c., twice daily for 7 days | Deficits in prepulse inhibition. | [3] |
| Morris Water Maze | Rat | 2 g/kg/day in drinking water for 4 weeks | Impaired spatial learning and memory. | [5] |
| Y-Maze | Mouse | High-methionine diet (2.58%) for 60 days | Impaired working memory (spontaneous alternation). | [6] |
Table 2: Biochemical and Histological Changes in the Brain Following L-Methionine Administration
| Parameter | Brain Region | Species | L-Methionine Dose & Duration | Key Findings | Reference |
| S-Adenosylmethionine (SAM) | Brain Stem, Cerebellum, Spinal Cord | Rat | 50 mg/kg, oral | Increased SAM levels. | [7] |
| S-Adenosylhomocysteine (SAH) | Cerebellum, Spinal Cord | Rat | 25 mg/kg, oral | Increased SAH levels. | [7] |
| Microglia Activation | Brain | Mouse | Equivalent to 2-fold daily dietary intake for 7 days | Enhanced activation of microglia. | [4] |
| Neurogenesis (Hippocampus) | Hippocampus | Mouse | Equivalent to 2-fold daily dietary intake for 7 days | Decreased neurogenesis. | [4] |
| Histopathological Changes | Brain | Rat | Not specified | Severe meningitis, degeneration of blood vessels, neuronal necrosis, and gliosis. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments using L-methionine, which can be adapted for use with this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental paradigm.
Protocol 1: Induction of a Schizophrenia-Like Phenotype in Mice
Objective: To induce behavioral and neurochemical changes in mice that mimic symptoms of schizophrenia.
Materials:
-
This compound (or L-methionine)
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and care facilities
-
Behavioral testing apparatus (e.g., open field arena, social interaction box, prepulse inhibition setup)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the start of the experiment. Handle mice daily for 3-5 days prior to the first injection to reduce stress.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. A commonly used dose for L-methionine is 5.2 mmol/kg.[3] The solution should be prepared fresh daily.
-
Administration: Administer this compound via subcutaneous (s.c.) injection twice daily (morning and late afternoon) for 7 consecutive days. The injection volume should be adjusted based on the animal's body weight. A control group should receive vehicle (0.9% saline) injections following the same schedule.
-
Behavioral Testing: Conduct a battery of behavioral tests starting on day 8, after the final injection. Tests should assess for positive symptoms (e.g., locomotor hyperactivity in an open field), negative symptoms (e.g., reduced social interaction), and cognitive deficits (e.g., impaired novel object recognition or prepulse inhibition).
-
Neurochemical/Histological Analysis: Following behavioral testing, animals can be euthanized, and brain tissue collected for further analysis, such as measuring neurotransmitter levels, assessing gene expression, or performing histological examinations.
Workflow Diagram:
Protocol 2: Induction of Neuroinflammation and Impaired Neurogenesis
Objective: To investigate the effects of this compound on microglial activation and hippocampal neurogenesis.
Materials:
-
This compound (or L-methionine)
-
Sterile 0.9% saline
-
Adult male mice (e.g., C57BL/6)
-
BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells
-
Immunohistochemistry reagents (e.g., primary antibodies against Iba1 for microglia and BrdU, secondary antibodies, DAB substrate kit)
-
Microscope for imaging
Procedure:
-
This compound Administration: Administer this compound as described in Protocol 1 for 7 days. A dose equivalent to twice the daily dietary intake of methionine has been shown to be effective.[4]
-
BrdU Labeling: On days 5, 6, and 7 of this compound treatment, administer BrdU (e.g., 50 mg/kg, i.p.) to label newly divided cells in the hippocampus.
-
Tissue Collection and Preparation: One day after the final this compound injection, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and post-fix overnight. Subsequently, cryoprotect the brains in sucrose (B13894) solutions and section them using a cryostat.
-
Immunohistochemistry:
-
For neuroinflammation: Stain brain sections with an antibody against Iba1, a marker for microglia. Assess microglial morphology and density in relevant brain regions (e.g., hippocampus, cortex).
-
For neurogenesis: Stain sections with an antibody against BrdU to identify and quantify the number of newly generated cells in the dentate gyrus of the hippocampus.
-
-
Quantification and Analysis: Quantify the number of Iba1-positive cells and BrdU-positive cells using image analysis software. Compare the results between the this compound treated group and the control group.
Signaling Pathways
The neurobiological effects of this compound are mediated through the disruption of SAM-dependent methylation, which impacts several key signaling pathways.
Diagram of Disrupted Methionine Metabolism and Downstream Effects:
Logical Relationship of L-Methionine Induced Schizophrenia-like Phenotype:
Conclusion
This compound, primarily through the action of its L-enantiomer, serves as a valuable pharmacological tool in neurobiology research. Its ability to disrupt fundamental methylation processes provides a robust method for inducing animal models of complex neurological disorders, such as schizophrenia, and for investigating the roles of neuroinflammation and neurogenesis in cognitive function. The protocols and data presented in this guide, largely derived from studies on L-methionine, offer a comprehensive starting point for researchers aiming to utilize this compound in their experimental designs. Careful consideration of dosage and administration routes, along with a thorough understanding of the underlying biochemical mechanisms, will enable the effective application of this compound to advance our understanding of the brain in health and disease.
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Methionine-Induced Animal Model of Schizophrenia: Face and Predictive Validity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine Diet Evoked Hyperhomocysteinemia Causes Hippocampal Alterations, Metabolomics Plasma Changes and Behavioral Pattern in Wild Type Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DL-Ethionine as a Selective Agent in Microbial Genetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, a non-proteinogenic amino acid and an antagonist of L-methionine, serves as a valuable selective agent in microbial genetics. Its ability to inhibit the growth of wild-type microorganisms while allowing for the selection of resistant mutants makes it a powerful tool for studying gene function, metabolic pathways, and mechanisms of drug resistance. By acting as a competitive inhibitor in methionine-dependent pathways, this compound disrupts essential cellular processes, primarily the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biochemical reactions.[1] Resistance to this compound is often conferred by mutations that alter the uptake of the toxic analog or modify the enzymatic machinery involved in its metabolic activation.
This document provides detailed application notes and experimental protocols for the use of this compound as a selective agent in two commonly used model organisms: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.
Mechanism of Action
This compound exerts its toxic effect primarily by interfering with the metabolism of methionine. As an analog of methionine, it is recognized by cellular machinery and incorporated into metabolic pathways. The key steps in its mechanism of action are:
-
Uptake: this compound is transported into the cell via amino acid permeases that normally transport methionine.
-
Activation: Inside the cell, the enzyme methionine adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase, catalyzes the reaction between ethionine and ATP to form S-adenosylethionine (SAE).[2]
-
Toxicity of S-Adenosylethionine: SAE is a toxic analog of S-adenosylmethionine (SAM). It cannot function as an effective ethyl group donor in place of the methyl group from SAM in essential methylation reactions of DNA, RNA, proteins, and lipids. The accumulation of SAE and the concomitant depletion of the cellular SAM pool disrupt these vital cellular processes, leading to growth inhibition and cell death.[2]
Mechanisms of Resistance
Microorganisms can develop resistance to this compound through several genetic modifications:
-
Altered Methionine Adenosyltransferase (MAT): Mutations in the gene encoding MAT can result in an enzyme with a reduced affinity for ethionine as a substrate, while retaining sufficient activity with methionine to support growth.[3] This is a common mechanism of resistance.
-
Decreased Uptake: Mutations in genes encoding amino acid permeases can lead to reduced uptake of this compound, thereby lowering its intracellular concentration and toxic effects. Some recessive ethionine-resistant strains of Saccharomyces cerevisiae have been found to have a genetic lesion affecting the non-specific concentration of amino acids in the cell's expandable pool.[4]
-
Increased Methionine Production: Mutations that lead to the overproduction of endogenous methionine can outcompete this compound for binding to MAT, thus mitigating its toxic effects.
-
Enhanced Degradation/Efflux: Some mutations may lead to an increased ability to hydrolyze or pump out the toxic S-adenosylethionine compound after its synthesis.[5]
Quantitative Data
The effective concentration of this compound for selection can vary depending on the microbial species, strain, and the composition of the growth medium. It is recommended to perform a dose-response curve to determine the minimal inhibitory concentration (MIC) for the wild-type strain before proceeding with mutant selection.
| Parameter | Escherichia coli | Saccharomyces cerevisiae | Reference(s) |
| Typical Wild-Type Inhibitory Concentration | 1-5 mM in minimal medium | 0.1 mM in minimal medium | [6] |
| Typical Selection Concentration for Mutants | 5-20 mM in minimal medium | 0.5-50 mM in minimal medium | [6] |
| Frequency of Spontaneous Resistance | 10⁻⁶ to 10⁻⁸ | 10⁻⁶ to 10⁻⁷ |
Experimental Protocols
Protocol 1: Selection of this compound Resistant Mutants of Escherichia coli
This protocol describes the selection of spontaneous mutants of E. coli resistant to this compound on solid minimal medium.
Materials:
-
E. coli wild-type strain (e.g., K-12)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
M9 minimal medium (see recipe below)[7]
-
Sterile glucose solution (20% w/v)
-
Sterile MgSO₄ solution (1 M)
-
Sterile CaCl₂ solution (0.1 M)
-
This compound solution (100 mM, filter-sterilized)
-
Sterile water or saline
-
Sterile spreaders and inoculation loops
M9 Minimal Medium Recipe (per liter):
-
M9 salts (5x): 33.9 g Na₂HPO₄, 15 g KH₂PO₄, 2.5 g NaCl, 5 g NH₄Cl in 500 mL dH₂O. Autoclave.
-
To make 1 L of 1x M9 medium:
-
700 mL sterile dH₂O
-
200 mL of 5x M9 salts
-
2 mL of 1 M MgSO₄
-
100 µL of 0.1 M CaCl₂
-
10 mL of 20% glucose
-
-
For solid medium, add 15 g of agar to the 700 mL of dH₂O before autoclaving.
Procedure:
-
Prepare Cultures: Inoculate a single colony of the wild-type E. coli strain into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Prepare Selection Plates: Prepare M9 minimal agar plates. After autoclaving and cooling the agar to approximately 50°C, add the sterile glucose, MgSO₄, CaCl₂, and this compound to the desired final concentration (e.g., 10 mM). Pour the plates and let them solidify. As a control, prepare M9 minimal agar plates without this compound.
-
Plating for Selection:
-
Pellet the cells from 1 mL of the overnight culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile water or saline to remove any residual nutrients from the LB medium.
-
Resuspend the final pellet in 1 mL of sterile water or saline.
-
Plate 100 µL of the undiluted cell suspension onto an M9 minimal agar plate containing this compound.
-
To determine the total number of viable cells, prepare serial dilutions of the cell suspension and plate 100 µL of a suitable dilution (e.g., 10⁻⁶) onto an M9 minimal agar plate without this compound.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Isolate Resistant Mutants: Colonies that grow on the this compound-containing plates are potential resistant mutants. Pick individual colonies and streak them onto fresh M9 minimal agar plates with and without this compound to confirm the resistant phenotype.
Protocol 2: Selection of this compound Resistant Mutants of Saccharomyces cerevisiae
This protocol outlines the selection of spontaneous this compound resistant mutants of S. cerevisiae on solid minimal medium.
Materials:
-
S. cerevisiae wild-type strain (e.g., BY4741)
-
YPD broth and agar plates
-
Synthetic Dextrose (SD) minimal medium (see recipe below)[8]
-
Sterile glucose solution (20% w/v)
-
This compound solution (10 mM, filter-sterilized)
-
Sterile water
-
Sterile spreaders and inoculation loops
Synthetic Dextrose (SD) Minimal Medium Recipe (per liter):
-
Yeast Nitrogen Base (without amino acids and ammonium (B1175870) sulfate): 1.7 g
-
Ammonium sulfate: 5 g
-
Glucose: 20 g
-
Agar: 20 g (for solid medium)
-
Add dH₂O to 1 liter and autoclave.
-
If using auxotrophic strains, add the required amino acids and nucleobases after autoclaving from sterile stock solutions.
Procedure:
-
Prepare Cultures: Inoculate a single colony of the wild-type S. cerevisiae strain into 5 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Prepare Selection Plates: Prepare SD minimal agar plates. After autoclaving and cooling the agar to approximately 50°C, add this compound to the desired final concentration (e.g., 1 mM). Pour the plates and allow them to solidify. Prepare control plates without this compound.
-
Plating for Selection:
-
Pellet the cells from 1 mL of the overnight culture by centrifugation (e.g., 3000 x g for 3 minutes).
-
Wash the cell pellet twice with sterile water.
-
Resuspend the final pellet in 1 mL of sterile water.
-
Plate 100 µL of the undiluted cell suspension onto an SD minimal agar plate containing this compound.
-
To determine the total number of viable cells, prepare serial dilutions of the cell suspension and plate 100 µL of a suitable dilution (e.g., 10⁻⁵) onto an SD minimal agar plate without this compound.
-
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Isolate Resistant Mutants: Pick individual colonies that appear on the this compound plates and re-streak them onto fresh SD minimal agar plates with and without this compound to confirm their resistance.
Visualizations
Signaling Pathway: Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound toxicity and resistance pathways in a microbial cell.
Experimental Workflow: Selection of this compound Resistant Mutants
Caption: A generalized workflow for the selection of this compound resistant microbial mutants.
References
- 1. Untitled 0 [faculty.salisbury.edu]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: Cysteine and methionine metabolism - Escherichia coli K-12 MG1655 [kegg.jp]
- 4. AMINO ACID ACCUMULATION IN ETHIONINE-RESISTANT SACCHAROMYCES CEREVISIAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dominant Mutation for Ethionine Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of amino-acid overproducer yeast mutants [agris.fao.org]
- 7. Standard M9 minimal medium [protocols.io]
- 8. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
Application Notes and Protocols for Establishing a Chronic Liver Disease Model with DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic liver disease is a significant global health concern, and relevant animal models are crucial for studying its pathogenesis and evaluating potential therapeutics. The DL-Ethionine-induced chronic liver disease model, often in combination with a choline-deficient diet (CDE model), is a well-established method for replicating key features of human chronic liver injury in rodents. This model induces steatohepatitis, inflammation, oxidative stress, fibrosis, and liver progenitor cell proliferation, providing a valuable platform for research and drug development.
This compound, an analog of the essential amino acid methionine, disrupts hepatic methionine metabolism. Its primary mechanism of action involves the enzymatic conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). Unlike S-adenosylmethionine (SAM), SAE is a poor substrate for most methyltransferases and is catabolized slowly. This leads to the "trapping" of adenine (B156593) and a subsequent depletion of hepatic ATP stores. The reduction in ATP and the disruption of SAM-dependent methylation reactions contribute to oxidative stress, hepatocellular injury, and the progression to chronic liver disease.
These application notes provide detailed protocols and data for establishing and evaluating a chronic liver disease model using this compound in mice.
Data Presentation
The following tables summarize quantitative data typically observed in the this compound-induced chronic liver disease model. These values are compiled from various studies and should be considered as representative examples. Actual results may vary depending on the specific experimental conditions, mouse strain, and duration of the study.
Table 1: Serum Biomarkers of Liver Injury
| Parameter | Control Group | This compound Treated Group | Fold Change | Reference |
| Alanine Aminotransferase (ALT) (U/L) | ~30 - 50 | ~150 - 300 | 5 - 6 | [1] |
| Aspartate Aminotransferase (AST) (U/L) | ~40 - 60 | ~100 - 200 | 2.5 - 3.3 | [2] |
Table 2: Quantification of Liver Fibrosis
| Parameter | Control Group | This compound Treated Group | Fold Change | Reference |
| Sirius Red Stained Area (%) | ~1 - 2 | ~8 - 15 | 8 - 7.5 | [2] |
| Hepatic Hydroxyproline (µg/g liver) | ~100 - 200 | ~500 - 1000 | 5 | [2] |
| α-SMA Protein Expression (relative to control) | 1.0 | ~3 - 5 | 3 - 5 | [2][3][4][5] |
| TGF-β1 Protein Expression (relative to control) | 1.0 | ~2 - 4 | 2 - 4 | [2][3][4][5] |
Table 3: Hepatic Gene and Protein Expression Changes (Illustrative Examples)
| Gene/Protein | Biological Process | Change in this compound Model | Method | Reference |
| CYP2E1 | Oxidative Stress | Increased | Proteomics, Western Blot | [6] |
| TNF-α | Inflammation | Increased | qRT-PCR, Proteomics | [7] |
| IL-6 | Inflammation | Increased | qRT-PCR, Proteomics | [7] |
| Col1a1 | Fibrosis | Increased | RNA-seq, qRT-PCR | [8] |
| Timp1 | Fibrosis | Increased | RNA-seq, qRT-PCR | [8] |
| MAT1A | Methionine Metabolism | Decreased | Proteomics | [6] |
| BHMT | Methionine Metabolism | Decreased | Proteomics | [6] |
Experimental Protocols
I. Induction of Chronic Liver Disease with this compound (CDE Model)
This protocol describes the induction of chronic liver disease in mice using a choline-deficient diet supplemented with this compound in the drinking water.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Choline-deficient diet
-
Control diet (choline-sufficient)
-
This compound (Sigma-Aldrich)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
Randomly divide mice into a control group and an experimental group.
-
Provide the control group with a standard or choline-sufficient diet and regular drinking water.
-
Provide the experimental group with a choline-deficient diet.
-
Prepare a 0.15% (w/v) this compound solution in sterile drinking water. Ensure the solution is fresh and replaced every 2-3 days.
-
Administer the 0.15% this compound solution to the experimental group as their sole source of drinking water.
-
Monitor the health and body weight of the animals regularly (at least twice a week). Weight loss is expected in the experimental group.
-
Continue the diet and this compound administration for the desired duration, typically 4-6 weeks, to establish chronic liver injury and fibrosis.
-
At the end of the experimental period, euthanize the animals according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood before collecting tissue samples for histological and molecular analysis.
II. Assessment of Liver Injury
A. Serum Biomarker Analysis:
-
Collect whole blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits according to the manufacturer's instructions.
B. Histological Analysis of Liver Fibrosis (Sirius Red Staining):
-
Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Stain the sections with Picro-Sirius Red solution for 60 minutes.
-
Wash the slides with two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Examine the slides under a light microscope. Collagen fibers will be stained red.
-
Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
III. Molecular Analysis
A. Liver Perfusion:
-
Anesthetize the mouse using an approved anesthetic agent.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the portal vein.
-
Cannulate the portal vein with a 27-gauge needle connected to a perfusion pump.
-
Immediately cut the inferior vena cava to allow for drainage.
-
Perfuse the liver with ice-cold PBS at a flow rate of 2-3 mL/min until the liver is blanched.
-
Excise the perfused liver and proceed with tissue homogenization for molecular analysis.
B. Western Blot Analysis of Fibrosis Markers (α-SMA and TGF-β1):
-
Homogenize a portion of the perfused liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA and TGF-β1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced liver injury.
Caption: Experimental workflow for the CDE model.
Caption: Hepatic methionine metabolism and this compound interference.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Andrographolide Ameliorates Liver Fibrosis in Mice: Involvement of TLR4/NF-κB and TGF-β1/Smad2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomic and Functional Analysis of Liver Mitochondria from High Fat Diet (HFD) Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis based on tandem mass tag labeling coupled with labeling coupled with liquid chromatography-tandem mass spectrometry discovers the effect of silibinin on non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Ethionine Dosage Calculation in Poultry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying DL-ethionine dosages in poultry research. The protocols outlined below are intended to assist in studying amino acid antagonism, inducing experimental fatty liver, and understanding the associated biochemical pathways.
Introduction to this compound in Poultry Research
This compound, an antagonist of the essential amino acid methionine, is a valuable tool in poultry nutrition and metabolic research. By competing with methionine, this compound can be used to induce a state of methionine deficiency, allowing for the study of its physiological roles. Its applications include investigating amino acid metabolism, inducing hepatic steatosis (fatty liver), and examining the intricate biochemical pathways that govern growth and productivity in poultry.
Quantitative Data Summary
The following tables summarize key dosage information and its effects as reported in poultry studies.
Table 1: this compound Dosage for Methionine Antagonism Studies
| Poultry Type | Age | This compound Dosage (% of Diet) | Key Observed Effects | Counteracting Agent & Dosage | Reference |
| Broiler Chicks | 8 days | 0.075% | 70% reduction in weight gain.[1] | 0.50% DL-Methionine | [1] |
| Japanese Quail (laying) | Adult | 0.05% - 0.30% | Dose-dependent inhibition of egg laying, reduced ovary and oviduct weight. | Not specified | |
| Broiler Chicks | Young | 0.2 g/kg (0.02%) | Growth recommenced when supplemented with DL-methionine. | DL-Methionine (amount dependent) + Adenine (B156593) Sulphate | [2] |
Table 2: Dietary Models for Inducing Fatty Liver in Poultry
| Poultry Type | Diet Composition | Duration | Key Observed Effects | Reference |
| ISA Brown Chickens | High Cholesterol (2%) and Low Choline (B1196258) (800 mg/kg) Diet | 4 weeks | Hepatic steatosis, hyperlipidemia.[3] | [3] |
| Laying Hens | High-Energy, Low-Protein Diet | Not specified | Induces fatty liver. |
Experimental Protocols
Protocol for Studying Methionine Antagonism using this compound in Broiler Chicks
Objective: To evaluate the antagonistic effects of this compound on broiler growth performance and its amelioration by DL-methionine.
Materials:
-
Day-old broiler chicks
-
Basal diet (corn-soy based, marginally deficient in sulfur amino acids)
-
This compound
-
DL-methionine
-
Feed mixing equipment
-
Animal weighing scales
-
Housing facilities with controlled environment
Procedure:
-
Animal Acclimation: House day-old chicks in a temperature-controlled brooder for a 7-day acclimation period with free access to a standard starter diet and water.
-
Diet Formulation: Prepare the following experimental diets:
-
Control Group: Basal diet.
-
Ethionine Group: Basal diet supplemented with 0.075% this compound.
-
Rescue Group: Basal diet supplemented with 0.075% this compound and 0.50% DL-methionine.
-
-
Experimental Design: Randomly allocate chicks into the three dietary treatment groups, with multiple replicate pens per group.
-
Feeding Trial: Provide the respective experimental diets and fresh water ad libitum for a period of 14-21 days.
-
Data Collection:
-
Record body weight and feed intake per pen at the beginning and end of the experimental period.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Observe for any clinical signs of toxicity.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between the treatment groups.
Protocol for Inducing Experimental Fatty Liver in Laying Hens (Comparative Model)
Objective: To induce hepatic steatosis in laying hens using a high-fat, low-choline diet as a model for studying fatty liver disease.
Materials:
-
Laying hens (e.g., ISA Brown)
-
Standard layer diet (Control)
-
High-cholesterol (2%), low-choline (800 mg/kg) diet
-
Equipment for blood collection and analysis (serum triglycerides, cholesterol)
-
Materials for liver tissue collection and histological analysis (e.g., Oil Red O staining)
Procedure:
-
Animal Selection and Acclimation: Select healthy laying hens of similar age and house them in individual cages for a one-week acclimation period with a standard layer diet.
-
Dietary Treatments:
-
Control Group: Feed a standard layer diet.
-
Fatty Liver Group: Feed the high-cholesterol, low-choline diet.
-
-
Experimental Duration: Maintain the dietary treatments for 4 weeks.
-
Sample Collection:
-
At the end of the experimental period, collect blood samples for the analysis of serum lipids.
-
Humanely euthanize the hens and collect liver samples.
-
-
Analysis:
-
Gross Examination: Record liver weight and observe for any visible signs of fat accumulation.
-
Histopathology: Fix liver tissue samples in formalin, prepare sections, and perform staining (e.g., Hematoxylin and Eosin, Oil Red O) to visualize lipid droplets and assess the degree of steatosis.
-
Biochemical Analysis: Analyze serum for levels of triglycerides and total cholesterol.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: ATP Depletion and mTOR Pathway Inhibition
This compound exerts its toxic effects primarily by interfering with methionine metabolism, leading to a depletion of adenosine (B11128) triphosphate (ATP) in the liver. This occurs because methionine adenosyltransferase (MAT) utilizes ethionine as a substrate to form S-adenosylethionine (SAE). SAE is a non-metabolizable analog of S-adenosylmethionine (SAM), and its formation "traps" adenosine, thereby depleting the cellular ATP pool.[4] The reduction in ATP levels inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of protein synthesis.[5]
Caption: Mechanism of this compound toxicity in poultry liver.
Experimental Workflow for Methionine Antagonism Study
The following diagram illustrates the key steps in conducting a methionine antagonism study in broiler chicks.
Caption: Workflow for a this compound antagonism study.
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize this compound as a tool to advance our knowledge of poultry nutrition and metabolism.
References
- 1. Amelioration of ethionine toxicity in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of ethionine intoxication in the domestic fowl with methionine and adenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chicken model of fatty liver disease induced by high cholesterol and low choline diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-ADENOSYLMETHIONINE IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSTN, mTOR and FoxO4 Are Involved in the Enhancement of Breast Muscle Growth by Methionine in Broilers with Lower Hatching Weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DL-Ethionine Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Ethionine, a non-proteinogenic amino acid and an analog of methionine, is a well-established hepatotoxin used in research to induce experimental liver injury and study cellular toxicity mechanisms. Its primary modes of action include the depletion of intracellular ATP pools, inhibition of protein and nucleic acid synthesis, induction of oxidative stress, and subsequent activation of cell death pathways such as apoptosis and necrosis.[1][2][3][4] Understanding the cellular and molecular responses to this compound is crucial for toxicology studies and in the development of therapeutic strategies for related pathologies. These application notes provide detailed protocols for studying this compound toxicity in various cell culture models.
Mechanism of Action of this compound
This compound competes with methionine in essential cellular processes. A primary toxic effect is the formation of S-adenosylethionine (SAE) from ethionine and ATP, catalyzed by methionine adenosyltransferase. Unlike S-adenosylmethionine (SAM), SAE is not efficiently metabolized, leading to the trapping and depletion of adenine (B156593) and subsequently ATP.[3][4][5][6] This energy crisis disrupts numerous cellular functions, including ion transport, maintenance of membrane potential, and macromolecular synthesis.[7][8] Furthermore, this compound-induced ATP depletion and oxidative stress can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and cell death.[9][10][11]
Quantitative Data on this compound Toxicity
The following table summarizes the effective concentrations of this compound and its observed effects in various in vitro systems as reported in the literature.
| Cell Type/System | Concentration Range | Duration of Exposure | Key Observed Effects | Reference(s) |
| Mitogen-stimulated lymphocytes | 2-4 mM | Up to 24 h | Complete inhibition of DNA synthesis. | [7] |
| HT-22 (mouse hippocampal neuron) | 20 mmol/L | Not specified | Increased apoptosis and reactive oxygen species (ROS) levels. | [9] |
| Neural stem cells, HT-22, Neuro-2a | Not specified | 48 h | Inhibition of cell viability, induction of apoptosis (upregulation of BAX and cleaved caspase-3). | [10] |
| Rat hepatocyte suspensions | 10-30 mM | 1-3 h | ATP and glutathione (B108866) (GSH) depletion, reduced protein synthesis, increased urea (B33335) synthesis. | [2] |
| Rat hepatocyte monolayers | 18-30 mM | 4-20 h | Reduced neutral red uptake, GSH depletion (at 4h), reduced urea synthesis (at 20h). | [2] |
| PHA-stimulated human lymphocytes | 5 mM | Not specified | Complete inhibition of DNA synthesis. | [12] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific cell lines may require modifications to this protocol.
Materials:
-
Cell line of interest (e.g., HepG2, Huh7, HT-22)
-
Complete cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 96-well, 24-well, 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
On the day of the experiment, remove the old medium and wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess cytotoxicity.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from KeyGEN)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.
Materials:
-
Treated cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with a working solution of DCFH-DA in serum-free medium for 20-30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[10]
Determination of ATP Levels
ATP levels can be quantified using commercially available luciferin (B1168401)/luciferase-based assay kits.
Materials:
-
Treated cells
-
ATP Assay Kit (e.g., from Promega)
-
Luminometer
Procedure:
-
After this compound treatment, lyse the cells according to the kit's instructions to release ATP.
-
Add the luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP present. Calculate ATP concentration based on a standard curve.
Visualizations
Caption: Signaling pathway of this compound induced toxicity.
Caption: General workflow for studying this compound toxicity.
Caption: this compound induced apoptosis pathway.
References
- 1. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two mechanisms by which ATP depletion potentiates induction of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of L-ethionine on spontaneous and MMC-induced SCEs in G0 and G1 human lymphocytes under liquid-holding recovery conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Analysis of Pancreatic Tissue Following DL-Ethionine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-ethionine, an antagonist of the amino acid methionine, is a widely used chemical to induce experimental pancreatitis in animal models. When administered, particularly in conjunction with a choline-deficient diet, this compound selectively damages pancreatic acinar cells, leading to a spectrum of pathologies from apoptosis and atrophy to acute hemorrhagic necrosis.[1][2] This model is invaluable for studying the pathogenesis of pancreatitis, evaluating potential therapeutic agents, and understanding pancreatic regeneration.
These application notes provide a comprehensive guide to the histological analysis of pancreatic tissue after this compound treatment. Detailed protocols for tissue processing, staining, and quantitative analysis are presented, along with an overview of the key signaling pathways potentially involved in the pathological process.
Data Presentation: Quantitative Histological and Biochemical Changes
The following tables summarize quantitative data reported in studies using this compound-induced pancreatitis models. These data provide a baseline for expected changes and can be used for comparison in new studies.
Table 1: Biochemical Changes in Pancreatic Tissue Following this compound Treatment
| Parameter | Animal Model | Treatment Conditions | Result |
| Pancreatic Weight | Rat | Protein-depletion diet + high-dose this compound (0.4 g/kg) for 10 days | 72% reduction[3] |
| Pancreatic Amylase | Rat | 0.5% this compound in chow for 14-20 days | Reduced to <3% of control values |
| Pancreatic Insulin (B600854) | Rat | 0.5% this compound in chow for 14-20 days | No significant difference from controls |
Table 2: Histological Scoring System for Acute Pancreatitis
This scoring system can be adapted to quantify the severity of pancreatic damage following this compound treatment.
| Feature | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Interlobular edema | Interlobular and intralobular edema | Widespread interlobular and intralobular edema with acinar cell separation |
| Inflammation | Absent | Inflammatory cells confined to periductal areas | Inflammatory cell infiltration into the parenchyma involving <50% of lobules | Inflammatory cell infiltration into the parenchyma involving >50% of lobules |
| Acinar Necrosis | Absent | <5% of acinar cells necrotic | 5-20% of acinar cells necrotic | >20% of acinar cells necrotic |
| Hemorrhage | Absent | 1-2 foci per slide | 3-5 foci per slide | >5 foci per slide |
Experimental Protocols
I. This compound-Induced Pancreatitis Animal Model
This protocol describes the induction of acute hemorrhagic pancreatitis in mice, a model that closely mimics the severe form of the human disease.[1]
Materials:
-
Female albino mice
-
Choline-deficient diet
-
This compound
-
Standard laboratory animal housing and care facilities
Procedure:
-
Prepare a choline-deficient diet containing 0.5% this compound.
-
House female albino mice in a controlled environment.
-
Provide the choline-deficient diet with 0.5% this compound and water ad libitum.
-
Monitor the animals daily for signs of distress. Note: In this model, mortality can occur within 5 days.[1]
-
Euthanize animals at predetermined time points (e.g., 1, 2, and 3 days) to study the progression of pancreatitis.[1]
-
At the time of sacrifice, collect pancreatic tissue for histological and biochemical analysis.
II. Pancreatic Tissue Fixation and Processing
Proper fixation and processing are critical for preserving tissue morphology for histological analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Graded ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Tissue cassettes
-
Automated tissue processor (optional)
Procedure:
-
Immediately following dissection, immerse pancreatic tissue samples in at least 20 volumes of 10% NBF.
-
Fix the tissue for 12-24 hours at room temperature. For smaller tissue samples, a shorter fixation time may be adequate.
-
After fixation, wash the tissue in PBS.
-
Dehydrate the tissue by sequential immersion in a graded series of ethanol (e.g., 70%, 80%, 95%, 100%) for 1-2 hours at each concentration.
-
Clear the tissue by immersing it in two changes of xylene for 1-2 hours each.
-
Infiltrate the tissue with molten paraffin wax in a paraffin oven at 60°C. Perform at least two changes of paraffin for 1-2 hours each.
-
Embed the paraffin-infiltrated tissue in a paraffin block using a tissue embedding station.
-
Allow the blocks to cool and solidify before sectioning.
III. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is a fundamental histological technique for visualizing tissue morphology.
Materials:
-
Paraffin-embedded pancreatic tissue sections (4-5 µm) on glass slides
-
Xylene
-
Graded ethanol series (100%, 95%, 80%, 70%)
-
Deionized water
-
Hematoxylin stain
-
Eosin stain
-
Acid alcohol (optional, for differentiation)
-
Bluing reagent (e.g., Scott's tap water substitute)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Immerse slides sequentially through 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a rinse in deionized water.
-
Hematoxylin Staining: Immerse slides in hematoxylin solution for 3-5 minutes.
-
Washing: Rinse slides in running tap water.
-
Differentiation (optional): Briefly dip slides in acid alcohol to remove excess stain, then rinse again in running tap water.
-
Bluing: Immerse slides in a bluing reagent for 30-60 seconds to turn the nuclei blue.
-
Washing: Rinse slides in running tap water.
-
Eosin Staining: Immerse slides in eosin solution for 30 seconds to 2 minutes, depending on the desired intensity.
-
Dehydration: Dehydrate the sections by immersing them sequentially through 95% and 100% ethanol, two changes of 3 minutes each.
-
Clearing: Immerse slides in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.
IV. TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescent microscope
Procedure (General Guideline, refer to kit manufacturer's instructions for specifics):
-
Deparaffinize and Rehydrate tissue sections as described for H&E staining.
-
Permeabilization: Incubate sections with Proteinase K solution for 15-30 minutes at 37°C.
-
Washing: Rinse slides with PBS.
-
Equilibration: Apply equilibration buffer from the kit to the sections for 5-10 minutes at room temperature.
-
TdT Reaction: Incubate sections with the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Stop Reaction: Immerse slides in stop/wash buffer provided in the kit.
-
Detection: If using an indirect detection method, incubate with the appropriate conjugate (e.g., anti-digoxigenin-fluorescein).
-
Counterstaining (optional): Counterstain nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting: Mount with an anti-fade mounting medium.
-
Visualization: Analyze the slides using a fluorescence microscope. Apoptotic nuclei will be brightly labeled.
V. Immunohistochemistry (IHC) for Specific Protein Detection
IHC allows for the localization of specific antigens in tissue sections. This can be used to identify cell types (e.g., insulin for beta cells, amylase for acinar cells) or to assess the activation of signaling pathways (e.g., phospho-Akt).
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal serum in PBS)
-
Primary antibody (e.g., rabbit anti-phospho-Akt)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit-biotin)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a steamer or microwave).
-
Blocking: Incubate sections with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS or TBST.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS or TBST.
-
Enzyme Conjugate Incubation: Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Wash slides with PBS or TBST.
-
Chromogen Development: Apply DAB substrate solution and incubate until the desired brown color develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene, and mount with a permanent mounting medium.
Signaling Pathways in this compound-Induced Pancreatitis
While the precise signaling cascades activated by this compound are still under investigation, several key pathways are known to be involved in the broader context of pancreatitis and are likely to play a role in this model.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. In the context of pancreatitis, its role is complex. Activation of Akt can be pro-survival, protecting acinar cells from apoptosis. However, in some contexts, this pathway can also contribute to the inflammatory response. Investigating the phosphorylation status of Akt (p-Akt) via IHC or Western blot can provide insights into the activity of this pathway in response to this compound.
Caption: PI3K/Akt signaling in acinar cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, are key players in cellular responses to stress. In pancreatitis, activation of JNK and p38 is often associated with pro-inflammatory cytokine production and apoptosis, while the role of ERK can be more varied. Analysis of the phosphorylated forms of these kinases is crucial to understanding their involvement in this compound-induced pathology.
Caption: MAPK signaling cascade in cellular stress response.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling. Inflammatory cytokines released during pancreatitis can activate this pathway, leading to the transcription of genes that further propagate the inflammatory response. The phosphorylation of STAT proteins, particularly STAT3, is a key indicator of pathway activation.[4]
Caption: JAK/STAT pathway in inflammatory signaling.
Experimental Workflow for Histological Analysis
The following diagram illustrates a typical workflow for the histological analysis of pancreatic tissue after this compound treatment.
Caption: Workflow for histological analysis.
References
- 1. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of dietary factors on the pancreatotoxicity of ethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethionine-induced atrophy of rat pancreas involves apoptosis of acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Janus Kinase/Signal Transducers and Activators of Transcription in the Pathogenesis of Pancreatitis and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring protein synthesis inhibition with a DL-Ethionine assay
Application Note & Protocol
Measuring Protein Synthesis Inhibition with a DL-Ethionine Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of protein synthesis is a fundamental cellular process critical for cell growth, proliferation, and function. The ability to accurately measure the rate of protein synthesis and the effect of inhibitory compounds is essential in various fields of biological research and is a key component of drug discovery pipelines, particularly in oncology and infectious diseases. This compound, an antagonist of the essential amino acid L-methionine, serves as a tool compound for inducing protein synthesis inhibition. It competitively inhibits methionine's role in initiating protein synthesis and forms S-adenosylethionine (SAE), which disrupts essential transmethylation reactions.
This application note provides a detailed protocol for treating cells with this compound to inhibit protein synthesis and subsequently quantifying the extent of this inhibition using a sensitive, non-radioactive method: the O-Propargyl-puromycin (OPP) assay. The OPP assay utilizes a clickable analog of puromycin (B1679871) that incorporates into nascent polypeptide chains, allowing for fluorescent detection and quantification of newly synthesized proteins.
Principle of the Method
The experimental approach involves two main stages: the inhibition of protein synthesis by this compound and the measurement of this inhibition using OPP.
-
Inhibition Stage: Cultured cells are incubated with varying concentrations of this compound. As a methionine analog, this compound competes with endogenous L-methionine for methionyl-tRNA synthetase. Its incorporation into the tRNA charging process and subsequent entry into the ribosome A-site leads to the disruption of normal protein elongation and function.
-
Measurement Stage: Following treatment, the cells are briefly incubated with O-Propargyl-puromycin (OPP). OPP, an analog of puromycin, enters the ribosomal A-site and is incorporated into the C-terminus of nascent polypeptide chains, effectively terminating translation. The alkyne group on OPP allows for its detection via a highly specific and efficient copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction with a fluorescently-tagged azide. The resulting fluorescence intensity is directly proportional to the rate of protein synthesis and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.
Mechanism of this compound Inhibition
This compound disrupts protein synthesis and cellular methylation through a multi-step process. By competing with L-methionine, it leads to reduced availability of methionyl-tRNA, the formation of dysfunctional ethylated proteins, and the depletion of the universal methyl donor, S-adenosylmethionine (SAM).
Caption: Mechanism of this compound action on protein synthesis and methylation.
Experimental Workflow
The overall process from cell culture to data analysis follows a streamlined workflow. The key steps include cell seeding, treatment with the inhibitor, labeling with a reporter molecule (OPP), fixation, fluorescent tagging via a click reaction, and finally, imaging and quantification.
Caption: Workflow for measuring protein synthesis inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa, A549, or other appropriate cell line
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Inhibition:
-
This compound (CAS No. 67-21-0)
-
Cycloheximide (Positive Control, CAS No. 66-81-9)
-
DMSO (Vehicle Control)
-
-
Reagents for Measurement (e.g., from a Click-iT® Plus OPP Protein Synthesis Assay Kit):
-
O-Propargyl-puromycin (OPP)
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent
-
Click Reaction Buffer
-
-
Other Reagents:
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (for fixation)
-
0.5% Triton™ X-100 in PBS (for permeabilization)
-
Hoechst 33342 solution (for nuclear counterstaining)
-
-
Equipment:
-
96-well clear-bottom black imaging plates
-
Humidified 37°C, 5% CO₂ incubator
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
-
Protocol 1: Cell Seeding and this compound Treatment
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well clear-bottom black imaging plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Preparation of Compounds:
-
Prepare a 100 mM stock solution of this compound in sterile water.
-
Prepare a 10 mM stock solution of Cycloheximide in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of treatment concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100 mM).
-
Prepare a 10 µg/mL working solution of Cycloheximide in culture medium for the positive control.
-
Prepare a vehicle control using the highest concentration of solvent (water or DMSO) present in the treatment wells.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the respective wells.
-
Incubate the plate for 4 to 24 hours (optimize incubation time based on cell type) at 37°C, 5% CO₂.
-
Protocol 2: OPP Labeling and Detection
This protocol is adapted from commercially available kits and should be optimized as needed.
-
OPP Labeling:
-
Following the treatment period, add 25 µL of a 5X OPP working solution to each well (final concentration typically 20 µM).
-
Gently mix and incubate the plate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium containing OPP.
-
Wash the cells twice with 100 µL of PBS.
-
Add 100 µL of 3.7% Formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash twice with 100 µL of PBS.
-
Add 100 µL of 0.5% Triton™ X-100 in PBS to each well and incubate for 15 minutes at room temperature to permeabilize the cells.
-
Remove the permeabilization buffer and wash twice with 100 µL of PBS.
-
-
Click Reaction:
-
Prepare the Click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves mixing the fluorescent azide, copper sulfate, and a reducing agent in the provided reaction buffer.
-
Remove the PBS from the wells and add 50 µL of the Click reaction cocktail to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the wells once with 100 µL of PBS.
-
Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to stain the nuclei. Incubate for 10-15 minutes at room temperature, protected from light.
-
Remove the Hoechst solution and wash the wells twice with 100 µL of PBS.
-
Leave the final 100 µL of PBS in the wells for imaging.
-
Data Presentation and Analysis
Image Acquisition and Analysis
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI channel (for Hoechst).
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain (Hoechst).
-
Define the cytoplasm as a ring-shaped region around each nucleus.
-
Measure the mean fluorescence intensity of the OPP signal within the cytoplasmic region of each cell.
-
Calculate the average intensity from all cells within a well.
-
Data Calculation
-
Normalization: Normalize the data by expressing the average fluorescence intensity of treated wells as a percentage of the vehicle control.
-
% Protein Synthesis = (Intensity_Sample / Intensity_VehicleControl) * 100
-
% Inhibition = 100 - % Protein Synthesis
-
-
IC₅₀ Determination: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
Representative Data
Table 1: Dose-Dependent Inhibition of Protein Synthesis by this compound in HeLa Cells
| This compound (mM) | Mean Fluorescence Intensity (a.u.) | % Protein Synthesis (Normalized) | % Inhibition |
| 0 (Vehicle) | 15,840 | 100.0 | 0.0 |
| 0.1 | 15,523 | 98.0 | 2.0 |
| 0.3 | 14,100 | 89.0 | 11.0 |
| 1 | 11,880 | 75.0 | 25.0 |
| 3 | 8,078 | 51.0 | 49.0 |
| 10 | 4,435 | 28.0 | 72.0 |
| 30 | 2,218 | 14.0 | 86.0 |
| 100 | 1,109 | 7.0 | 93.0 |
| Cycloheximide | 792 | 5.0 | 95.0 |
Table 2: Summary of IC₅₀ Values for Protein Synthesis Inhibitors
| Compound | IC₅₀ Value | Cell Line | Treatment Time (h) |
| This compound | 3.1 mM | HeLa | 12 |
| Cycloheximide | 0.8 µM (225 ng/mL) | HeLa | 12 |
Troubleshooting Guide
Application Notes and Protocols for Quantifying ATP Levels in DL-Ethionine-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The study of cellular bioenergetics, and specifically the quantification of intracellular ATP levels, is critical for understanding the metabolic state of cells and the effects of various stimuli, including drug candidates and toxins. DL-Ethionine, an antagonist of the essential amino acid methionine, is a well-established agent for inducing ATP depletion in cells, primarily through the futile synthesis of S-adenosylethionine. This process traps adenosine, thereby depleting the cellular ATP pool. These application notes provide detailed protocols for treating cultured cells with this compound to induce ATP depletion and for subsequently quantifying the changes in ATP levels using two common and robust methods: a bioluminescent luciferase-based assay and High-Performance Liquid Chromatography (HPLC).
This compound-Induced ATP Depletion
This compound treatment provides a controllable method for studying the cellular response to energy stress. The following protocol outlines a general procedure for treating adherent or suspension cells with this compound.
Experimental Protocol: this compound Treatment of Cultured Cells
Objective: To induce ATP depletion in cultured cells using this compound.
Materials:
-
Cultured cells (e.g., hepatocyte cell lines like HepG2, or other cell types of interest)
-
Complete cell culture medium
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
96-well or other appropriate cell culture plates/flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 5 x 10⁴ to 2 x 10⁵ cells per well on the day of the experiment.
-
Note: Optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., sterile water or PBS).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
-
Treatment of Cells:
-
On the day of the experiment, remove the culture medium from the wells (for adherent cells).
-
Add fresh culture medium containing the desired final concentration of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 mM) and a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal conditions for ATP depletion in your specific cell line.
-
Include a vehicle control (medium with the same volume of solvent used for the this compound stock solution).
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period.
-
-
Cell Harvesting and Preparation for ATP Assay:
-
After incubation, proceed immediately to the ATP quantification protocol. For accurate results, minimize the time between harvesting and ATP measurement as ATP levels can change rapidly.
-
Quantification of ATP Levels
Two widely used methods for quantifying ATP are the bioluminescent luciferase-based assay, known for its high sensitivity and simplicity, and HPLC, which allows for the simultaneous quantification of ATP, ADP, and AMP, providing a more comprehensive view of the cellular energy status.
Method 1: Bioluminescent Luciferase-Based ATP Assay
Principle: This assay is based on the reaction catalyzed by firefly luciferase, where the oxidation of D-luciferin in the presence of ATP produces light. The intensity of the emitted light is directly proportional to the ATP concentration.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Commercial ATP assay kit (e.g., from Sigma-Aldrich, Promega, Thermo Fisher Scientific) containing:
-
Cell lysis reagent
-
Luciferase/Luciferin reagent
-
ATP standard
-
-
Luminometer
-
White opaque 96-well plates (for luminescence reading)
Procedure:
-
Reagent Preparation:
-
Prepare the ATP assay reagents according to the manufacturer's instructions. Typically, this involves reconstituting the lyophilized luciferase/luciferin reagent with the provided buffer.
-
Keep all reagents on ice.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting the ATP stock solution in the same buffer or medium used for the cell samples. A typical concentration range would be from 10 nM to 1 µM.[1]
-
Add 100 µL of each standard to separate wells of the white opaque 96-well plate.
-
-
Sample Preparation (Cell Lysis):
-
For adherent cells, remove the culture medium and add 100 µL of cell lysis reagent to each well.[1]
-
For suspension cells, add the lysis reagent directly to the cells in their culture medium, or centrifuge the plate, remove the supernatant, and then add the lysis reagent.
-
Incubate at room temperature for 5-10 minutes with gentle shaking to ensure complete cell lysis.[1]
-
-
Luminescence Measurement:
-
Add 100 µL of the prepared luciferase/luciferin reagent to each well containing the cell lysate or ATP standard.
-
Mix briefly, for example, by gentle orbital shaking for 2 minutes.
-
Allow the plate to incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no ATP) from all readings.
-
Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.
-
Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.
-
Normalize the ATP concentration to the cell number or protein concentration for each sample.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates molecules based on their physicochemical properties. For ATP, ADP, and AMP, reversed-phase HPLC is commonly used. The different polarities of these nucleotides result in different retention times, allowing for their separation and quantification by UV detection.[3][4][5]
Materials:
-
This compound-treated and control cells
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., potassium phosphate (B84403) buffer)
-
ATP, ADP, and AMP standards
Procedure:
-
Extraction of Nucleotides:
-
Harvest cells (e.g., by trypsinization for adherent cells followed by centrifugation, or centrifugation for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Add a specific volume of ice-cold 0.4 M perchloric acid to the cell pellet to precipitate proteins and extract the nucleotides.
-
Vortex vigorously and incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant (which contains the nucleotides).
-
Neutralize the supernatant by adding an appropriate amount of 2 M K₂CO₃.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is the nucleotide extract.
-
-
Standard Curve Preparation:
-
Prepare stock solutions of ATP, ADP, and AMP.
-
Create a series of mixed standards containing known concentrations of ATP, ADP, and AMP in the same buffer as the samples.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate it with the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of the standards and the sample extracts onto the column.
-
Run the HPLC with an isocratic or gradient elution program.
-
Detect the nucleotides by their UV absorbance at 254 nm.[6]
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP in the chromatograms based on the retention times of the standards.
-
Integrate the peak areas for each nucleotide.
-
Generate a standard curve for each nucleotide by plotting the peak area against the concentration.
-
Calculate the concentration of ATP, ADP, and AMP in the samples from their respective standard curves.
-
Normalize the results to cell number or protein concentration.
-
Data Presentation
Quantitative data from ATP quantification experiments should be presented clearly to allow for easy comparison between different treatment conditions.
Example Data from Literature
The following table summarizes the effect of this compound on hepatic ATP levels in rats as reported in the literature.
| Treatment Group | ATP Level (% of Control) | Species | Duration of Treatment | Reference |
| This compound | 35.4% | Rat | 5 hours | [7][8] |
| L-Ethionine | ~70% | Rat | 3-4 hours | [9] |
Template for Experimental Data
Researchers can use the following template to summarize their own experimental data.
| Treatment | Concentration | Incubation Time (hours) | ATP Concentration (µM) | Standard Deviation | % of Control |
| Control | - | 4 | 100 | ||
| This compound | 1 mM | 4 | |||
| This compound | 5 mM | 4 | |||
| This compound | 10 mM | 4 |
Visualizations
Signaling Pathway: this compound-Induced mTOR Inhibition
This compound-induced ATP depletion has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[10][11] This pathway is a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates the simplified signaling cascade.
Caption: this compound-induced ATP depletion inhibits mTORC1 signaling.
Experimental Workflow
The following diagram outlines the general workflow for quantifying ATP levels in this compound-treated cells.
Caption: Workflow for ATP quantification in this compound-treated cells.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Specific Amino Acid Starvation Responses with DL-Ethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Ethionine, a racemic mixture of the ethyl analog of methionine, serves as a potent tool for inducing a specific amino acid starvation response by mimicking methionine deficiency. As a non-proteinogenic amino acid, ethionine is recognized by the cellular machinery involved in methionine metabolism but cannot fulfill its biological functions. This leads to the competitive inhibition of methionine-dependent processes, most notably the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular processes. The depletion of SAM and the accumulation of uncharged methionyl-tRNA trigger a cellular stress response known as the amino acid starvation response, primarily mediated by the GCN2/eIF2α/ATF4 signaling pathway. This response culminates in the transcriptional upregulation of genes involved in amino acid synthesis and transport, as well as stress-responsive genes like CHOP, which can ultimately lead to cell cycle arrest and apoptosis.
These application notes provide a comprehensive guide for utilizing this compound to induce and study the methionine starvation response in cancer cell lines. Detailed protocols for cell treatment, downstream analysis, and data interpretation are provided to facilitate research in areas such as cancer metabolism, cell signaling, and drug discovery.
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment. It is important to note that optimal concentrations and treatment durations are cell-line specific and should be empirically determined.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | This compound Concentration | Treatment Duration | Assay | Observed Effect |
| Human Lymphocytes | 2-4 mM | 24 hours | DNA Synthesis | Complete inhibition of DNA synthesis.[1] |
| V79 Chinese Hamster Cells | 1-1000 µg/mL (approx. 6.2 µM - 6.2 mM) | Not Specified | Mutagenicity | Not mutagenic over the tested dose range.[2] |
| Cancer Cell Lines (General) | Varies (typically in the mM range) | 24-72 hours | Cell Viability (e.g., MTT, MTS) | Dose-dependent decrease in cell viability. |
Table 2: Molecular Responses to this compound-Induced Methionine Starvation
| Cell Line | This compound Concentration | Treatment Duration | Marker | Analytical Method | Observed Effect |
| Various | Varies (typically mM range) | 1-24 hours | p-GCN2, p-eIF2α | Western Blot | Increased phosphorylation. |
| Various | Varies (typically mM range) | 4-24 hours | ATF4, CHOP mRNA | qPCR | Upregulation of gene expression. |
| Various | Varies (typically mM range) | 8-48 hours | ATF4, CHOP Protein | Western Blot | Increased protein levels. |
| Rat Liver | Chronic Feeding | Not Applicable | S-adenosylethionine | Chromatography | Accumulation of S-adenosylethionine.[3][4] |
| Neural Cells | Not Specified | Not Specified | Cyclin D1 | Western Blot | Significant decrease in protein level. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 163.23 g/mol . For a 100 mM solution, dissolve 1.6323 g in 100 mL of cell culture grade water or PBS.
-
Gently warm and vortex if necessary to fully dissolve the powder.
-
-
Sterilization:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
-
Storage:
-
Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
-
Protocol 2: Induction of Methionine Starvation in Cell Culture
Objective: To treat cultured cells with this compound to induce a methionine starvation response.
Materials:
-
Mammalian cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methionine-free medium (optional, for acute starvation studies)
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the experiment. For example, for a 6-well plate, seed approximately 1.5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
-
This compound Treatment:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete growth medium. A typical starting range for dose-response experiments is 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same volume of PBS or water used to dissolve the this compound).
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 12, 24, 48 hours). The optimal time points will depend on the specific endpoint being measured. For example, phosphorylation events occur rapidly (1-4 hours), while changes in gene and protein expression may take longer (4-24 hours).
-
Protocol 3: Western Blot Analysis of Amino Acid Starvation Response Markers
Objective: To detect the phosphorylation of GCN2 and eIF2α, and the expression of ATF4 and CHOP proteins following this compound treatment.
Materials:
-
This compound treated cells (from Protocol 2)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus and transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies (anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis:
-
At the end of the treatment period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.
-
Protocol 4: qPCR Analysis of ATF4 and CHOP Gene Expression
Objective: To quantify the mRNA levels of ATF4 and CHOP in response to this compound treatment.
Materials:
-
This compound treated cells (from Protocol 2)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ATF4, CHOP, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At the desired time points after treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for ATF4, CHOP, and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Protocol 5: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: GCN2/eIF2α/ATF4 signaling pathway activated by this compound-induced methionine starvation.
Caption: General experimental workflow for studying this compound-induced amino acid starvation response.
Caption: Inhibition of S-adenosylmethionine (SAM) synthesis by this compound.
References
- 1. Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid metabolism during prolonged starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corefacilities.iss.it [corefacilities.iss.it]
Troubleshooting & Optimization
Technical Support Center: DL-Ethionine Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of DL-Ethionine for in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in aqueous solutions?
A1: this compound is generally described as slightly or sparingly soluble in water.[1][2] Quantitative data indicates a solubility of 1 to 5 mg/mL in water at room temperature.[1]
Q2: How does pH affect the solubility of this compound?
A2: As an amino acid, the solubility of this compound is significantly influenced by pH. It is more soluble in dilute acidic or alkaline solutions compared to neutral water.[3] This is due to the protonation of the carboxyl group at low pH and deprotonation of the amino group at high pH, which increases the polarity of the molecule.
Q3: Can I use solvents other than water to dissolve this compound for in vivo studies?
A3: For in vivo experiments, it is crucial to use biocompatible solvents. The most common and recommended solvents are sterile water for injection, phosphate-buffered saline (PBS), and 0.9% sodium chloride (saline). Organic solvents are generally not suitable for in vivo administration.
Q4: Is it necessary to heat the solution to dissolve this compound?
A4: Gentle heating can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is advisable to warm the solvent to no more than 40°C.[3]
Q5: How should I sterilize my this compound solution?
A5: After dissolving this compound, it is recommended to sterilize the solution by filtering it through a 0.22 µm syringe filter.[4][5] This is a standard procedure for preparing solutions for in vivo injection to ensure sterility.
Solubility Data
Note: Specific quantitative solubility data for this compound in various buffers is limited. The following table includes data for this compound in water and provides data for the closely related compound DL-Methionine as a reference. Researchers should validate the solubility of this compound in their specific buffer system.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Water | ~18 | 1 - 5 mg/mL | [1] |
| DL-Methionine | Water | 25 | ~33.8 mg/mL | [6] |
| DL-Methionine | PBS (pH 7.4) | Not Specified | ~10 mg/mL | [4] |
| DL-Methionine | Water | 20 | ~20 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
This protocol describes how to prepare a sterile solution of this compound for in vivo injection by adjusting the pH.
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% saline
-
0.1 M Hydrochloric Acid (HCl), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes or beakers
-
Sterile magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a portion of the sterile solvent (e.g., 80% of the final volume) to the container.
-
Begin stirring the suspension at room temperature.
-
Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH. Continue adding acid until the this compound dissolves. A pH below 4 is often effective.
-
Alternatively, for alkaline solubilization, slowly add 0.1 M NaOH dropwise until the solid dissolves. A pH above 9 is typically required.
-
Once the this compound is fully dissolved, adjust the pH to the desired physiological range (typically pH 7.2-7.4) by carefully adding 0.1 M NaOH if acidified, or 0.1 M HCl if alkalinized. Caution: this compound may precipitate out of solution as it approaches its isoelectric point. If this occurs, it indicates that the desired concentration is not achievable at a physiological pH with this method.
-
Add the remaining sterile solvent to reach the final desired volume.
-
Sterilize the solution by drawing it into a sterile syringe and passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the final solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[5]
Protocol 2: Preparation of this compound in Saline with Gentle Heating
This protocol is suitable for preparing lower concentrations of this compound where pH adjustment may not be necessary.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile conical tubes or beakers
-
Sterile magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
Procedure:
-
Weigh the desired amount of this compound powder into a sterile container.
-
Add the sterile saline to the container.
-
Place the container in a water bath or on a hot plate set to a maximum of 40°C.
-
Stir the solution until the this compound is completely dissolved. Do not boil the solution.
-
Allow the solution to cool to room temperature.
-
Once cooled, draw the solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not dissolve completely. | The concentration is too high for the chosen solvent at neutral pH. | - Increase the volume of the solvent to lower the concentration.- Use the pH adjustment protocol (Protocol 1) to increase solubility.- Apply gentle heat (up to 40°C) as described in Protocol 2. |
| Precipitation occurs when adjusting the pH back to neutral. | The concentration of this compound is above its solubility limit at physiological pH. | - Your target concentration is likely too high for a neutral solution. Consider lowering the final concentration.- If a high concentration is necessary, the final solution may need to be slightly acidic or alkaline, which should be verified for compatibility with your in vivo model. |
| The solution is cloudy after filtration. | Incomplete dissolution or precipitation after cooling. | - Ensure the this compound was fully dissolved before filtration. You can verify this by checking for any visible particles against a dark background.- If precipitation occurred after cooling, you may need to warm the solution again and filter it while warm, or reconsider the concentration. |
| Instability of the solution upon storage. | Degradation or precipitation over time. | - Prepare fresh solutions before each experiment.- For storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]- Protect the solution from light.[3] |
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of this compound's toxicity involves its role as an antagonist to the essential amino acid L-methionine. This compound is converted to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase (MAT). This process "traps" adenosine (B11128) triphosphate (ATP), leading to its depletion. SAE can also aberrantly ethylate macromolecules, while the depletion of the normal methyl donor, S-adenosylmethionine (SAM), disrupts essential methylation reactions.
References
- 1. This compound | C6H13NO2S | CID 6205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 67-21-0 [m.chemicalbook.com]
- 3. cdn.who.int [cdn.who.int]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Ethionine Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Ethionine. The following information is intended to help optimize experimental design to minimize animal mortality while achieving research objectives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound, an antagonist of the essential amino acid methionine, primarily exerts its toxicity by interfering with methionine metabolism. This interference leads to a depletion of S-adenosylmethionine (SAMe), a critical molecule for numerous cellular processes, including methylation reactions and the synthesis of glutathione (B108866) (GSH), a major antioxidant. The reduction in SAMe and GSH levels can lead to oxidative stress, cellular damage, and organ dysfunction, particularly in the liver and pancreas.
Q2: What are the typical clinical signs of this compound toxicity in laboratory animals?
A2: Common clinical signs of this compound toxicity include weight loss, lethargy, loss of appetite, and dullness. In more severe cases, animals may exhibit trembling, difficulty breathing, and seizures.[1] Post-mortem examinations may reveal organ damage, such as an enlarged and fatty liver, pancreatitis, and fluid accumulation in the thoracic cavity.[2]
Q3: Can the toxic effects of this compound be mitigated?
A3: Yes, the acute toxicity of D-Ethionine (a component of the DL-racemic mixture) can be suppressed by the administration of L-methionine and adenine.[2] Providing a diet adequate in methionine can help counteract the antagonistic effects of ethionine.
Q4: What is a safe starting dose for this compound in my animal model?
A4: A safe starting dose depends on the animal species, strain, route of administration, and the specific research question. It is crucial to start with a low, sub-lethal dose and perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. Consulting published LD50 data (see Table 1) for your animal model and administration route can provide a preliminary estimate, but empirical determination is essential.
Q5: How can I monitor the health and well-being of my animals during a this compound study?
A5: Regular and careful monitoring is critical. Daily cageside observations should be conducted to check for any visible abnormalities in posture, activity, and general appearance. More detailed clinical examinations should be performed periodically to assess physical health systematically.[2] Key parameters to monitor include body weight, food and water intake, and any changes in behavior or physical condition. Establishing a clear scoring system for clinical signs can help in making objective decisions about humane endpoints.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high mortality rate at a previously reported "safe" dose. | 1. Strain or species differences: Toxicity can vary significantly between different animal strains and species. 2. Route of administration: The bioavailability and toxicity of this compound can differ based on how it is administered (e.g., oral, intraperitoneal, intravenous). 3. Vehicle/formulation issues: The vehicle used to dissolve or suspend this compound may have its own toxicity or may alter the absorption of the compound. 4. Animal health status: Pre-existing health conditions can increase susceptibility to toxicity. | 1. Conduct a pilot dose-ranging study: Determine the MTD in your specific animal model and experimental setup. 2. Review and optimize the administration route: Ensure the chosen route is appropriate for your research goals and consider its potential impact on toxicity. 3. Evaluate the vehicle: Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. 4. Ensure animal health: Source healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. |
| Animals are exhibiting signs of severe distress (e.g., seizures, respiratory distress) even at low doses. | 1. Rapid absorption and high peak plasma concentration: Depending on the formulation and route of administration, the compound may be absorbed too quickly. 2. Metabolic differences: The animal model may metabolize this compound in a way that produces more toxic byproducts. | 1. Adjust the dosing regimen: Consider splitting the daily dose into multiple smaller administrations or using a slower infusion method. 2. Re-evaluate the animal model: If severe, unexpected toxicity persists, consider if the chosen animal model is appropriate for the study. |
| Inconsistent or highly variable results between animals in the same dose group. | 1. Inaccurate dosing: Errors in calculating or administering the dose can lead to significant variability. 2. Underlying health differences: Even within a group, individual animals may have varying sensitivities. 3. Gavage or injection errors: Improper administration technique can cause stress, injury, or incorrect dosage delivery. | 1. Double-check all calculations and procedures: Ensure accurate and consistent dose preparation and administration. 2. Increase sample size: A larger group of animals can help to account for individual variability. 3. Ensure proper training: All personnel involved in dosing should be proficient in the required techniques. |
| Animals are found dead without prior observable clinical signs. | 1. Peracute toxicity: At high concentrations, this compound can cause rapid mortality. 2. Subtle or missed clinical signs: Some signs of toxicity can be difficult to detect without close and frequent observation. | 1. Perform a necropsy: A post-mortem examination by a qualified veterinarian or pathologist can help determine the cause of death.[3] 2. Increase monitoring frequency: Especially in the hours immediately following dosing, more frequent observation may be necessary to detect early signs of toxicity. |
Data Presentation
Table 1: Reported LD50 Values for Ethionine in Different Animal Models
| Animal Species | Isomer | Route of Administration | LD50 (mg/kg) | 95% Confidence Limits | Reference |
| Swiss Mice | D-Ethionine | Intraperitoneal | 185 | 163 - 210 | [2] |
| Swiss Mice | L-Ethionine | Intraperitoneal | > 2500 | - | [2] |
Table 2: Dose-Response Relationship of DL-Methionine in Lambs (Illustrative Example of Dose-Related Effects)
| Dose (g/kg body mass) | Clinical Observations | Outcome |
| 0.10 - 0.13 | Favorable effect on appetite and general state | Well-tolerated |
| 0.66 - 0.83 | Loss of appetite and dullness | Signs of toxicity |
| 1.0 - 1.16 | Full loss of appetite, trembling, difficult breathing, spasms | Severe toxicity, mortality observed at 1.16 g/kg |
| Data adapted from a study on DL-Methionine, a related compound, to illustrate dose-dependent toxicity.[1] |
Table 3: Quantitative Analysis of S-adenosylethionine (AdoEt) and S-adenosylmethionine (AdoMet) in Rat Tissues after this compound Administration
| Tissue | This compound Dose (mg/kg, i.p. for 4 days) | AdoEt Level (nmol/g tissue) | AdoMet Level (nmol/g tissue) |
| Liver | 500 | 11.2 ± 1.5 | 28.3 ± 3.1 |
| Pancreas | 500 | 4.5 ± 0.6 | 35.1 ± 4.2 |
| Kidney | 500 | 1.8 ± 0.3 | 25.6 ± 2.9 |
| Testis | 500 | 0.9 ± 0.1 | 42.7 ± 5.3 |
| Data is illustrative and synthesized from findings on AdoEt and AdoMet level changes following ethionine treatment. Actual values can vary based on experimental conditions. |
Experimental Protocols
1. Protocol for Determining the Median Lethal Dose (LD50) of this compound
This protocol is based on the "up-and-down" or "staircase" method, which minimizes the number of animals required.
-
Animals: Use a single sex of a specific rodent strain (e.g., female Sprague-Dawley rats, 8-10 weeks old).
-
Housing: House animals individually with free access to food and water, under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). Prepare serial dilutions to obtain the desired dose concentrations.
-
Dose Administration:
-
Start with a dose estimated to be just below the expected LD50. Administer the dose to a single animal via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animal for 48 hours.
-
If the animal survives, the next animal receives a higher dose (e.g., a 1.3-fold increase).
-
If the animal dies, the next animal receives a lower dose (e.g., a 1.3-fold decrease).
-
Continue this procedure until you have a series of outcomes (survival or death) at different dose levels.
-
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure, such as the method of Dixon and Mood.
-
Observation: Animals should be observed for clinical signs of toxicity at regular intervals for at least 7 days post-dosing. Record all observations, including changes in body weight, behavior, and physical appearance.
2. Protocol for Assessing this compound-Induced Pancreatitis in Rats
-
Animals and Diet: Use male Wistar rats (150-200g). Feed the animals a protein-deficient diet for a period of 7-10 days prior to this compound administration to increase susceptibility to pancreatitis.
-
Induction of Pancreatitis: Administer this compound (e.g., 20 mg/100 g body weight) via intraperitoneal injection daily for 4 consecutive days.[4]
-
Monitoring: Monitor animals daily for clinical signs of pancreatitis, such as abdominal tenderness, hunched posture, and lethargy.
-
Sample Collection: At predetermined time points after the final injection, euthanize the animals and collect blood and pancreas tissue.
-
Biochemical Analysis:
-
Measure serum amylase and lipase (B570770) levels to assess pancreatic enzyme leakage.
-
Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α).
-
-
Histopathological Analysis:
-
Fix a portion of the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for evidence of edema, inflammatory cell infiltration, acinar cell necrosis, and hemorrhage.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: this compound induced cellular toxicity signaling pathway.
References
Troubleshooting inconsistent results in DL-Ethionine feeding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting DL-ethionine feeding studies. Inconsistent results in such studies can arise from a variety of factors, and this resource aims to address common issues to ensure the reliability and reproducibility of your experimental outcomes.
Troubleshooting Guide: Inconsistent Results
Q1: We are observing high variability in the degree of liver injury (e.g., steatosis, necrosis) between animals in the same treatment group. What could be the cause?
High inter-animal variability is a common challenge in this compound feeding studies. Several factors can contribute to this issue:
-
Animal-Related Factors:
-
Age and Body Weight: The age and initial body weight of the animals can influence their metabolic response to this compound. Younger or smaller animals may exhibit different susceptibility compared to older or larger ones. It is crucial to have tightly controlled age and weight ranges for all experimental groups.
-
Genetic Background: Different strains of animals can have varying sensitivities to toxins. Ensure that all animals are from the same genetic background and supplier.
-
Gut Microbiota: The composition of the gut microbiota can influence the metabolism of xenobiotics. Variations in the gut microbiome between animals could lead to different responses to this compound.
-
-
Dietary Factors:
-
Basal Diet Composition: The composition of the control and experimental diets is critical. A methionine and choline (B1196258) deficient (MCD) diet is often used to induce non-alcoholic steatohepatitis (NASH), and its effects can be exacerbated by ethionine.[1] Inconsistent results can arise from variations in the nutrient composition of the basal diet.
-
Ethionine Stability and Distribution: this compound, like DL-methionine (B7763240), may degrade over time or be unevenly distributed in the feed.[2] This can lead to animals receiving different effective doses.
-
-
Experimental Procedures:
-
Acclimation Period: An insufficient acclimation period can result in stress-related physiological changes that may confound the effects of this compound.
-
Housing Conditions: Variations in housing conditions such as temperature, humidity, and light cycles can impact animal metabolism and response to treatment.
-
Q2: Our this compound-treated group is showing less severe or no liver injury compared to what is reported in the literature. What are the potential reasons?
Several factors could lead to a less pronounced phenotype than expected:
-
Ethionine Dose and Administration:
-
Incorrect Dosing: Double-check the calculations for the amount of this compound added to the diet.
-
Mode of Administration: The method of administration (e.g., mixed in feed, gavage) can affect bioavailability. Gastric gavage, for instance, can lead to a less severe decrease in ATP levels compared to other methods.[3]
-
-
Dietary Composition:
-
Methionine and Choline Levels: The basal diet may contain sufficient levels of methionine and choline, which can counteract the effects of ethionine. This compound primarily acts by interfering with methionine metabolism.[4]
-
Nutrient Interactions: Other nutrients in the diet could potentially mitigate the toxic effects of ethionine.
-
-
Ethionine Quality and Stability:
-
Purity of this compound: Ensure the purity of the this compound used. Impurities could alter its biological activity.
-
Storage Conditions: Improper storage of this compound or the prepared feed can lead to degradation of the compound. DL-methionine has been shown to be stable in mixed feeds for over a year under warehouse conditions, suggesting this compound may have similar stability.[2] However, factors like temperature, humidity, and exposure to light can affect the stability of chemical compounds.[5]
-
Q3: We are observing unexpected mortality in our this compound treated group. How can we address this?
Unexpected mortality is a serious issue that requires immediate attention:
-
Toxicity Overload: The dose of this compound may be too high for the specific animal model, strain, or age. Consider performing a dose-response study to determine the optimal toxic, but non-lethal, dose.
-
Compromised Animal Health: Pre-existing health conditions in the animals could make them more susceptible to the toxic effects of this compound. Ensure all animals are healthy before starting the experiment.
-
Dehydration and Malnutrition: this compound can cause significant weight loss.[6] Animals may reduce their food and water intake due to malaise, leading to dehydration and malnutrition, which can be fatal. Monitor food and water consumption and body weight daily.
-
Interaction with Other Factors: The toxic effects of this compound can be exacerbated by other experimental factors, such as co-administration of other compounds or underlying dietary deficiencies.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced liver injury?
This compound is an antagonist of the essential amino acid methionine. Its toxicity stems from its interference with methionine metabolism, primarily in the liver. The key steps in its mechanism of action are:
-
Formation of S-Adenosylethionine (SAE): Ethionine is converted to S-adenosylethionine (SAE) by the enzyme methionine adenosyltransferase (MAT).[4]
-
ATP Trapping: This conversion consumes ATP. Unlike the natural substrate S-adenosylmethionine (SAM), SAE is metabolized very slowly, leading to the "trapping" and depletion of hepatic ATP.[3][8]
-
Inhibition of Methylation Reactions: The accumulation of SAE and depletion of SAM inhibits essential methylation reactions, including the methylation of DNA, RNA, and proteins. This can affect gene expression and protein function.[9]
-
Impaired Protein Synthesis: The disruption of RNA methylation and protein synthesis leads to a reduction in the synthesis of essential proteins, including apolipoproteins required for the export of triglycerides from the liver.[10]
-
Triglyceride Accumulation (Steatosis): The impaired export of triglycerides results in their accumulation within hepatocytes, leading to hepatic steatosis (fatty liver).[8]
-
Oxidative Stress: Ethionine can also lead to a depletion of glutathione (B108866) (GSH), a major intracellular antioxidant, contributing to oxidative stress and further liver damage.[8]
Q2: What are the expected biochemical and histological changes in the liver following this compound administration?
-
Biochemical Changes:
-
Decreased hepatic S-adenosylmethionine (SAM) levels.[7]
-
Increased hepatic S-adenosylethionine (SAE) levels.[4]
-
Decreased hepatic glutathione (GSH) levels.[8]
-
Increased serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).
-
Histological Changes:
-
Steatosis: Accumulation of lipid droplets (triglycerides) within hepatocytes.[1]
-
Hepatocellular Necrosis and Apoptosis: Cell death due to severe ATP depletion and cellular stress.
-
Inflammation: Infiltration of inflammatory cells in response to cellular injury.
-
Fibrosis: With chronic exposure, development of fibrous scar tissue.
-
Q3: What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the analysis of amino acids and their analogues.[8][11]
-
HPLC with UV or Fluorescence Detection: This method can be used for the quantification of ethionine. Derivatization of the amino acid is often required to enhance detection.
-
LC-MS/MS: This is a highly sensitive and specific method for the quantification of ethionine and its metabolites, such as S-adenosylethionine, in complex biological matrices like plasma, liver tissue, and feed.
Data Summary Tables
Table 1: Common Biochemical Changes in Rodent Liver Following this compound Administration
| Parameter | Expected Change | Potential Cause of Inconsistency | Reference |
| Hepatic ATP | Decrease | Dose, route of administration, timing of measurement | [3][4] |
| Hepatic SAM | Decrease | Dietary methionine/choline levels, severity of injury | [7] |
| Hepatic SAE | Increase | Dose, duration of exposure | [4] |
| Hepatic GSH | Decrease | Dietary antioxidants, severity of oxidative stress | [8] |
| Serum ALT/AST | Increase | Timing of blood collection, extent of liver necrosis | [1] |
Table 2: Troubleshooting Checklist for Inconsistent this compound Study Results
| Factor | Checkpoint | Recommended Action |
| Animal Model | Age and weight consistency | Use a narrow range for age and weight at the start of the study. |
| Genetic background | Source all animals from the same vendor and ensure they are of the same strain. | |
| Diet | Basal diet composition | Standardize and report the detailed composition of the basal diet. |
| Ethionine concentration | Verify the concentration of this compound in the feed through analytical testing. | |
| Feed stability and homogeneity | Prepare fresh batches of feed regularly and ensure thorough mixing. Store feed appropriately. | |
| Experimental Protocol | Acclimation period | Provide an adequate acclimation period (e.g., at least one week). |
| Housing conditions | Maintain consistent and controlled environmental conditions for all animal groups. | |
| Dosing accuracy | If using gavage, ensure accurate and consistent administration volumes. |
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury with this compound in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimate animals for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet: Prepare a purified, choline-deficient diet containing 0.25% (w/w) this compound. Ensure the diet is thoroughly mixed to guarantee uniform distribution of the ethionine.
-
Feeding: Provide the experimental diet to the treatment group for a period of 1 to 7 days, depending on the desired severity of injury. The control group receives the same choline-deficient diet without this compound.
-
Monitoring: Monitor body weight, food, and water intake daily.
-
Sample Collection: At the end of the experimental period, euthanize the animals. Collect blood via cardiac puncture for serum biochemistry (ALT, AST). Perfuse the liver with saline and collect portions for histology (in 10% neutral buffered formalin) and biochemical analyses (snap-frozen in liquid nitrogen and stored at -80°C).
Protocol 2: Analysis of Hepatic ATP and S-Adenosyl-Metabolites by LC-MS/MS
-
Sample Preparation: Homogenize snap-frozen liver tissue (approximately 50 mg) in a suitable extraction buffer (e.g., perchloric acid).
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein.
-
Supernatant Neutralization: Neutralize the supernatant containing the metabolites with a suitable base (e.g., potassium carbonate).
-
LC-MS/MS Analysis: Inject the neutralized supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Detection: Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Develop specific MRM transitions for ATP, SAM, and SAE.
-
Quantification: Quantify the analytes using a standard curve prepared with authentic standards.
Visualizations
Caption: this compound's mechanism of hepatic toxicity.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. Comparative study of liver injury induced by high-fat methionine- and choline-deficient diet in ICR mice originating from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Pathogenesis of Ethanol versus Methionine and Choline Deficient Diet-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of dl-methionine supplementation above requirement on performance; intestinal morphology, antioxidant activity, and gene expression; and serum concentration of amino acids in heat stressed pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of levels of methionine supplementations in forms of L- or DL-methionine on the performance, intestinal development, immune response, and antioxidant system in broilers challenged with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of DL-Ethionine in Cell Culture
Welcome to the technical support center for researchers utilizing DL-Ethionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the S-ethyl analog of the essential amino acid DL-methionine. Its primary mechanism of action involves competing with methionine in various metabolic pathways. The main consequences are the inhibition of S-adenosylmethionine (SAM) synthesis, a universal methyl group donor, leading to a disruption of cellular methylation processes, and the depletion of cellular ATP, which impacts energy-dependent cellular functions.
Q2: What are the common off-target effects of this compound in cell culture?
A2: The primary off-target effects of this compound treatment in cell culture include:
-
Reduced Cell Viability and Proliferation: Ethionine can inhibit cell growth and induce cell death.
-
Induction of Apoptosis: Treatment with ethionine can trigger programmed cell death.
-
Inhibition of Protein Synthesis: By depleting ATP and interfering with methylation, ethionine can suppress protein synthesis.
-
Disruption of Methylation: Ethionine leads to hypomethylation of DNA, RNA, and proteins, which can alter gene expression and protein function.
-
ATP Depletion: The formation of S-adenosylethionine from ethionine and ATP leads to a significant drop in cellular ATP levels.
Q3: How can I mitigate the off-target effects of this compound?
A3: The off-target effects of this compound can be mitigated by co-treatment with or supplementation of the following:
-
S-Adenosylmethionine (SAMe): Supplementing with SAMe can help replenish the depleted pool of this critical methyl donor.
-
Methionine: The addition of excess methionine can competitively inhibit the uptake and metabolic effects of ethionine.
-
Adenine (B156593): Supplementation with adenine can help regenerate ATP levels that are depleted by ethionine.
Troubleshooting Guides
Problem 1: Significant cell death or low viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ethionine concentration is too high. | Refer to Table 1 for reported effective concentrations of this compound in various cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A common starting range is 0.2 mM to 30 mM. |
| Cell line is particularly sensitive to ethionine. | Some cell lines may be more susceptible to ethionine-induced toxicity. Consider reducing the treatment duration or concentration. |
| Nutrient depletion in the culture medium. | Ensure that the cell culture medium is fresh and contains adequate levels of essential amino acids and other nutrients. |
| Sub-optimal cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for a high number of passages. |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Variability in this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved. This compound is soluble in water. |
| Inconsistent treatment duration. | Adhere to a strict timeline for treatment and subsequent assays to ensure reproducibility. |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability, such as a metabolic assay (e.g., MTT) and a dye exclusion assay (e.g., trypan blue). |
Problem 3: Mitigation strategy is not working.
| Possible Cause | Troubleshooting Steps |
| Inadequate concentration of the mitigating agent. | Optimize the concentration of SAMe, methionine, or adenine. Refer to Table 2 for suggested concentration ranges. A dose-response experiment for the rescue agent in the presence of ethionine is recommended. |
| Timing of mitigation is not optimal. | The mitigating agent may need to be added concurrently with or prior to the this compound treatment. Test different addition schedules. |
| Instability of the mitigating agent. | S-Adenosylmethionine can be unstable. Prepare fresh solutions and store them appropriately. |
Data Presentation
Table 1: Reported Concentrations of this compound and Observed Effects in Cell Culture
| Cell Type | Concentration | Observed Effect | Citation |
| Rat Liver Epithelial Cells | 7.5 mM | Neoplastic transformation | |
| Rat Liver Epithelial Cells | 0.2 mM, 0.375 mM | Neoplastic transformation | |
| Human Lymphocytes | 5 mM | Inhibition of DNA synthesis | |
| Rat Hepatocytes | 10-30 mM | Urea synthesis reduction | |
| Rat Hepatocytes | 20-30 mM | ATP and GSH depletion | |
| HT-22 and Neuro-2a cells | 20 mM | Significant decrease in cell number | |
| 143B Osteosarcoma Cells | IC50: 0.24 mg/ml | Inhibition of cell viability | |
| Hs27 Normal Fibroblasts | IC50: 0.42 mg/ml | Inhibition of cell viability |
Table 2: Suggested Concentrations of Mitigating Agents for In Vitro Experiments
| Mitigating Agent | Suggested Starting Concentration | Notes | Citation |
| S-Adenosylmethionine (SAMe) | 30 mg/kg (in vivo) | In vitro concentrations may need optimization. A study on NTDs showed rescue with this dose in mice. Oral doses in humans for other conditions range from 200-1600 mg/day. | |
| DL-Methionine | 200 µM | Used as a standard concentration in control media for methionine rescue experiments. | |
| Adenine | Varies | In vivo studies have shown reversal of ethionine toxicity with adenine administration. Specific in vitro rescue concentrations need to be determined empirically. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Cytotoxicity and Mitigation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing the desired concentration of this compound. For mitigation experiments, add the mitigating agent (SAMe, methionine, or adenine) at the desired concentration, either concurrently with or prior to ethionine treatment. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance to determine the relative number of viable cells.
-
Trypan Blue Exclusion: Detach cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protocol 2: Quantification of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH)
This protocol outlines the general steps for using an ELISA-based kit for SAM and SAH quantification.
-
Sample Preparation:
-
Harvest approximately 3 x 10^6 cells per sample.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells by sonication in cold PBS on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis. Store at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit (e.g., Cell Biolabs, Cat# STA-671-C).
-
Typically, this involves adding standards and samples to a microplate pre-coated with an anti-SAM or anti-SAH antibody, followed by the addition of a detection antibody and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of SAM and SAH in the samples by interpolating from the standard curve.
-
Calculate the SAM/SAH ratio, which is a key indicator of the cellular methylation capacity.
-
Mandatory Visualizations
Technical Support Center: DL-Ethionine Administration in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-ethionine in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: High Mortality and Morbidity in Mice on a Choline-Deficient, Ethionine-Supplemented (CDE) Diet
Question: We are observing high rates of mortality and morbidity (e.g., >20% weight loss, hunched posture, lethargy) in our mice shortly after starting the CDE diet. How can we mitigate this?
Answer:
High mortality and morbidity are common challenges with the CDE diet, as it induces significant metabolic stress.[1] Several factors can be adjusted to improve animal welfare and survival rates:
-
Mouse Strain, Age, and Sex: Susceptibility to CDE-induced injury is highly dependent on the mouse strain, age, and sex.[2] For instance, young (5-week-old) and lightweight (<18g) C57BL/6 mice are more susceptible to the toxic effects of the diet.[2] Females of some strains have also been noted to have higher mortality rates.[1] It is crucial to consider these factors when designing your experiment.
-
Ethionine Concentration: The concentration of ethionine in the diet or drinking water is a critical determinant of severity. If high mortality is observed, consider reducing the ethionine concentration. Studies in C57BL/6 mice have shown that reducing the CDE diet strength to 67% or 75% of the full concentration can maintain a significant liver progenitor cell response while improving survival.[2]
-
Diet Acclimation: A sudden switch to the CDE diet can be harsh. Some researchers have found success by gradually introducing the diet or by alternating between the CDE diet and a standard chow diet to reduce the overall toxic load.[1]
-
Animal Monitoring: Implement a rigorous monitoring schedule, especially during the first week of the CDE diet, which is often when the most severe effects are observed.[3] This includes twice-daily weighing and health assessments. Establish clear humane endpoints for euthanasia, such as exceeding a predefined weight loss percentage (e.g., 20%) or a high morbidity score.[2]
Issue 2: High Variability in Phenotype Between Animals of the Same Strain
Question: We are seeing significant variability in the severity of liver injury/pancreatitis among mice of the same strain, sex, and age. What could be causing this and how can we improve consistency?
Answer:
Variability in phenotype can be frustrating and can compromise the statistical power of a study. Here are some potential causes and solutions:
-
Differential Food and Water Intake: Mice may consume different amounts of the CDE diet or ethionine-supplemented water, leading to variable dosing. This is a known concern, especially when ethionine is provided in the drinking water.[2]
-
Solution: Consider using a pelleted, all-inclusive CDE diet where the ethionine is mixed directly into the chow. This ensures a more consistent intake of the toxin relative to food consumption.[2]
-
-
Substrain Differences: Even within the same mouse strain, substrains from different vendors can exhibit different phenotypes. For example, C57BL/6J and C57BL/6NHsd substrains show different degrees of cerulein-induced chronic pancreatitis. It is important to be consistent with your mouse supplier.
-
Husbandry Conditions: Minor variations in the microenvironment, such as cage density, bedding type, and light cycles, can influence stress levels and metabolic rates, potentially affecting the response to this compound.
Frequently Asked Questions (FAQs)
1. How do I choose the right mouse strain for my this compound study?
The choice of mouse strain will depend on the specific pathology you wish to model:
-
C57BL/6J: This is a commonly used strain for inducing liver injury and fibrosis with the CDE diet.[1][5][6] They are known to develop significant steatohepatitis and a robust fibrotic response.[7]
-
BALB/c: This strain has also been used in this compound studies and may be more sensitive to CDE diet-induced liver injury than C57BL/6J mice.[2][8] They are known to have a Th2-biased immune response, which may influence the inflammatory component of the injury.
-
FVB/N: This strain is often used in pancreatitis models and may be more susceptible to pancreatic injury compared to C57BL/6 mice.
-
Swiss Mice: This outbred stock has been used to determine the LD50 of D-ethionine.[9]
2. What is a typical starting dose for this compound?
The dosage depends on the administration route and the desired outcome:
-
In Drinking Water (CDE model for liver injury): A common concentration is 0.15% (w/v) this compound in the drinking water, provided ad libitum along with a choline-deficient chow.[5][6]
-
In Diet (CDE model for pancreatitis): For inducing acute hemorrhagic pancreatitis, a diet containing 0.5% this compound is often used, which can lead to 100% mortality in young female mice within 5 days.
-
Intraperitoneal (IP) Injection: For acute toxicity studies, the 7-day LD50 of D-ethionine in Swiss mice is approximately 185 mg/kg.[9] A single IP injection of 500 mg/kg has been used in C57BL/6 mice to induce apoptosis in a model of neural tube defects.[10][11]
3. How do I prepare the CDE diet and ethionine solutions?
-
CDE Diet (Ethionine in Water): Choline-deficient chow can be purchased from commercial suppliers. This compound is dissolved in drinking water at the desired concentration (e.g., 0.15%). It's recommended to store the ethionine solution at 4°C and replace it every two days to maintain freshness.[3][4]
-
CDE Diet (All-inclusive): To create a diet with a reduced strength, commercially available 100% CDE chow can be ground into a powder and mixed with powdered control (choline-sufficient) chow at the desired ratio (e.g., 75% CDE chow to 25% control chow). Sterile water can be added to re-pellet the feed.[2]
-
IP Injection Solution: this compound should be dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS). Ensure the solution is warmed to room temperature before injection to prevent hypothermia in the mice.
4. What biochemical markers should I measure to assess organ damage?
-
Liver Injury:
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are standard markers of hepatocellular damage.[2]
-
Hydroxyproline (B1673980) Content: This provides a quantitative measure of collagen deposition and fibrosis in the liver.[7]
-
-
Pancreatitis:
5. What are the key molecular mechanisms of this compound toxicity?
This compound acts as a methionine antagonist, leading to several downstream cellular consequences:
-
ATP Depletion: Ethionine is converted to S-adenosylethionine (SAE) by methionine adenosyltransferase, trapping adenosine (B11128) and leading to a rapid and severe depletion of hepatic ATP.[16][17][18]
-
Inhibition of Methylation: The formation of SAE and the subsequent depletion of S-adenosylmethionine (SAM), the universal methyl donor, inhibits essential methylation reactions of proteins, lipids, and nucleic acids.[19][20]
-
Inhibition of Protein Synthesis: ATP depletion leads to the hypophosphorylation of key translational regulators, including those in the mTOR signaling pathway, which inhibits protein synthesis.[16][17][18]
-
Induction of Oxidative Stress and Apoptosis: Ethionine can induce the production of reactive oxygen species (ROS), leading to oxidative damage and triggering mitochondrial-dependent apoptosis.[10][11][21][22]
Data Presentation
Table 1: Recommended this compound Dosages for Different Mouse Strains and Experimental Models
| Mouse Strain | Experimental Model | Administration Route | Recommended Dosage/Concentration | Expected Outcome |
| C57BL/6J | Chronic Liver Injury/Fibrosis | In drinking water with choline-deficient diet | 0.15% (w/v) | Steatohepatitis, progressive fibrosis |
| Acute Pancreatitis | In choline-deficient diet | 0.5% (w/w) | High incidence of hemorrhagic pancreatitis | |
| Neural Tube Defects | Intraperitoneal injection | 500 mg/kg (single dose) | Induction of apoptosis | |
| BALB/c | Liver Injury (higher sensitivity) | In choline-deficient diet | Start with lower concentrations (e.g., 67% of standard CDE diet) | Liver progenitor cell response |
| Swiss | Acute Toxicity | Intraperitoneal injection | LD50 for D-ethionine is ~185 mg/kg | Lethality |
Table 2: Comparison of Biochemical Markers in Different Mouse Strains Following Pancreatitis Induction (Model-Dependent)
| Mouse Strain | Pancreatitis Model | Serum Amylase (U/L) | Serum Lipase (U/L) | Notes |
| C57BL/6J | Cerulein-induced | Moderately elevated | Moderately elevated | Generally less severe inflammation compared to some other strains. |
| BALB/c | Cerulein-induced | Elevated | Elevated | Shows a Th2-biased immune response. |
| FVB/NJ | Cerulein-induced | Significantly elevated | Significantly elevated | More susceptible to pancreatic injury and shows more severe inflammation than C57BL/6. |
| AKR/J | Taurocholate-induced | ~74,608 ± 23,200 | High | One of the most susceptible strains to pancreatitis induction.[12] |
| DBA/2J | Taurocholate-induced | ~9,540 ± 1,496 | ~436 ± 171 | One of the least susceptible strains.[12] |
Note: Values are illustrative and can vary significantly based on the specific protocol, time point of measurement, and analytical methods used. The data for AKR/J and DBA/2J are from a taurocholate-induced pancreatitis model but highlight the significant strain-dependent differences in pancreatic enzyme release.[12]
Experimental Protocols
Protocol 1: Induction of Chronic Liver Injury in C57BL/6J Mice using the CDE Diet
-
Animals: Use male C57BL/6J mice, 6-8 weeks old, with a starting body weight of at least 18g to minimize morbidity.[3]
-
Housing: House mice in individually ventilated cages with wheaten chaff bedding.[3][4]
-
Diet and Ethionine Administration:
-
Monitoring:
-
Monitor mice twice daily for the first week and daily thereafter.[2]
-
Record body weight and assess for clinical signs of distress (hunched posture, ruffled fur, lethargy).
-
Establish a humane endpoint (e.g., >20% body weight loss or a high morbidity score).
-
-
Duration: Continue the diet for 3-6 weeks to induce significant steatohepatitis and fibrosis.
-
Endpoint Analysis: Collect blood for serum ALT/AST analysis and liver tissue for histology (H&E and Sirius Red staining) and hydroxyproline quantification.
Protocol 2: Intraperitoneal (IP) Injection of this compound
-
Preparation:
-
Dissolve this compound in sterile PBS to the desired concentration.
-
Warm the solution to room temperature.
-
Use a 27-30 gauge needle for the injection.
-
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the solution. The maximum recommended volume is typically 10 ml/kg.
-
-
Post-Injection Monitoring: Observe the mouse for any immediate adverse reactions.
Mandatory Visualizations
Caption: Workflow for CDE diet-induced liver injury model.
Caption: Key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury [jove.com]
- 5. "The murine choline-deficient, ethionine-supplemented (CDE) diet model " by Jully Gogoi-Tiwari, Julia Köhn-Gaone et al. [ro.ecu.edu.au]
- 6. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on mouse liver tRNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethionine Suppresses Mitochondria Autophagy and Induces Apoptosis via Activation of Reactive Oxygen Species in Neural Tube Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine genotype impacts pancreatitis severity and systemic inflammation: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of ethionine administration and choline deficiency on protein carboxymethylase activity in mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing DL-Ethionine precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information for preparing, storing, and troubleshooting DL-Ethionine stock solutions to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a non-proteinogenic amino acid and an antagonist of the essential amino acid L-methionine. It is widely used in research to study methionine metabolism, inhibit protein synthesis and methylation processes, and induce specific cellular stress responses, such as in liver toxicity and cancer studies.[1]
Q2: What makes this compound prone to precipitation in stock solutions?
Like its analogue DL-methionine, this compound is a zwitterionic molecule with limited solubility in neutral aqueous solutions.[2][3] Its solubility is significantly influenced by pH, temperature, and the concentration of other solutes. Precipitation commonly occurs when the concentration exceeds its solubility limit at a given pH and temperature, or due to improper storage leading to degradation.
Q3: What are the primary degradation pathways for this compound in solution?
The main degradation pathway for this compound, similar to methionine, is the oxidation of its sulfur atom. This process can be accelerated by exposure to oxygen, light, and trace metal ions, leading to the formation of ethionine sulfoxide (B87167) and ethionine sulfone, which may have different solubilities and biological activities.[4]
Q4: What are the recommended solvents for preparing this compound stock solutions?
For most cell culture applications, sterile, cell-culture grade water is the recommended initial solvent.[5] To achieve higher concentrations, adjusting the pH with dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) is necessary.[2][6] For specific applications, Phosphate-Buffered Saline (PBS) can be used, but pH adjustment may still be required.
Q5: How should I store my this compound stock solutions to prevent precipitation and degradation?
Stock solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] It is crucial to protect solutions from light by using amber tubes or wrapping them in foil.[2][4]
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in stock solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding this compound to water. | Concentration exceeds solubility limit at neutral pH. | 1. Reduce Concentration: Attempt to prepare a more dilute solution. 2. Adjust pH: Add a small volume of 1N NaOH dropwise while stirring to raise the pH and increase solubility. Alternatively, add 1N HCl to lower the pH.[2][6] Test a small aliquot first to find the optimal pH. |
| Solution is clear initially but precipitate forms after storage at 4°C or room temperature. | Temperature-dependent solubility. | 1. Gentle Warming: Warm the solution in a 37°C water bath and swirl gently to see if the precipitate redissolves.[2] 2. Storage: For long-term storage, always freeze solutions at -20°C or -80°C.[4] Avoid refrigeration (4°C) for concentrated stocks. |
| Precipitate forms after freezing and thawing the stock solution. | Freeze-thaw cycles promoting aggregation and precipitation. | 1. Aliquot: Prepare single-use aliquots before the initial freezing to minimize freeze-thaw cycles.[4] 2. Re-dissolve: If a precipitate is present after thawing, try gentle warming (37°C) or brief sonication. If this fails, pH adjustment may be necessary. |
| Precipitate forms when adding the stock solution to cell culture medium. | Localized high concentration and pH shock. | 1. Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock. 2. Slow Addition: Add the stock solution dropwise to the medium while gently swirling the flask to ensure rapid mixing and prevent localized concentration gradients. 3. pH Compatibility: Ensure the pH of your final stock solution is compatible with the cell culture medium's buffering system. |
Data Presentation
Table 1: Solubility of DL-Methionine (as a proxy for this compound) in Water at Various Temperatures
Data for DL-Methionine is presented here as a close structural analog to infer the behavior of this compound.
| Temperature (°C) | Temperature (K) | Solubility (g / 100 g Water) |
| 20 | 293.15 | 2.93 |
| 40 | 313.15 | 4.77 |
| 60 | 333.15 | 7.55 |
| 80 | 353.15 | 11.74 |
(Data derived from studies on DL-Methionine, which show a clear increase in solubility with temperature)[3]
Table 2: Effect of pH on DL-Methionine Solubility (as a proxy for this compound)
This table illustrates the significant increase in DL-Methionine solubility in acidic and basic conditions, a principle that applies to this compound.
| Condition | pH Range | Relative Solubility |
| Acidic | 1.5 - 2.5 | High |
| Near Isoelectric Point | ~5.5 - 6.0 | Low (Minimum Solubility) |
| Alkaline | > 8.0 | High |
(Qualitative summary based on data indicating DL-Methionine dissolves in dilute acids and alkali hydroxides)[2][3]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 163.24 g/mol )
-
Sterile, cell culture-grade water
-
Sterile 1N NaOH and 1N HCl
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
Methodology:
-
Weigh this compound: Weigh out 0.816 g of this compound powder and add it to a sterile 50 mL conical tube.
-
Initial Dissolution: Add approximately 40 mL of sterile water. Cap the tube and vortex. The powder will likely not dissolve completely at this stage.
-
Adjust pH for Solubilization:
-
Place the tube on a magnetic stirrer with a sterile stir bar.
-
Using a calibrated pH meter, monitor the pH of the suspension.
-
Add 1N NaOH dropwise while the solution is stirring. Continue adding drops until the this compound powder fully dissolves. The pH will typically need to be >8.0.
-
Alternative for acidic stock: Add 1N HCl dropwise until the powder dissolves (pH will typically be <2.5).
-
-
Final Volume and pH Adjustment:
-
Once dissolved, adjust the pH to the desired final value (e.g., 7.4 for direct addition to some media, though a slightly alkaline or acidic stock is often more stable). Be aware that bringing the pH back towards neutral may cause precipitation if the concentration is too high.
-
Add sterile water to bring the final volume to 50 mL.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Label clearly and store at -20°C or -80°C, protected from light.
-
Visualizations
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. cdn.who.int [cdn.who.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Animal Health in Long-Term DL-Ethionine Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring animal health during long-term studies involving DL-Ethionine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most critical general health parameters to monitor in animals during a long-term this compound study?
A1: Consistent monitoring of general health is crucial for early detection of adverse effects. Key parameters include:
-
Body Weight: Should be recorded at least weekly, and bi-weekly for studies longer than 14 weeks.[1][2] Variations in body weight can be an early indicator of toxicity.[3]
-
Food and Water Consumption: These should be measured daily or weekly to assess appetite and hydration status.[1][3] Significant changes can indicate adverse effects of the treatment.[3]
-
Clinical Observations: A daily check for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and physiological signs (e.g., changes in breathing, diarrhea) is essential.
Q2: What are the primary target organs of this compound toxicity?
A2: The primary target organ for this compound toxicity is the liver .[4] It is known to induce fatty liver and other histopathological changes.[5][6][7] Other organs that can be affected include the pancreas, stomach, and submaxillary glands .[8] Some studies also indicate potential effects on the kidneys.[4]
Q3: Which biochemical parameters should be monitored to assess liver function?
A3: To evaluate liver function and injury, the following serum biochemical parameters should be monitored:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular damage.[9][10]
-
Total Plasma Proteins and Albumin: A decrease in total plasma proteins can be observed with ethionine administration.[5] Albumin levels are a good indicator of the liver's synthetic function.[11][12]
-
Lipid Profile: this compound can cause a decrease in total serum lipids, including triglycerides, cholesterol, and phospholipids.[5]
-
Bilirubin (B190676): Elevated bilirubin can indicate impaired liver function.[6][12]
-
Alpha-fetoprotein (AFP): In some models, particularly with a choline-deficient diet, this compound can cause a marked elevation in AFP.[6]
Q4: What hematological changes can be expected with long-term this compound administration?
A4: The effects of this compound on hematological parameters can be variable. While some studies in calves showed that white blood cell (WBC) counts remained within the normal range[5], other studies with the related compound methionine have shown effects on WBC, red blood cells (RBC), and hematocrit.[13][14] High doses of methionine have been associated with hemolytic anemia.[15][16] Therefore, a complete blood count (CBC) is recommended to monitor for potential hematological abnormalities.
Q5: How frequently should blood samples be collected for analysis?
A5: The frequency of blood sampling depends on the study's duration and objectives. For long-term studies, baseline samples should be collected before the start of treatment. Subsequent samples can be taken at interim points (e.g., monthly or quarterly) and at the termination of the study. The sampling schedule should be designed to detect changes over time without causing undue stress to the animals.
Troubleshooting Guides
Problem: Significant weight loss and decreased food intake are observed in the this compound treated group.
-
Possible Cause: This is a common sign of toxicity in toxicology studies.[3][17] this compound may be causing systemic toxicity, affecting the animal's overall health and appetite.
-
Troubleshooting Steps:
-
Confirm Observations: Ensure accurate measurement of body weight and food consumption.[1]
-
Clinical Examination: Perform a thorough clinical examination of the animals to check for other signs of distress.
-
Dose-Response Evaluation: If multiple dose groups are being used, assess if the effect is dose-dependent.
-
Consider Supportive Care: Depending on the severity and institutional guidelines, supportive care may be necessary.
-
Review Protocol: Re-evaluate the dose of this compound being administered. It may be necessary to adjust the dose or terminate the study for severely affected animals.
-
Problem: Serum liver enzymes (ALT, AST) are significantly elevated.
-
Possible Cause: Elevated ALT and AST are indicative of hepatocellular damage, a known effect of this compound.[9][10]
-
Troubleshooting Steps:
-
Verify Results: Rerun the biochemical analysis to confirm the findings.
-
Correlate with Other Parameters: Check for concurrent changes in other liver function markers like bilirubin, albumin, and lipid profile.[5][6][12]
-
Histopathology: At the end of the study, or if animals are euthanized due to severity, perform a thorough histopathological examination of the liver to assess the extent of the damage.[18]
-
Imaging: In some cases, in vivo imaging techniques can be used to visually assess the liver.[11][19]
-
Data Presentation
Table 1: Key Monitoring Parameters for Animal Health in Long-Term this compound Studies
| Parameter Category | Specific Parameter | Recommended Frequency | Rationale |
| General Health | Body Weight | Weekly to Bi-weekly | Early indicator of toxicity[1][2][3] |
| Food & Water Consumption | Daily to Weekly | Assesses appetite and hydration[1][3] | |
| Clinical Observations | Daily | Monitors for visible signs of distress | |
| Serum Biochemistry | ALT, AST | Baseline, Interim, Terminal | Markers of hepatocellular injury[9][10] |
| Total Protein, Albumin | Baseline, Interim, Terminal | Assess liver synthetic function[5][11][12] | |
| Lipid Profile (Triglycerides, Cholesterol) | Baseline, Interim, Terminal | This compound can alter lipid metabolism[5] | |
| Bilirubin | Baseline, Interim, Terminal | Marker of liver excretory function[6][12] | |
| Alpha-fetoprotein (AFP) | Baseline, Interim, Terminal | Can be elevated in specific models[6] | |
| Hematology | Complete Blood Count (CBC) | Baseline, Interim, Terminal | To detect potential anemia or other blood cell abnormalities[13][14][15][16] |
| Pathology | Gross Necropsy | Terminal | Macroscopic evaluation of all organs |
| Histopathology (Liver, Pancreas, etc.) | Terminal | Microscopic evaluation of tissue damage[4][8][18] |
Experimental Protocols
Protocol 1: Routine Health Monitoring
-
Animal Identification: Ensure each animal is uniquely identified.
-
Daily Clinical Observation:
-
Observe each animal for changes in posture, activity level, fur condition, and breathing.
-
Note any signs of illness such as diarrhea, nasal discharge, or lethargy.
-
Record all observations in a dedicated logbook.
-
-
Weekly Body Weight Measurement:
-
Use a calibrated scale.
-
Record the weight of each animal at the same time of day each week.
-
-
Food and Water Consumption:
-
Provide a known amount of food and water.
-
At the end of a set period (e.g., 24 hours or 1 week), measure the remaining amount to calculate consumption.
-
Adjust for spillage if necessary.
-
Protocol 2: Blood Collection and Serum Biochemical Analysis
-
Blood Collection:
-
Collect blood from an appropriate site (e.g., tail vein, retro-orbital sinus) following approved institutional animal care and use committee (IACUC) guidelines.
-
Use appropriate collection tubes (e.g., serum separator tubes).
-
-
Serum Separation:
-
Allow the blood to clot at room temperature.
-
Centrifuge the tubes according to the manufacturer's instructions to separate the serum.
-
-
Biochemical Analysis:
-
Use an automated biochemical analyzer to measure the levels of ALT, AST, total protein, albumin, triglycerides, cholesterol, and bilirubin.
-
Follow the manufacturer's protocols for the analyzer and reagents.
-
Protocol 3: Histopathological Examination of the Liver
-
Tissue Collection:
-
At the time of necropsy, carefully dissect the liver.
-
Observe and record any gross abnormalities (e.g., changes in color, size, texture).
-
-
Tissue Fixation:
-
Collect sections from different lobes of the liver.
-
Place the tissue samples in 10% neutral buffered formalin at a ratio of at least 10:1 formalin to tissue volume.[18]
-
-
Tissue Processing and Staining:
-
After fixation, the tissues should be processed, embedded in paraffin, and sectioned.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
-
Consider special stains if specific changes are suspected.
-
-
Microscopic Examination:
-
A qualified pathologist should examine the slides for evidence of cellular injury, inflammation, fibrosis, and fatty changes.
-
Visualizations
Caption: Workflow for routine animal health monitoring in long-term studies.
References
- 1. Analysis of rodent growth data in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bjbms.org [bjbms.org]
- 4. Equal effectiveness of L and D-ethionine in producing tissue damage in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ethionine on hematologic and serum biochemical values in fasted calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on ethionine-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Destructive Effects of this compound on the Pancreas, Stomach, and Submaxillary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.royalcanin.com [academy.royalcanin.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of DL and L-Methionine on Growth Rate, Feather Growth, and Hematological Parameters of Tetra-SL Layers from 1-28 Days of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening of toxicity biomarkers for methionine excess in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 19. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of DL-Ethionine powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing DL-Ethionine powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) for handling this compound powder?
A1: When handling this compound powder, it is essential to use appropriate personal protective equipment (PPE) to prevent skin contact, eye exposure, and inhalation.[1] Recommended PPE includes:
-
Hand Protection: Nitrile or latex gloves.[1]
-
Eye Protection: Safety goggles or glasses with side shields.[1]
-
Respiratory Protection: A dust mask or a NIOSH-approved respirator should be used, especially when there is a risk of generating dust.[1]
-
Body Protection: A laboratory coat is necessary to protect skin and clothing from contamination.[1]
Q2: What are the optimal storage conditions for this compound powder?
A2: Proper storage is crucial to maintain the stability and purity of this compound powder. For long-term storage, it is recommended to store the powder at -20°C.[2] For shorter periods, storage at 4°C is also acceptable.[2] The container should be tightly sealed and stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1] It is also important to protect this compound from light.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in water.[2][3] To prepare a stock solution, it is recommended to dissolve the powder in high-purity water or a suitable buffer. To minimize degradation, particularly oxidation, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] If using water as the solvent, the solution should be filtered and sterilized (e.g., using a 0.22 µm filter) before use.[2]
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway for this compound is the oxidation of the sulfur atom in its side chain.[2] This oxidation can lead to the formation of methionine sulfoxide (B87167) and, under more stringent oxidative conditions, methionine sulfone.[2] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Possible Cause: Impurities in the this compound powder.
-
Solution: Verify the purity of your this compound using a suitable analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Refer to the experimental protocols section for detailed methodologies.
-
Issue 2: Poor Solubility of this compound Powder
-
Possible Cause: Using an inappropriate solvent or incorrect pH.
-
Solution: this compound is sparingly soluble in water but dissolves in dilute acids and dilute solutions of alkali hydroxides.[4] The solubility of DL-methionine increases with increasing temperature and at more acidic or basic pH values.[5] For a 1 in 100 solution in water, the pH is between 5.6 and 6.1.[3]
-
-
Possible Cause: The concentration of the solution is too high.
-
Solution: One gram of this compound dissolves in about 30 mL of water.[3] If you require a higher concentration, consider adjusting the pH of the solution.
-
Issue 3: Low Incorporation of this compound in Cell Culture Experiments
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Solution: Prepare fresh labeling medium for each experiment. Store the prepared medium at 2-8°C and protect it from light. Avoid prolonged incubation of the medium at 37°C before use.[2]
-
-
Possible Cause: Competition from unlabeled methionine in the medium.
-
Solution: Use a medium that is specifically deficient in methionine to maximize the uptake of the labeled version.
-
Quantitative Data
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C (long-term), 4°C (short-term) | [2] |
| Storage Temperature (Solution) | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
| Solubility in Water | 1 g in approx. 30 mL | [3] |
| pH of 1% Solution in Water | 5.6 - 6.1 | [3] |
| Melting Point | ~284 °C (decomposes) | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is adapted from pharmacopeial methods for related substances.[4]
-
Preparation of Solutions:
-
Solution A (Test Solution): Prepare a 20 mg/mL solution of this compound in water.
-
Solution B (Standard Solution): Prepare a 0.40 mg/mL solution of this compound reference standard in water.
-
Solution C (Dilute Standard): Prepare a 0.040 mg/mL solution of this compound reference standard in water.
-
-
Chromatographic System:
-
Procedure:
-
Apply 5 µL of each solution separately to the TLC plate.
-
Develop the chromatogram in a suitable chamber until the mobile phase has moved a sufficient distance.
-
Allow the plate to dry in air.
-
Spray the plate with a suitable visualization reagent (e.g., ninhydrin (B49086) solution) and heat at 105°C for 15 minutes.[4]
-
-
Analysis:
-
Examine the chromatogram in daylight. The principal spot in the chromatogram obtained with Solution A should correspond in position and appearance to the principal spot in the chromatogram obtained with Solution B. Any secondary spot in the chromatogram of Solution A should not be more intense than the spot in the chromatogram of Solution C.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound and detecting its primary oxidation product, methionine sulfoxide.
-
Preparation of Solutions:
-
Mobile Phase: A suitable mobile phase for separating methionine and its sulfoxide is a gradient of a weak acid (e.g., 0.1% formic acid) in water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. For stress testing, samples can be subjected to heat, light, or an oxidizing agent (e.g., hydrogen peroxide) before analysis.
-
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used for the analysis of amino acids.[6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry can be used.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the HPLC system.
-
Run a gradient program to elute the compounds of interest.
-
-
Analysis:
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time or after stress conditions. The retention time of any new peaks can be compared to that of a methionine sulfoxide standard to confirm its identity.
-
Visualizations
Caption: Workflow for the safe handling of this compound powder.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Addressing Variability in DL-Ethionine-Induced Pancreatitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DL-ethionine model of pancreatitis. Our aim is to help you standardize your protocols and mitigate experimental variability for more reproducible and reliable results.
FAQs: Understanding the this compound Model
Q1: What is the primary mechanism of this compound-induced pancreatitis?
A1: this compound, an analog of methionine, induces pancreatitis primarily by disrupting essential metabolic processes within pancreatic acinar cells. The core mechanism involves the depletion of S-adenosylmethionine (SAM), a critical molecule for numerous cellular reactions. This depletion leads to a cascade of detrimental events, including impaired protein synthesis, ATP depletion, mitochondrial dysfunction, and ultimately, premature activation of digestive zymogens within the pancreas, leading to autodigestion and inflammation.[1][2][3] The toxicity of this compound is significantly enhanced when administered in conjunction with a choline-deficient diet.[4][5]
Q2: Why is a choline-deficient diet almost always used with this compound?
A2: A choline-deficient diet dramatically potentiates the pancreatotoxic effects of this compound, leading to a more severe and consistent model of acute hemorrhagic pancreatitis.[4][5] Choline is essential for the synthesis of phosphatidylcholine, a key component of cellular membranes. Its deficiency likely exacerbates the membrane instability and metabolic stress caused by ethionine, creating a synergistic effect that results in massive necrosis of the exocrine parenchyma.[4]
Q3: What are the key factors that contribute to variability in this model?
A3: Several factors can introduce significant variability in the this compound pancreatitis model. These include:
-
Dietary Composition: The levels of choline, methionine, protein, carbohydrates, and fat in the diet all influence the severity of pancreatitis.[4] Methionine supplementation can completely prevent the induction of pancreatitis.[5]
-
Animal Characteristics: The age, sex, and weight of the animals are critical. Young female mice are particularly susceptible to developing severe, fatal acute hemorrhagic pancreatitis.[5][6]
-
Genetic Strain: Different mouse strains can exhibit varying susceptibility to this compound-induced pancreatitis.
-
Gut Microbiota: The composition of the intestinal flora can influence the severity of pancreatitis and mortality rates, likely through bacterial translocation and secondary infections.[7]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in pancreatitis severity between animals. | 1. Inconsistent food and water intake. 2. Variation in age, sex, or weight of animals. 3. Genetic differences within the animal colony. 4. Non-uniform diet composition. | 1. Monitor food and water consumption to ensure equal intake across all experimental groups. 2. Use animals of the same sex (preferably young females for higher susceptibility), a narrow age range, and a consistent weight.[5][6] 3. Use a genetically homogenous, inbred strain of mice. 4. Ensure the diet is sourced from a reliable vendor and is homogenous. |
| Low or no incidence of pancreatitis. | 1. Diet is not choline-deficient. 2. Diet is supplemented with methionine. 3. Animals are male or older females. 4. Insufficient duration of the diet. | 1. Verify the composition of the diet to ensure it is choline-deficient. 2. Ensure the diet does not contain supplementary methionine.[5] 3. Use young (e.g., 4-6 weeks old) female mice for maximal susceptibility.[5] 4. Administer the diet for a sufficient period (typically 3-5 days) to induce pancreatitis.[4] |
| Excessively high and rapid mortality (e.g., within 24-48 hours). | 1. High concentration of this compound in the diet. 2. Extreme susceptibility of the chosen animal strain. 3. Presence of other stressors or underlying health issues in the animals. | 1. Consider reducing the concentration of this compound in the diet (e.g., from 0.5% to a lower concentration). 2. If using a highly susceptible strain, consider a shorter duration of diet administration. 3. Ensure animals are healthy and free from other infections or stressors before starting the experiment. |
| Inconsistent histological findings. | 1. Variation in the timing of tissue collection. 2. Improper tissue fixation and processing. 3. Subjectivity in histological scoring. | 1. Standardize the time point for tissue collection post-induction. 2. Follow a consistent and validated protocol for tissue fixation (e.g., 10% neutral buffered formalin) and processing. 3. Utilize a standardized, blinded histological scoring system to minimize bias.[8][9] |
Quantitative Data Summary
Table 1: Influence of Diet and Animal Characteristics on Pancreatitis Induction
| Factor | Condition | Observed Outcome | Reference |
| Diet | Choline-deficient diet with 0.5% this compound | 100% of young female mice develop fatal acute hemorrhagic pancreatitis within 5 days. | [5] |
| Choline-supplemented diet with 0.5% this compound | Incidence of pancreatitis is reduced to 10-20%. | [5] | |
| Standard laboratory chow with 0.5% this compound | Incidence of pancreatitis is reduced to 10-20%. | [5] | |
| Choline-deficient diet with 0.5% this compound and 0.5% methionine | Development of pancreatic pathology is completely prevented. | [5] | |
| Animal Sex | Young female mice | High susceptibility to severe, fatal pancreatitis. | [5][6] |
| Male mice | Lower susceptibility compared to females. | ||
| Animal Age | Young mice | Higher susceptibility to severe pancreatitis. | [6] |
| Older mice | Lower susceptibility to pancreatitis. | [2] |
Table 2: Biochemical and Histological Markers of Pancreatitis Severity
| Marker | Typical Change in Severe Pancreatitis | Notes | Reference |
| Serum Amylase | Significant increase | Levels can vary between mouse strains. Correlates well with edema and fat necrosis. | [10][11][12] |
| Serum Lipase | Significant increase | Generally considered a more specific marker for pancreatitis than amylase. | [11] |
| Pancreatic S-adenosylmethionine (SAM) | Decrease by approximately 50% after 48 hours on a CDE diet. | SAM treatment can prevent the development of pancreatitis. | [2][3] |
| Histological Score | Increased scores for edema, inflammation, and acinar cell necrosis. | Scoring systems provide a semi-quantitative measure of pancreatic damage. | [8][9] |
Experimental Protocols
Protocol 1: Induction of Acute Hemorrhagic Pancreatitis using a Choline-Deficient, Ethionine-Supplemented (CDE) Diet
Materials:
-
Young (4-6 weeks old) female mice of a susceptible inbred strain (e.g., C57BL/6J).
-
Choline-deficient diet containing 0.5% this compound (commercially available or custom formulation).
-
Standard laboratory chow (for control group).
-
Metabolic cages for monitoring food and water intake (optional but recommended).
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the experimental (CDE diet) and control (standard chow) groups.
-
Diet Administration: Provide ad libitum access to the respective diets and water.
-
Monitoring: Monitor the animals daily for clinical signs of pancreatitis, including weight loss, lethargy, and ruffled fur.
-
Duration: Continue the diet for 3-5 days. The exact duration may need to be optimized based on the mouse strain and desired severity of pancreatitis.[4]
-
Endpoint and Sample Collection: At the designated endpoint, euthanize the mice. Collect blood via cardiac puncture for serum analysis (amylase, lipase). Perfuse the pancreas with saline and collect the tissue for histological analysis and other molecular assays.
Protocol 2: Histological Evaluation of Pancreatic Injury
Materials:
-
10% neutral buffered formalin.
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and eosin (B541160) (H&E) stain.
-
Light microscope.
Procedure:
-
Fixation: Immediately fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the slides under a light microscope. Score the severity of pancreatitis based on a standardized scoring system that evaluates edema, inflammatory cell infiltration, and acinar cell necrosis.[8][9] The scoring should be performed by an observer blinded to the experimental groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Pancreatitis
References
- 1. Frontiers | Mitochondrial dysfunction in pancreatic acinar cells: mechanisms and therapeutic strategies in acute pancreatitis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of S-adenosylmethionine in two experimental models of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of dietary factors on the pancreatotoxicity of ethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hemorrhagic pancreatic necrosis in mice. Influence of the age and sex of the animals and of dietary ethionine, choline, methionine, and adenine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of bacterial infection in diet-induced acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standards of morphological evaluation and histological grading in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Murine genotype impacts pancreatitis severity and systemic inflammation: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathologic correlates of serum amylase activity in acute experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Counteracting DL-Ethionine-Induced Anorexia in Rodents
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing DL-ethionine to induce anorexia in rodent models and are seeking guidance on experimental design, troubleshooting, and potential countermeasures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce anorexia?
A1: this compound is a non-proteinogenic amino acid and an antagonist of the essential amino acid methionine. Its anorexic effects are believed to stem from its interference with methionine metabolism, leading to a state of pseudo-methionine deficiency. This disruption is thought to impact central appetite-regulating pathways in the hypothalamus. Ethionine-induced liver ATP and glycogen (B147801) deficiency may also play a role in influencing plasma ghrelin levels, a key orexigenic hormone.[1]
Q2: What are the typical dosages of this compound used to induce anorexia in rodents?
A2: The effective dose of this compound can vary depending on the rodent species, strain, age, and desired severity and duration of anorexia. A common starting point for rats is a single intraperitoneal (i.p.) injection of 0.7 mg/g of body weight.[1] Dose-response studies are recommended to determine the optimal dose for your specific experimental goals.
Q3: How quickly do the anorexic effects of this compound manifest?
A3: The onset of anorexia following this compound administration is typically rapid, with a significant reduction in food intake observable within hours to a day of administration.
Q4: Are there known countermeasures to this compound-induced anorexia?
A4: Yes, several countermeasures have been investigated. Co-administration of D-methionine has been shown to have an appetite-enhancing effect and alleviate weight loss.[2] Additionally, targeting the ghrelin system with ghrelin or ghrelin receptor agonists has shown promise in increasing food intake and body weight in models of anorexia.[3][4][5][6][7][8]
Q5: Can this compound administration lead to other side effects besides anorexia?
A5: Yes, this compound can have other metabolic effects, including inhibition of protein synthesis and induction of fatty liver. It's crucial to monitor the overall health of the animals throughout the experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-induced anorexia experiments.
Problem 1: High Variability in Anorexic Response Between Animals
-
Possible Cause:
-
Genetic Variability: Different rodent strains can exhibit varying sensitivities to this compound.
-
Inconsistent Administration: Improper injection technique or inaccurate dosing can lead to variable drug exposure.
-
Baseline Health Differences: Underlying health issues in some animals can affect their response.
-
-
Solution:
-
Standardize Animal Model: Use a single, well-characterized rodent strain for all experiments.
-
Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., intraperitoneal injection). Calibrate all dosing equipment regularly.
-
Health Screening: Acclimatize animals to the housing conditions and monitor for any signs of illness before starting the experiment. Exclude any animals that appear unhealthy.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on statistical outcomes.
-
Problem 2: Unexpectedly Low or No Anorexic Effect
-
Possible Cause:
-
Incorrect Dosage: The dose of this compound may be too low for the specific rodent strain or experimental conditions.
-
Degradation of this compound: Improper storage of the compound can lead to loss of potency.
-
Dietary Factors: The composition of the rodent diet, particularly the methionine content, can influence the effectiveness of this compound.
-
-
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration for inducing the desired level of anorexia.
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Standardized Diet: Use a purified diet with a known and consistent methionine content throughout the study.
-
Problem 3: Excessive Weight Loss or Morbidity
-
Possible Cause:
-
Overdose of this compound: The administered dose may be too high, leading to severe toxicity.
-
Dehydration: Anorexic animals may also reduce their water intake.
-
Prolonged Anorexia: Long-term, severe food restriction can lead to a cascade of health complications.
-
-
Solution:
-
Dose Adjustment: Reduce the dose of this compound in subsequent experiments.
-
Hydration Monitoring: Monitor water intake and provide supplemental hydration (e.g., hydrogel) if necessary.
-
Ethical Endpoints: Establish clear ethical endpoints for the experiment, such as a predefined percentage of body weight loss, and euthanize animals that reach these endpoints.
-
Supportive Care: Provide a clean and comfortable environment with easy access to food and water.
-
Problem 4: Inconsistent Results with Countermeasure Treatments (e.g., Ghrelin)
-
Possible Cause:
-
Pharmacokinetics of the Countermeasure: The timing, dose, and route of administration of the countermeasure may not be optimal to counteract the effects of this compound.
-
Receptor Desensitization: Chronic administration of agonists can sometimes lead to receptor downregulation.
-
Variability in Ghrelin Response: Individual animals may have different sensitivities to ghrelin or its agonists.
-
-
Solution:
-
Optimize Treatment Regimen: Conduct pilot studies to determine the optimal dose, timing, and administration route for the countermeasure in relation to this compound administration.
-
Pulsatile Dosing: Consider pulsatile or intermittent administration of agonists to minimize the risk of receptor desensitization.
-
Measure Baseline Ghrelin Levels: If possible, measure baseline plasma ghrelin levels to assess for any pre-existing differences that might influence the response to exogenous ghrelin.
-
Experimental Protocols
Protocol 1: Induction of Anorexia with this compound in Rats
-
Animal Model: Male Wistar rats (180-200g).
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 0.7 mg/g body weight).[1] A control group should receive a saline injection of the same volume.
-
Monitoring:
-
Measure food and water intake daily at the same time.
-
Record body weight daily.
-
Observe animals for any signs of distress or adverse effects.
-
Protocol 2: Counteracting this compound-Induced Anorexia with a Ghrelin Agonist (e.g., JMV 1843) in Mice
-
Animal Model: Male C57BL/6 mice.
-
Housing and Diet: As described in Protocol 1.
-
Induction of Anorexia: Administer this compound as determined by a prior dose-response study.
-
Ghrelin Agonist Preparation: Dissolve the ghrelin agonist (e.g., JMV 1843) in sterile saline.
-
Administration:
-
Acute Treatment: A single subcutaneous (s.c.) injection of the ghrelin agonist (e.g., 0.01-10 mg/kg) can be administered after the onset of ethionine-induced anorexia.[4]
-
Chronic Treatment: For longer-term studies, consider daily subcutaneous injections (e.g., 10 or 20 mg/kg/day) or continuous infusion via osmotic minipumps.[4]
-
-
Control Groups:
-
Vehicle control (saline).
-
This compound + vehicle.
-
Vehicle + ghrelin agonist.
-
-
Monitoring:
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of DL-methionine/ethionine and ghrelin agonists on food intake and body weight in rodents.
Table 1: Effect of Dietary Methionine Restriction on Food Intake and Body Weight in Rats
| Treatment Group | Duration | Food Intake ( g/day ) | Body Weight Gain (g) | Reference |
| Control (0.86% Methionine) | 3 months | ~25 | ~200 | [10] |
| Methionine Restricted (0.17% Methionine) | 3 months | ~22 | ~50 | [10] |
| Control (0.86% Methionine) | 24 months | ~20 | ~350 | [11] |
| Methionine Restricted (0.17% Methionine) | 24 months | ~15 | ~0 | [11] |
Table 2: Effect of Ghrelin and Ghrelin Agonists on Food Intake and Body Weight Gain in Rodents
| Animal Model | Treatment | Dose | Route | Duration | % Increase in Food Intake | % Increase in Body Weight Gain | Reference |
| Mice | Ghrelin | 1nM | i.p. | 8 days | Prevents anorexia development | No significant change | [3] |
| Mice | JMV 1843 | 10 mg/kg | s.c. | 10 days | Significant increase | Significant increase | [4][8] |
| Mice | JMV 1843 | 20 mg/kg | s.c. | 10 days | Significant increase | Significant increase | [4][8] |
| Rats | Ghrelin | 500 nmol/kg/day | s.c. infusion | 1 month | ~20% | ~100% | [6] |
| Rats | BIM-28131 | 500 nmol/kg/day | s.c. infusion | 1 month | ~25% | ~150% | [6] |
| Rats (Cancer Cachexia) | Ghrelin | High dose | s.c. infusion | - | Significant increase | Significant increase | [12] |
| Rats (Cancer Cachexia) | BIM-28131 | - | s.c. infusion | - | Significant increase | Significant increase | [12] |
Signaling Pathways and Experimental Workflows
Ghrelin Signaling Pathway in Appetite Regulation
The following diagram illustrates the signaling pathway through which ghrelin stimulates appetite. Ghrelin, produced primarily in the stomach, travels to the hypothalamus and binds to the growth hormone secretagogue receptor (GHS-R1a) on Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) expressing neurons. This activation leads to the release of these orexigenic neuropeptides, which in turn stimulate food intake.
Caption: Ghrelin's signaling pathway stimulating appetite.
Proposed Mechanism of this compound-Induced Anorexia
This diagram outlines the hypothesized mechanism by which this compound induces anorexia. By acting as a methionine antagonist, this compound disrupts normal methionine metabolism, leading to a state of pseudo-deficiency. This is thought to alter the signaling of hypothalamic neuropeptides that regulate appetite, such as AgRP/NPY and POMC/CART, ultimately leading to a decrease in food intake.
Caption: Hypothesized pathway of this compound-induced anorexia.
Experimental Workflow for Counteracting this compound-Induced Anorexia
This workflow diagram provides a logical sequence for designing and conducting an experiment to test a potential countermeasure against this compound-induced anorexia.
Caption: Workflow for testing countermeasures to anorexia.
References
- 1. The Role of Ghrelin in Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-methionine improves cisplatin-induced anorexia and dyspepsia syndrome by attenuating intestinal tryptophan hydroxylase 1 activity and increasing plasma leptin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin treatment prevents development of activity based anorexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction-Dependent Recovery from Anorexia and Time-Related Recovery of Regulatory Ghrelin System in Gastrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of amino acids methionine, lysine, and taurine on feed intake and mRNA expression of appetite-related neuropeptides in layer-type chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE COMPONENTS OF AGE-DEPENDENT EFFECTS OF DIETARY METHIONINE RESTRICTION ON ENERGY BALANCE IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Origins, Evolution, and Future of Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Identifying and controlling for confounding variables in DL-Ethionine research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-ethionine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic mixture of the D- and L-isomers of ethionine, an amino acid that is not found in proteins but acts as an antagonist to the essential amino acid methionine.[1][2][3] Its toxicity stems from its interference with critical cellular processes that depend on methionine. The primary mechanisms of action include:
-
ATP Depletion: Ethionine is converted by the enzyme methionine adenosyltransferase to S-adenosylethionine (SAE).[4] This process consumes adenosine (B11128) triphosphate (ATP). Unlike the natural formation of S-adenosylmethionine (SAM), the subsequent metabolism of SAE is inefficient, leading to the trapping of adenine (B156593) and a severe depletion of hepatic ATP.[4][5]
-
Inhibition of Protein Synthesis: As a methionine antagonist, ethionine can be mistakenly incorporated into proteins in place of methionine, leading to the formation of dysfunctional proteins. Furthermore, the depletion of ATP inhibits the energy-dependent processes of protein synthesis.[6]
-
Disruption of Methylation Reactions: The accumulation of SAE can competitively inhibit methyltransferase enzymes that normally use SAM as a methyl donor. This disrupts the methylation of crucial molecules like DNA, RNA, and proteins, affecting gene expression and cellular signaling.[2]
Q2: What are the most common experimental uses of this compound?
This compound is widely used to induce experimental models of organ injury in laboratory animals, primarily:
-
Acute and Chronic Liver Injury: Administration of this compound in rodents leads to the development of fatty liver (steatosis), inflammation, and necrosis, mimicking aspects of human drug-induced liver injury (DILI) and non-alcoholic fatty liver disease (NAFLD).[7][8][9]
-
Acute Hemorrhagic Pancreatitis: When combined with a choline-deficient diet (CDE diet), this compound induces a severe form of acute hemorrhagic pancreatitis in mice, characterized by widespread necrosis and inflammation.[10][11][12] This model is valued for its resemblance to the severe form of the human disease.[10][11]
Q3: What are the major confounding variables to consider in this compound research?
Controlling for confounding variables is critical for the reproducibility and accurate interpretation of this compound studies. Key confounders include:
-
Dietary Composition: The levels of choline (B1196258) and methionine in the diet have a profound impact on the toxicity of this compound. A choline-deficient diet dramatically enhances the pancreatotoxicity of this compound.[12][13] Conversely, supplementation with methionine can prevent the induction of pancreatitis.[13]
-
Animal Characteristics: The sex, age, weight, and genetic strain of the animal model significantly influence the response to this compound.[8][12] For instance, female mice are often used in the CDE model of pancreatitis.[11]
-
Ethionine Isomer: this compound is a mix of D- and L-isomers, which have different toxicities. L-ethionine is more potent in inhibiting RNA synthesis, while D-ethionine has a significantly lower acute lethal dose (LD50) in mice.[1][14] The specific biological effects can be influenced by the metabolic conversion rates of the D-isomer to the L-isomer.[2]
-
Gut Microbiome: The composition of the gut microbiome can influence the host's metabolism and inflammatory state, potentially affecting the severity of this compound-induced injury.
Troubleshooting Guides
Issue 1: High Variability in Experimental Outcomes
Q: We are observing high variability in the severity of liver/pancreatic injury within the same experimental group. What could be the cause?
A: High variability is a common challenge in this compound models. Several factors can contribute to this, and they should be carefully controlled:
-
Inconsistent Diet Intake: In diet-induced models like the CDE pancreatitis model, it is crucial to ensure uniform consumption of the ethionine-containing diet among all animals.[12] Even small variations in intake can lead to significant differences in the extent of organ damage.
-
Solution: House animals individually during feeding periods if necessary to accurately monitor food intake. Ensure the diet is palatable and easily accessible.
-
-
Differences in Animal Baseline Characteristics: As mentioned in the FAQs, the age, weight, and sex of the animals are critical variables.[12]
-
Solution: Use animals from a narrow age and weight range. Ensure that all experimental groups are balanced for these characteristics.
-
-
Genetic Drift in Animal Strains: Different substrains of mice (e.g., C57BL/6J vs. C57BL/6N) can exhibit different responses to toxic insults.
-
Solution: Source animals from a reputable vendor and be consistent with the specific substrain used throughout your studies.
-
-
Environmental Stressors: Factors like cage density, noise levels, and handling can influence the physiological stress of the animals, potentially impacting their susceptibility to this compound.
-
Solution: Maintain a stable and controlled environment for all experimental animals, and handle them consistently.
-
Issue 2: Interpreting Liver Enzyme and Histopathology Results
Q: Our this compound-treated animals show a wide range of serum ALT and AST levels. How should we interpret this, and what should we look for in the histopathology?
A: Interpreting liver injury markers requires a comprehensive approach that combines biochemical and histological data.
-
Interpreting ALT and AST Levels:
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are sensitive indicators of hepatocellular injury.[15][16][17]
-
A hepatocellular pattern of injury is characterized by a disproportionate elevation in ALT and AST compared to alkaline phosphatase (ALP).[17]
-
Very high levels of aminotransferases (>75 times the upper limit of normal) can suggest severe toxic or ischemic injury.[16]
-
It is important to establish a baseline for these enzymes in your specific animal model and to compare the treated group to a vehicle-treated control group.
-
-
Correlating with Histopathology:
-
Histopathological examination is crucial for confirming the nature and extent of liver damage.[18][19]
-
In this compound-induced liver injury, common findings include:
-
The location of the injury (e.g., centrilobular vs. periportal) can provide clues about the mechanism of toxicity.
-
Features like eosinophil infiltration might suggest a milder injury, whereas extensive necrosis and ductular reaction are associated with more severe outcomes.[20][21]
-
Issue 3: Unexpected Mortality in the CDE Pancreatitis Model
Q: We are experiencing higher-than-expected mortality in our CDE-induced pancreatitis model. How can we mitigate this?
A: The CDE model is known for its severity and can lead to high mortality rates.[11]
-
Duration of CDE Diet Exposure: The mortality rate is directly related to the duration of feeding the CDE diet. By limiting the feeding period, you can control the mortality to a desired level.[12]
-
Solution: Conduct a pilot study to determine the optimal feeding duration for your specific animal strain and experimental conditions to achieve the desired level of pancreatitis without excessive mortality. Some protocols use a cyclical approach, alternating the CDE diet with a recovery period on a standard diet.[22]
-
-
Ethionine Concentration: The concentration of ethionine in the diet or drinking water is a critical determinant of toxicity.
-
Solution: Ensure the correct concentration of this compound is used. Some modified protocols use a lower concentration of ethionine in the drinking water alongside a choline-deficient chow to reduce morbidity.[22]
-
-
Supportive Care: Animals with severe pancreatitis can become hypovolemic and develop acidosis and hypoxia.[12]
-
Solution: While it may confound some studies, providing supportive care such as subcutaneous fluid administration could be considered in certain experimental designs to reduce mortality, if it does not interfere with the primary outcome measures.
-
Data Presentation
Table 1: Quantitative Effects of this compound on Hepatic Parameters in Rats
| Parameter | Treatment Group | Value | Time Point | Reference |
| Hepatic ATP Level | This compound (100 mg/100 g body weight) | 35.4% of control | ~5 hours post-administration | [5] |
| Bile Flow Rate | This compound (100 mg/100 g body weight) | 67.5% of control | ~5 hours post-administration | [5] |
| Initial Biliary ICG Excretion | This compound (100 mg/100 g body weight) | 61.3% of control | First 10 minutes post-ICG | [5] |
Table 2: Expected Patterns of Liver Enzyme Alterations in Hepatocellular Injury
| Liver Enzyme | Expected Change | Notes | Reference |
| ALT | Predominantly elevated | More specific for liver injury than AST. | [15][17] |
| AST | Elevated | Less specific; also found in muscle and other tissues. | [15][17] |
| ALP | Normal or slightly elevated | A significant increase would suggest a cholestatic or mixed pattern of injury. | [17] |
| GGT | Variable | Can be induced by various drugs and is not specific for liver injury. | [16] |
| Bilirubin | May be elevated in severe cases | Indicates impaired liver function. | [17][23] |
Experimental Protocols
Protocol 1: Induction of Fatty Liver in Rats with this compound
-
Animal Model: Male Wistar or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment:
-
Administer this compound intraperitoneally at a dose of 500 mg/kg body weight.[24]
-
The control group should receive an equivalent volume of saline.
-
-
Time Course: Euthanize animals at various time points (e.g., 6, 12, 24, 48 hours) after administration to assess the progression of liver injury.
-
Sample Collection:
-
Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, etc.).
-
Perfuse the liver with saline and collect tissue samples for histopathology (formalin-fixed) and for biochemical assays such as ATP and glutathione (B108866) measurement (snap-frozen in liquid nitrogen).[25][26]
-
Protocol 2: Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis in Mice
-
Animal Model: Female Swiss or C57BL/6 mice, 6-8 weeks old.[11][27]
-
Diet:
-
Experimental Procedure:
-
Provide mice with ad libitum access to the respective diets and water.
-
Monitor the animals daily for signs of distress and weight loss.
-
The typical duration of the CDE diet to induce acute pancreatitis is 3-5 days.[11]
-
-
Endpoint Analysis:
Visualizations
References
- 1. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Effect of IS-741 on ethionine-induced acute pancreatitis in rats: relation to pancreatic acinar cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. On the ethionine-induced fatty liver in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute experimental hemorrhagic-necrotizing pancreatitis induced by feeding a choline-deficient, ethionine-supplemented diet. Methodology and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of dietary factors on the pancreatotoxicity of ethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cmaj.ca [cmaj.ca]
- 17. southsudanmedicaljournal.com [southsudanmedicaljournal.com]
- 18. A toxicologist guide to the diagnostic interpretation of hepatic biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Liver histology in the diagnosis and prognosis of drug‐induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.who.int [cdn.who.int]
- 24. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. In Situ Evaluation of Oxidative Stress in Rat Fatty Liver Induced by a Methionine- and Choline-Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chronic pancreatitis in mice by treatment with choline-deficient ethionine-supplemented diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
Technical Support Center: Refining Tissue Collection in DL-Ethionine-Induced Models
Welcome to the technical support center for researchers utilizing DL-ethionine-induced models of organ injury. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you refine the timing of your tissue collection and enhance the reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced tissue injury?
A1: this compound is an antagonist of the essential amino acid methionine. Its toxicity stems primarily from its interference with one-carbon metabolism. In the liver, the enzyme methionine adenosyltransferase converts this compound and ATP into S-adenosylethionine (SAE).[1] This process leads to a rapid and severe depletion of hepatic ATP.[2] The accumulation of SAE and depletion of its counterpart S-adenosylmethionine (SAM), the principal biological methyl donor, disrupts numerous cellular processes including protein synthesis and methylation reactions. This metabolic disruption leads to cellular stress, organelle dysfunction, and ultimately, cell death.
Q2: Why is a choline-deficient diet often used in conjunction with this compound?
A2: A choline-deficient diet potentiates the toxic effects of this compound, particularly in inducing acute pancreatitis and chronic liver injury.[3][4] Choline (B1196258) is essential for the synthesis of phosphatidylcholine, a key component of cell membranes. A deficiency in choline can disrupt phospholipid metabolism, making cellular organelles more susceptible to the damage induced by this compound.[2] This synergistic effect allows for the induction of more severe and consistent pathologies.
Q3: What are the most critical time points for tissue collection in this compound-induced models?
A3: The optimal timing for tissue collection depends on the specific organ and the endpoints being investigated.
-
For acute pancreatitis in mice (often with a choline-deficient diet): Histological evidence of acinar cell necrosis and significant inflammatory infiltration is prominent as early as 24 hours after the final ethionine administration.[3] Studies observing the sequence of events show significant ultrastructural alterations in pancreatic acinar cells within 1 to 3 days of initiating the diet.[3] Mortality in severe models can approach 100% within 5 days.[3] Therefore, for studying the early inflammatory and necrotic events, time points between 24 and 72 hours are critical.
-
For liver injury: In models of acute liver injury from a single injection of ethionine, serum alpha-fetoprotein (AFP) levels can show marked elevations within 4 days, suggesting this as a window for observing certain regenerative responses.[5] In chronic liver injury models using a choline-deficient, ethionine-supplemented (CDE) diet over several weeks, progressive inflammation, fibrosis, and liver progenitor cell proliferation are observed.[3] For studying these chronic changes, weekly tissue collection over a period of up to six weeks is often employed.[6]
Q4: I am observing high variability in the severity of pancreatitis in my mouse model. What are the potential causes?
A4: High variability is a common challenge in the this compound-induced pancreatitis model. Several factors can contribute to this:
-
Animal Characteristics: The age, sex, and weight of the mice critically influence the severity of the induced pancreatitis.[4] It is crucial to use animals with a narrow range of age and weight. The model was initially developed in young female mice, and males may require estrogen administration to achieve similar effects.[4]
-
Dietary Intake: Uneven consumption of the choline-deficient, ethionine-supplemented diet among animals can lead to significant differences in disease severity. Ensure that all animals have equal access to the diet and monitor their food intake.
-
Genetic Strain: Different mouse strains can exhibit varying susceptibility to this compound-induced pancreatitis. It is important to be consistent with the strain used throughout your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the first few days of a pancreatitis study. | The concentration of this compound in the diet or drinking water is too high. The strain of mice is particularly sensitive. The animals are too young or small. | Reduce the concentration of this compound. Consider a pilot study to determine the optimal dose for your specific strain and animal supplier. Ensure mice are of the recommended age and weight (e.g., 4-6 weeks old for some protocols).[7] |
| Inconsistent or minimal signs of liver injury (e.g., low serum transaminase levels). | Insufficient duration of the choline-deficient, ethionine-supplemented (CDE) diet. Incorrect dose of this compound. The chosen time point for analysis is too early. | For chronic liver injury, the CDE diet may need to be administered for several weeks to induce significant pathology.[6] Verify the concentration of ethionine in the diet or water. Refer to the data tables below for expected timelines of biomarker elevation. |
| Difficulty isolating viable oval cells from the liver. | The timing of liver perfusion is not optimal in relation to the peak of the oval cell response. The enzymatic digestion is too harsh or too gentle. | In some protocols, the peak oval cell response occurs between days 9 and 11 after partial hepatectomy in animals pre-treated with an agent like 2-acetylaminofluorene. The timing in this compound models may vary. Optimize the concentration and duration of collagenase treatment during the liver perfusion. |
| High background in histological staining. | Inadequate fixation of tissues. Incomplete removal of fixative before processing. Non-specific antibody binding. | Ensure tissues are fixed in 10% neutral buffered formalin for at least 24 hours.[8] After fixation, transfer tissues to 70% ethanol (B145695).[8] Use appropriate blocking buffers and optimize antibody concentrations for immunohistochemistry. |
Data Presentation: Timelines of Key Events
The following tables summarize the expected timeline of biochemical and histological changes in common this compound-induced models. These are intended as a guide, and optimal timing may vary based on the specific experimental conditions.
Table 1: Timeline of this compound-Induced Acute Pancreatitis in Mice (with Choline-Deficient Diet)
| Time Point | Serum Amylase/Lipase | Histological Changes (Pancreas) | Other Observations |
| 1-3 Days | Markedly increased[4] | Accumulation of zymogen granules, vacuolation, acinar cell necrosis, inflammatory cell infiltration, and hemorrhage.[3] | |
| ~5 Days | Persistently elevated | Widespread necrosis and inflammation. | High mortality rate approaching 100% in some models.[3] |
Table 2: Timeline of this compound-Induced Liver Injury in Rodents
| Time Point | Serum ALT/AST | Serum ALP | Histological Changes (Liver) | Molecular Events |
| ~4 Days (Acute) | Elevated | Moderately elevated | Diffuse fatty degeneration of hepatocytes.[8] | Increased serum alpha-fetoprotein (AFP).[5] |
| 1-3 Weeks (Chronic CDE) | Significantly elevated | May be elevated | Steatohepatitis, inflammation, early signs of fibrosis. | Proliferation of liver progenitor (oval) cells. |
| 4-6 Weeks (Chronic CDE) | Persistently elevated | May remain elevated | Progressive fibrosis, development of cirrhotic nodules.[6] |
Experimental Protocols
Protocol 1: Measurement of Hepatic ATP Content
This protocol is adapted from established methods for quantifying ATP in liver tissue.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
ATP assay kit (colorimetric or bioluminescent)
-
Homogenization buffer (as recommended by the assay kit manufacturer)
-
Microcentrifuge
-
Spectrophotometer or luminometer
Procedure:
-
Tissue Collection: Immediately after sacrificing the animal, excise the liver lobe of interest.
-
Snap Freezing: Promptly snap-freeze the tissue in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.
-
Tissue Homogenization:
-
Weigh the frozen liver tissue (approximately 10-100 mg, depending on the assay).
-
In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a tube containing ice-cold homogenization buffer.
-
Homogenize thoroughly using a tissue homogenizer.
-
-
Deproteinization (if required by the kit): Some kits may require a deproteinization step (e.g., using perchloric acid) to remove enzymes that can interfere with the assay. Follow the kit's instructions carefully.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.
-
ATP Measurement:
-
Collect the supernatant.
-
Follow the specific instructions of your ATP assay kit to measure the ATP concentration in the supernatant. This typically involves adding a reaction mix and measuring the absorbance or luminescence.
-
-
Data Normalization: Normalize the ATP concentration to the initial weight of the tissue or the protein concentration of the homogenate.
Protocol 2: Immunohistochemical Staining for Oval Cells (CK19)
This protocol outlines a general procedure for identifying oval cells in paraffin-embedded liver sections using an antibody against Cytokeratin 19 (CK19), a common marker for these cells.
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit or mouse anti-CK19
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) according to standard protocols (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CK19 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse slides with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Rinse slides with PBS. Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting:
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on One-Carbon Metabolism and mTOR Signaling
This compound disrupts the methionine cycle, a critical component of one-carbon metabolism. This disruption leads to ATP depletion and subsequent inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: this compound disrupts one-carbon metabolism, leading to ATP depletion and mTORC1 inhibition.
Experimental Workflow for this compound-Induced Pancreatitis
This diagram outlines a typical experimental workflow for inducing and analyzing acute pancreatitis in mice using a choline-deficient diet supplemented with this compound.
Caption: Workflow for this compound-induced pancreatitis model and subsequent analyses.
References
- 1. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Toxicokinetics of phenobarbital in rats with this compound-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of DL-Ethionine vs. L-Methionine in Liver Studies
For researchers, scientists, and drug development professionals, understanding the nuances of experimental models is paramount to obtaining reliable and reproducible results. The choice between DL-ethionine and L-methionine to induce liver injury is a critical decision that can influence experimental outcomes. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate compound for liver studies.
Executive Summary
While both this compound and L-methionine are utilized in research to model liver injury, their efficacy is influenced by their distinct metabolic pathways. The available data suggests that this compound is more commonly employed in established protocols for inducing liver damage, such as the choline-deficient, ethionine-supplemented (CDE) diet model. This is likely due to its broader impact on cellular processes stemming from the metabolism of both D- and L-isomers. L-methionine, being the biologically active form of the essential amino acid methionine, is a crucial component of normal cellular function, particularly in the liver's detoxification pathways. Its antagonist, L-ethionine, directly competes with it, leading to specific metabolic disruptions. The racemic mixture, this compound, introduces both the direct antagonism of the L-isomer and the metabolic burden of the D-isomer, which may contribute to a more pronounced or complex liver injury phenotype.
Data Presentation: Quantitative Comparison
Direct comparative studies on the hepatotoxic efficacy of this compound versus L-ethionine are limited in the available literature. However, a study on the related sulfur-containing amino acids, DL-methionine and L-methionine, in broilers provides valuable insights into the differential metabolic effects of D- and L-isomers in the liver. These findings can be cautiously extrapolated to understand the potential differences between DL- and L-ethionine.
Table 1: Comparative Effects of DL-Methionine and L-Methionine on Liver Metabolism in Broilers [1][2]
| Parameter | DL-Methionine Effect | L-Methionine Effect | Key Findings |
| D-Amino Acid Oxidase (DAAO) Activity | Increased activity, particularly in the starter phase.[1] | No significant difference from control.[1] | The presence of the D-isomer in DL-methionine induces the activity of DAAO, an enzyme required for its conversion to the L-form. This process generates oxidative stress.[1] |
| Serum Glutathione (B108866) (GSH) Concentration | Lower serum glutathione levels, indicating reduced oxidative stress.[1][2] | Higher serum glutathione levels compared to DL-methionine supplemented groups. | DL-methionine was more effective in reducing oxidative stress, as suggested by the lower serum glutathione concentrations.[1] |
| Liver Histopathology | No significant histopathological alterations.[1] | No significant histopathological alterations.[1] | Both forms were found to be safe for the liver at the tested supplementation levels in this model.[1] |
| Growth Performance (Body Weight Gain) | Less effective in promoting weight gain.[1] | More effective in enhancing body weight gain, especially in the finisher stage.[1] | L-methionine is more efficiently utilized for protein synthesis and growth.[1] |
Mechanism of Action: Ethionine-Induced Liver Injury
Ethionine, an antagonist of the essential amino acid methionine, exerts its hepatotoxic effects primarily by disrupting critical metabolic pathways in the liver.[3] The central mechanism involves the formation of S-adenosylethionine (SAE), a toxic analogue of S-adenosylmethionine (SAMe).[3] SAMe is a vital molecule for numerous cellular processes, including methylation reactions and the synthesis of glutathione, the liver's primary antioxidant.[4][5]
The introduction of ethionine leads to the following cascade of events:
-
Formation of S-Adenosylethionine (SAE): Ethionine is a substrate for the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction between methionine and ATP to form SAMe.[3] In the presence of ethionine, MAT produces SAE.
-
Depletion of ATP and SAMe: The synthesis of SAE consumes significant amounts of ATP, leading to a rapid depletion of hepatic ATP stores.[3] This, in turn, inhibits the synthesis of SAMe.
-
Impaired Methylation Reactions: The lack of SAMe, the universal methyl donor, impairs essential methylation reactions of DNA, RNA, proteins, and phospholipids.[5]
-
Inhibition of Glutathione Synthesis: SAMe is a precursor for cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH). Reduced SAMe levels lead to decreased GSH synthesis, compromising the liver's antioxidant defense system.[6][7]
-
Oxidative Stress and Cellular Injury: The depletion of GSH leaves hepatocytes vulnerable to oxidative damage from reactive oxygen species (ROS). This oxidative stress contributes to lipid peroxidation, mitochondrial dysfunction, and ultimately, hepatocyte necrosis and apoptosis, leading to liver injury.[5]
Experimental Protocols
Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Chronic Liver Injury in Mice
This protocol describes a widely used method to induce chronic liver injury, fibrosis, and progenitor cell proliferation in mice using a choline-deficient diet supplemented with this compound.[8]
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
Choline-deficient chow
-
This compound
-
Drinking water
Procedure:
-
Acclimatization: Acclimate mice for one week with standard chow and water ad libitum.
-
Diet Induction:
-
Provide mice with choline-deficient chow.
-
Supplement the drinking water with 0.15% this compound. This solution should be freshly prepared and replaced regularly.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Record body weight regularly (e.g., weekly). A typical body weight loss is expected.
-
-
Experimental Time Course: The duration of the CDE diet can be varied to study different stages of liver injury, from steatosis to fibrosis and hepatocellular carcinoma. A common time course is six weeks.[8]
-
Sample Collection and Analysis:
-
At the end of the experimental period, collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).
-
Perfuse the liver and collect different lobes for various analyses:
-
Histology: Fix liver tissue in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red staining to assess inflammation, necrosis, and fibrosis.
-
Immunofluorescence: Embed tissue in optimal cutting temperature (OCT) compound for immunofluorescent staining of specific hepatic cell populations.
-
Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and transcriptome profiling.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Ethionine-Induced Liver Injury.
Caption: Experimental Workflow for the CDE Diet Model.
Caption: Metabolic Pathways of DL- and L-Methionine.
References
- 1. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease [mdpi.com]
- 6. karger.com [karger.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inducing Endoplasmic Reticulum Stress: DL-Ethionine vs. Tunicamycin
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. Perturbations to this delicate environment lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network termed the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or overwhelming ER stress can trigger apoptosis, making the induction and study of this process vital for understanding various diseases and for developing novel therapeutic strategies.
This guide provides an objective comparison of two commonly used chemical inducers of ER stress: DL-ethionine and tunicamycin (B1663573). We will delve into their mechanisms of action, provide supporting experimental data, and detail relevant protocols to assist researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: Two Distinct Paths to ER Stress
This compound and tunicamycin induce ER stress through fundamentally different mechanisms, leading to potentially distinct cellular responses.
Tunicamycin: A Direct Inhibitor of Protein Glycosylation
Tunicamycin is a potent and widely used inhibitor of N-linked glycosylation.[1] It achieves this by blocking the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the first step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for the glycosylation of many secretory and membrane proteins in the ER.[2] This disruption leads to a rapid accumulation of unfolded non-glycosylated proteins within the ER lumen, directly triggering all three canonical branches of the UPR:
-
PERK (PKR-like ER kinase): Leads to a general attenuation of protein translation and the preferential translation of the transcription factor ATF4.
-
IRE1 (Inositol-requiring enzyme 1): An endoribonuclease that, upon activation, unconventionally splices XBP1 mRNA, leading to the production of a potent transcription factor (XBP1s).
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that acts as a transcription factor.
This compound: An Antimetabolite Mimicking Methionine Deficiency
This compound is a methionine analogue that acts as an antimetabolite. Its primary mechanism for inducing cellular stress is through the depletion of ATP and S-adenosylmethionine (SAM), a universal methyl group donor. Ethionine is converted to S-adenosyl-L-ethionine (SAE) by methionine adenosyltransferase, trapping adenosine (B11128) and phosphate (B84403) and leading to a rapid decrease in cellular ATP levels.[3][4] This ATP depletion inhibits energy-dependent processes, including protein synthesis.
The resulting amino acid stress and disruption of methylation reactions activate the Integrated Stress Response (ISR) , a broader cellular stress response that converges with a key branch of the UPR. The primary sensor of amino acid deprivation in the ISR is GCN2 (General control nonderepressible 2), but PERK, a central UPR sensor, is also activated by conditions that disrupt protein synthesis and ER homeostasis.[5] Therefore, this compound primarily activates the PERK-eIF2α-ATF4 axis of the UPR, with less direct evidence of robust IRE1 or ATF6 activation.
Quantitative Comparison of ER Stress Induction
The following tables summarize quantitative data on the induction of key ER stress markers by tunicamycin and this compound from various studies. It is important to note that direct comparative studies under identical conditions are limited, and the optimal concentration and time course are highly dependent on the cell type and experimental system.
Table 1: Tunicamycin Dose-Response on ER Stress Markers
| Cell Line | Concentration | Time (h) | Marker | Fold Change (vs. Control) | Reference |
| PC-3 (Prostate Cancer) | 1-10 µg/mL | 96 | Cell Viability | Dose-dependent decrease (up to 61.5% death) | [3] |
| HN4 & CAL27 (Head and Neck Cancer) | 2 µg/mL | 24 | BIP, Ero1-Lα, Calnexin | Elevated expression | [1] |
| MDA-MB-231 (Breast Cancer) | 1.0 µg/mL | 24 | Cell Proliferation | ~33% reduction | [6] |
| MCF-7 (Breast Cancer) | 1.0 µg/mL | 24 | Cell Proliferation | ~33% reduction | [6] |
| THP-1 (Monocytes) | 0.1 µg/mL | 24 | Resistin mRNA | Peak induction | [7] |
| HepG2 (Hepatocytes) | Dose-dependent | 24 | Cellular GSH | Decreased | [8] |
Table 2: Tunicamycin Time-Course on ER Stress Markers
| Cell Line | Concentration | Time (h) | Marker | Observation | Reference |
| U937 (Leukemia) | 2 µg/mL | 3, 6, 9, 12 | GRP78, CHOP | Time-dependent increase | [4] |
| PC-3 (Prostate Cancer) | 10 µg/mL | 72, 96 | Apoptosis | 14.3% at 72h, 53.7% at 96h | [3] |
| HeLa | 0.5 µg/mL | 1, 4, 8 | p-PERK, p-eIF2α | Increased phosphorylation | [9] |
| MEFs | 5 µg/mL | 4, 8, 12, 16, 24 | BiP, ATF4, CHOP, IRE1α, PERK, ATF6α mRNA | Steady increase over 24h | [10] |
| HEK293 | 5 µg/mL | 4, 8, 12, 16, 20 | XBP1 mRNA splicing | Peaked at 8h, then declined | [11] |
Table 3: this compound Effects on Cellular Processes (Limited ER Stress Data)
| Model System | Concentration/Dose | Time | Effect | Reference |
| Rat Liver | In vivo administration | - | Rapid decline in ATP, inhibition of protein synthesis | [3] |
| Rat Liver | Chronic feeding | - | Decreased S-adenosylethionine synthesis | [4] |
| Mitogen-stimulated lymphocytes | 2-4 mM | - | Inhibition of DNA synthesis, increased RNA and protein synthesis | [11] |
| Broilers (in vivo) | Dietary supplementation | 10, 21, 35 days | Increased expression of MURF1, ATG5, BECN1 (protein degradation/autophagy) | [12] |
Note: Quantitative data directly measuring the fold change of specific UPR markers for this compound in cell culture are not as readily available in the reviewed literature as for tunicamycin.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the distinct actions of these two compounds and in designing experiments.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Comparative Workflow for Studying ER Stress
Caption: Comparative experimental workflow for ER stress analysis.
Detailed Experimental Protocols
Here, we provide generalized protocols for key experiments used to assess the ER stress response. Specific details may need to be optimized for different cell lines and experimental conditions.
Induction of ER Stress
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Tunicamycin Treatment:
-
Prepare a stock solution of tunicamycin (e.g., 1-5 mg/mL in DMSO). Store at -20°C.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 0.5 to 10 µg/mL).
-
Replace the existing medium with the tunicamycin-containing medium and incubate for the desired time period (e.g., 4 to 48 hours).
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound in sterile water or PBS (e.g., 100 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 2 to 10 mM).
-
Replace the existing medium with the this compound-containing medium and incubate for the desired time.
-
Western Blot Analysis for ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C. Key antibodies include:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
BiP/GRP78
-
CHOP/GADD153
-
ATF6 (full-length and cleaved forms)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
RT-qPCR for XBP1 Splicing and Gene Expression
-
RNA Extraction: After treatment, extract total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR for XBP1 Splicing:
-
Design primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Perform qPCR and analyze the products on an agarose (B213101) gel to visualize the size difference between the spliced and unspliced amplicons.
-
-
qPCR for Gene Expression:
-
Use primers specific for ER stress target genes such as HSPA5 (BiP) and DDIT3 (CHOP).
-
Normalize the expression data to a stable housekeeping gene (e.g., ACTB or GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Conclusion and Recommendations
Both this compound and tunicamycin are effective inducers of cellular stress that activate components of the Unfolded Protein Response. However, their distinct mechanisms of action make them suitable for different research questions.
Tunicamycin is a potent, direct, and well-characterized inducer of ER stress that activates all three UPR branches. It is an excellent choice for studies aiming to investigate the global cellular response to the accumulation of unfolded proteins in the ER.
This compound induces a more complex metabolic stress, primarily activating the PERK branch of the UPR through the Integrated Stress Response. It is a suitable tool for investigating the interplay between metabolic stress, amino acid deprivation, and the UPR, particularly in the context of liver pathophysiology.
For researchers specifically interested in the canonical ER stress response and the interplay between all three UPR branches, tunicamycin is the more direct and specific tool. For those studying the links between metabolic dysfunction and cellular stress responses, This compound offers a relevant model. When possible, direct comparative experiments within the same cellular system are recommended to fully elucidate the nuanced cellular responses to these different stressors.
References
- 1. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Tunicamycin-Induced ER Stress is Accompanied with Oxidative Stress via Abrogation of Sulfur Amino Acids Metabolism in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Profiling of Amino Acid Response Uncovers Unique Methionine-Deprived Response Dependent on Intact Creatine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DL-Ethionine and Ethionine Sulfoximine Mechanisms
A deep dive into the molecular mechanisms of two potent metabolic inhibitors, providing researchers with comparative data and experimental insights.
This guide offers a detailed comparison of the biochemical mechanisms of DL-Ethionine and Ethionine Sulfoximine (B86345). Both compounds are known for their significant interference with cellular metabolism, albeit through distinct pathways. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their modes of action.
I. Overview of Mechanisms
This compound, an analog of the essential amino acid methionine, primarily exerts its effects by interfering with protein synthesis and cellular methylation processes.[1] It is incorporated into proteins in place of methionine and leads to the formation of S-adenosylethionine (SAE), a toxic analog of S-adenosylmethionine (SAM), which disrupts numerous transmethylation reactions crucial for cellular function.[1]
Ethionine sulfoximine (ESO), a derivative of methionine, is a potent and irreversible inhibitor of glutamine synthetase.[2][3][4] This enzyme plays a critical role in ammonia (B1221849) detoxification and the synthesis of glutamine, a key metabolite for various biosynthetic pathways.[5] By inhibiting glutamine synthetase, ESO disrupts nitrogen metabolism, leading to cytotoxic effects.[2][5]
II. Quantitative Analysis of Inhibitory Action
The following table summarizes key quantitative data related to the inhibitory activities of this compound and Ethionine Sulfoximine.
| Parameter | This compound | Ethionine Sulfoximine | Reference |
| Primary Target | Methionine Adenosyltransferase, Protein Synthesis | Glutamine Synthetase | [1],[2] |
| Inhibition Type | Competitive Antagonist | Irreversible Inhibitor | [1],[2] |
| Reported IC50 / Ki | Affinity for protein incorporation is 1/600th that of methionine. | Ki ~ 1.19 mM (for human glutamine synthetase, initial competitive inhibition) | [1],[5] |
| Active Isomer | L-ethionine is more potent in inhibiting liver RNA synthesis. | L-methionine-S-sulfoximine is the convulsant and inhibitory isomer. | [6],[7] |
III. Comparative Signaling Pathways
The distinct mechanisms of this compound and Ethionine Sulfoximine are visualized in the following signaling pathway diagrams.
Caption: this compound metabolic interference pathway.
Caption: Ethionine Sulfoximine's inhibition of glutamine synthesis.
IV. Experimental Protocols
A. In Vitro Enzyme Inhibition Assay (Glutamine Synthetase)
This protocol is adapted from studies on the inhibition of glutamine synthetase by methionine sulfoximine.[5][8]
-
Enzyme Preparation: Recombinant human glutamine synthetase is purified.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 mM L-glutamate, and 10 mM ATP.
-
Inhibitor Addition: Add varying concentrations of Ethionine Sulfoximine to the reaction mixture. A control with no inhibitor is also prepared.
-
Enzyme Addition: Initiate the reaction by adding the purified glutamine synthetase.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes).
-
Quantification: Stop the reaction and measure the amount of glutamine produced using a colorimetric assay or HPLC.
-
Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
B. Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and Ethionine Sulfoximine on cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2 liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Ethionine Sulfoximine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
C. Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing cytotoxicity.
V. Summary and Conclusion
This compound and Ethionine Sulfoximine are valuable tools for studying cellular metabolism, each with a distinct and specific mechanism of action. This compound acts as a metabolic imposter of methionine, leading to widespread disruption of protein synthesis and methylation.[1] In contrast, Ethionine Sulfoximine is a highly specific and potent inhibitor of glutamine synthetase, primarily affecting nitrogen metabolism.[2][4] The choice between these two compounds will depend on the specific research question and the metabolic pathway of interest. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at elucidating their cellular effects.
References
- 1. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of inhibition of glutamine synthetase by methionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Ethionine Toxicity: Rodent vs. Avian Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of DL-ethionine in rodent and avian species. The information presented is collated from experimental data to assist researchers in understanding species-specific differences in toxicity, crucial for preclinical safety assessment and drug development.
Executive Summary
Data Presentation: Quantitative and Qualitative Toxicological Comparison
The following tables summarize the key toxicological findings for this compound in rodent and avian species based on available experimental data.
Table 1: Acute Toxicity Data for Ethionine
| Species | Compound | Route of Administration | LD50 | 95% Confidence Limits | Primary Cause of Death |
| Swiss Mice | D-Ethionine | Intraperitoneal | 185 mg/kg[1] | 163 - 210 mg/kg[1] | Blood accumulation in the thoracic cavity and pericardium[1] |
| Swiss Mice | L-Ethionine | Intraperitoneal | > 2500 mg/kg[1] | - | Not lethal at tested doses[1] |
| Rat | This compound | Oral | Not Reported | - | - |
| Chicken | This compound | Oral | Not Reported | - | - |
| Japanese Quail | This compound | Oral | Not Reported | - | - |
Note: The lack of oral LD50 data for this compound in both species highlights a significant data gap in the literature.
Table 2: Sub-lethal Toxic Effects of this compound
| Parameter | Rodent (Rat/Mouse) | Avian (Chicken/Quail) |
| Primary Target Organ | Liver[2], Pancreas | Liver, Overall Growth |
| Hepatotoxicity | Fatty liver, hepatic ATP depletion, reduced protein synthesis, liver lesions.[2] | Hepatic architectural distortion at higher dietary levels.[3] |
| Growth Effects | Growth inhibition at higher doses. | Significant reduction in weight gain even at low dietary concentrations (e.g., 0.075% in chicks).[4] |
| Biochemical Changes | Decreased hepatic S-adenosylmethionine (SAM) and glutathione (B108866) (GSH), increased plasma free glycine.[4] | Increased plasma free glycine.[4] |
| Clinical Signs | Weight loss, lethargy. | Reduced feed intake, hypoglycemia.[4][5] |
| Reproductive Effects | - | Inhibition of egg laying in Japanese quail. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols for acute and subacute oral toxicity studies of this compound in rats and avian species, based on OECD guidelines and published research.
Rodent Subacute Oral Toxicity Study (28-Day) - Based on OECD Guideline 407
1. Test Animals:
-
Species: Rat (e.g., Wistar or Sprague-Dawley).
-
Age: Young adults, approximately 8-12 weeks old at the start of dosing.[6]
-
Sex: Both males and females (nulliparous and non-pregnant).[6][7]
-
Housing: Housed individually or in small groups of the same sex, in a controlled environment (22 ± 3°C, 12-hour light/dark cycle).[6]
-
Acclimatization: At least 5 days prior to the start of the study.[6]
2. Experimental Design:
-
Groups: A minimum of three dose groups and one control group.[8] Each group should consist of at least 5 males and 5 females.[7]
-
Dose Levels: Dose levels should be selected based on a preliminary range-finding study to elicit toxic effects but not high mortality.
-
Administration: this compound is administered orally by gavage once daily for 28 consecutive days. The vehicle should be an inert substance (e.g., water or corn oil).[6][8]
-
Observations:
-
Clinical Signs: Animals are observed at least twice daily for signs of toxicity and mortality.[7]
-
Body Weight and Food Consumption: Recorded weekly.[7]
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers.[7]
-
-
Pathology:
-
Gross Necropsy: All animals (including those that die prematurely) are subjected to a full gross necropsy.[7]
-
Organ Weights: Key organs (liver, kidneys, spleen, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related gross abnormalities should also be examined.
-
Avian Acute Oral Toxicity Study - Based on OECD Guideline 223
1. Test Animals:
-
Species: A commonly used species for which background data are available, such as the Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix japonica).[9][10][11][12][13]
-
Age: Young, healthy birds.
-
Housing: Housed individually in cages that allow for observation.
-
Acclimatization: Acclimatized to the test conditions for at least 7 days.
2. Experimental Design:
-
Test Options: The guideline offers three options: a limit dose test, an LD50-slope test, and an LD50-only test.[9][10][11][12][13] The choice depends on the expected toxicity and the data requirements.
-
Administration: A single oral dose of this compound is administered via gavage or capsule.[9][10][11][12][13] Animals are fasted before dosing.
-
Dose Levels: A range of dose levels is used to determine the LD50.
-
Observation Period: Birds are observed for at least 14 days for signs of toxicity and mortality.[9][10][11][12][13]
-
Parameters Measured:
-
Mortality: The number of dead birds in each group is recorded.
-
Clinical Signs: Observations include changes in behavior, appearance, and physiological functions.
-
Body Weight: Measured at the beginning and end of the study.
-
-
Data Analysis: The LD50 and its confidence intervals are calculated using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of toxicity and the structure of the studies.
This compound Induced Hepatotoxicity Signaling Pathway
The primary mechanism of this compound toxicity involves its role as a methionine antagonist, leading to a cascade of detrimental cellular events, particularly in the liver.
References
- 1. Acute lethality of D- and L-ethionine in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amelioration of ethionine toxicity in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine toxicity in the chick: nutritional and metabolic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Test No. 223: Avian Acute Oral Toxicity Test - OECD - Google Libros [books.google.com.cu]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
DL-Ethionine as a Methionine Antagonist: An Alternative Approach for Antifolate-Related Studies
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for advancing therapeutic strategies. While methotrexate (B535133) has long been the gold standard for antifolate studies, its direct inhibition of dihydrofolate reductase (DHFR) represents only one facet of a complex metabolic network. This guide explores the use of DL-ethionine, a competitive inhibitor of the essential amino acid methionine, as an alternative tool to investigate cellular processes sensitive to disruptions in one-carbon metabolism, a key downstream effect of antifolates.
This compound offers a distinct mechanistic approach compared to methotrexate. Instead of directly targeting the folate cycle, it induces a state of methionine starvation, thereby impacting the interconnected methionine and folate cycles. This provides a valuable comparative model to dissect the specific roles of folate availability versus methionine metabolism in various cellular outcomes, including proliferation, apoptosis, and epigenetic regulation.
Mechanism of Action: A Tale of Two Pathways
Methotrexate, a structural analog of folic acid, primarily exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR).[1][2][3] This enzymatic blockade depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[1][2][4] The disruption of nucleotide synthesis is particularly detrimental to rapidly proliferating cells, such as cancer cells.[1][2]
In contrast, this compound acts as an antagonist to the essential amino acid methionine.[5] It competes with methionine for incorporation into proteins and for the enzymatic reactions in the methionine cycle.[5] A key intersection with folate metabolism occurs at the methionine synthase reaction, where a folate derivative, 5-methyltetrahydrofolate, is required to remethylate homocysteine back to methionine.[1][3][4] By inducing methionine starvation, this compound indirectly impacts this folate-dependent step, leading to downstream effects on one-carbon metabolism that are also observed with antifolates.
Comparative Efficacy and Cellular Effects
While direct head-to-head studies of this compound and methotrexate as antifolates are limited, data from individual studies on their effects on cancer cell lines allow for a comparative analysis. Both compounds have been shown to inhibit cell proliferation and induce apoptosis, albeit through different primary mechanisms.
| Compound | Primary Target | Key Downstream Effects | Reported IC50 (Cell Line Dependent) |
| Methotrexate | Dihydrofolate Reductase (DHFR)[1][2] | Inhibition of DNA and RNA synthesis, depletion of purines and thymidylate[1][4] | Nanomolar to micromolar range[6] |
| This compound | Methionine Metabolism[5] | Inhibition of protein synthesis, disruption of S-adenosylmethionine (SAM) production, altered methylation patterns[5][7] | Millimolar range (often used in combination with methionine-free media)[8] |
Experimental Protocols
To facilitate the use of this compound in antifolate-related research, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and methotrexate on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methionine-free culture medium
-
This compound solution
-
Methotrexate solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
For this compound treatment, replace the medium with methionine-free medium containing varying concentrations of this compound. For methotrexate treatment, use complete medium with varying concentrations of methotrexate. Include appropriate vehicle controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[6]
Dihydrofolate Reductase (DHFR) Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on DHFR.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (methotrexate as a positive control)
-
UV-transparent 96-well plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and various concentrations of the test compound.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[9]
Visualizing the Pathways
To better understand the distinct yet interconnected mechanisms of methotrexate and this compound, the following diagrams illustrate their points of intervention in cellular metabolism.
Conclusion
This compound presents a valuable, albeit mechanistically distinct, alternative to methotrexate for studying cellular processes affected by disruptions in one-carbon metabolism. While methotrexate directly targets the folate cycle, this compound's antagonism of methionine provides a complementary approach to investigate the intricate interplay between these two essential metabolic pathways. By utilizing both compounds in parallel, researchers can gain a more comprehensive understanding of the metabolic vulnerabilities of cells, which is crucial for the development of novel therapeutic interventions.
References
- 1. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine as methyl-group donor in the synthesis of Mycobacterium avium envelope lipids, and its inhibition by this compound, D-norleucine and DL-norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary methionine starvation impairs acute myeloid leukemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth of methionine-dependent human prostate cancer (PC-3) is inhibited by ethionine combined with methionine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Evaluating the Specificity of DL-Ethionine as a Methionine Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a metabolic antagonist is paramount to its application in experimental biology and therapeutic development. This guide provides a comprehensive evaluation of DL-ethionine as a methionine antagonist, comparing its performance with other alternatives and presenting supporting experimental data to delineate its specificity and mechanism of action.
Introduction to Methionine Antagonism
Methionine, an essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, methylation of macromolecules, and the production of key metabolites like S-adenosylmethionine (SAM). Methionine antagonists are molecules that interfere with these processes, providing valuable tools to study methionine metabolism and as potential therapeutic agents. This compound, the ethyl analog of methionine, is a classical methionine antagonist that has been widely used in research. Its specificity, however, is a critical consideration for the accurate interpretation of experimental results.
Mechanism of Action of this compound
This compound exerts its antagonistic effects primarily through two mechanisms:
-
Inhibition of Methionine Incorporation: It competes with methionine for incorporation into proteins, leading to the synthesis of dysfunctional, ethylated proteins.
-
Formation of S-Adenosylethionine (SAE): Ethionine is a substrate for methionine adenosyltransferase, leading to the formation of SAE. SAE can act as a competitive inhibitor of SAM-dependent methyltransferases, thus disrupting cellular methylation reactions. Furthermore, the synthesis of SAE can deplete cellular ATP levels.
Comparative Analysis of this compound and Other Methionine Antagonists
While this compound is a potent methionine antagonist, other compounds with different mechanisms of action are also used in research. A direct quantitative comparison of their potency and specificity is often lacking in the literature. This guide aims to consolidate available data to facilitate a more informed choice of antagonist for specific research questions.
| Antagonist | Primary Mechanism of Action | Known Effects |
| This compound | Competitive inhibitor of methionine incorporation into proteins; Formation of S-adenosylethionine (SAE) leading to inhibition of methylation and ATP depletion. | Inhibits protein synthesis and methylation of DNA, RNA, and proteins. Induces cell cycle arrest.[1] |
| L-Methionine Sulfoximine (MSO) | Irreversible inhibitor of glutamine synthetase and a competitive inhibitor of γ-glutamylcysteine synthetase. It also inhibits methionine adenosyltransferase. | Primarily known for its effects on glutamine and glutathione (B108866) metabolism. Its effects on methionine metabolism are part of a broader metabolic impact. |
| Cycloleucine | Competitive inhibitor of methionine adenosyltransferase. | Primarily inhibits the synthesis of SAM, thereby affecting methylation reactions. |
| Trifluoromethylhomocysteine (TFH) | Methionine analog. | Inhibits the proliferation of glioma cell lines.[1] |
Quantitative Data on the Effects of this compound
Precise quantitative data on the inhibitory effects of this compound are crucial for designing experiments and interpreting results. The following table summarizes available data on its impact on key cellular processes.
| Parameter | Organism/Cell Line | Concentration/Dose | Effect | Reference |
| Inhibition of Nuclear Protein Methylation | Regenerating rat liver | Not specified | Inhibits formation of ε-N-monomethyllysine by 46%, ε-N-dimethyllysine by 52%, ε-N-trimethyllysine by 68%, and NG,NG-dimethylarginine by 85%. | |
| Inhibition of tRNA Methylation | Escherichia coli B | 0.5% this compound | Accumulation of incompletely methylated tRNA, particularly deficient in methyl groups on uracil (B121893) moieties.[2] | [2] |
| Inhibition of Glioma Cell Proliferation | Human glioma cell lines | 0.005-2 mg/ml | Dose-dependent inhibition of proliferation.[1] | [1] |
| S-Adenosylethionine (SAE) Formation | Rat liver | Not specified | Ethionine is converted to SAE by SAM synthetase.[3] | [3] |
Off-Target Effects and Specificity Considerations
A thorough evaluation of a metabolic antagonist requires an understanding of its potential off-target effects. While this compound primarily targets methionine metabolism, its effects can be pleiotropic.
-
ATP Depletion: The enzymatic conversion of ethionine to SAE consumes ATP, which can have widespread effects on cellular energy homeostasis.
-
Induction of Stress Responses: Ethionine treatment can induce cellular stress responses, which may confound the interpretation of results aimed at studying specific methionine-dependent pathways.
-
Incorporation into Proteins: The incorporation of ethionine into proteins can lead to protein misfolding and aggregation, triggering unfolded protein responses.
When designing experiments with this compound, it is crucial to include appropriate controls to account for these potential off-target effects. For instance, supplementing with adenine (B156593) can help mitigate ATP depletion.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of methionine antagonists. Below are outlines for key experiments.
Protocol 1: Assessing the Inhibition of Protein Synthesis
-
Cell Culture: Culture cells of interest in standard growth medium.
-
Treatment: Treat cells with varying concentrations of this compound or other methionine antagonists for a defined period. Include a control group with no antagonist and a control group with a high concentration of methionine to compete with the antagonist.
-
Metabolic Labeling: Add a labeled amino acid (e.g., 35S-methionine or a clickable analog like azidohomoalanine) to the culture medium for a short period.
-
Protein Extraction and Quantification: Lyse the cells, precipitate the proteins, and measure the incorporation of the labeled amino acid using scintillation counting or fluorescence imaging.
-
Data Analysis: Calculate the IC50 value for the inhibition of protein synthesis for each antagonist.
Protocol 2: Evaluating the Inhibition of tRNA Methylation
-
Cell Culture and Treatment: Culture cells and treat with methionine antagonists as described in Protocol 1.
-
tRNA Extraction: Isolate total tRNA from the treated and control cells.
-
In Vitro Methylation Assay: Incubate the extracted tRNA with a source of tRNA methyltransferases (e.g., a cell extract from untreated cells) and 14CH3-S-adenosyl-methionine.
-
Quantification: Measure the incorporation of the radiolabeled methyl group into the tRNA.
-
Base Analysis: Hydrolyze the methylated tRNA and analyze the base composition to identify which nucleosides are undermethylated.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental designs can aid in understanding the specificity of this compound.
Caption: Methionine metabolism and points of inhibition by various antagonists.
Caption: Experimental workflow for evaluating the specificity of this compound.
Conclusion
References
- 1. Methionine deprivation and methionine analogs inhibit cell proliferation and growth of human xenografted gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of methylated nucleoside synthesis in vivo: accumulation of incompletely methylated transfer RNA in ethionine-treated cells of Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosyl-l-ethionine is a Catalytically Competent Analog of S-Adenosyl-l-methione (SAM) in the Radical SAM Enzyme HydG - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pancreatitis Induction Models: Caerulein, L-arginine, and Bile Duct Ligation
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical first step in studying the pathogenesis of pancreatitis and evaluating novel therapeutic interventions. This guide provides an objective, data-driven comparison of three widely used pancreatitis induction models: caerulein-induced, L-arginine-induced, and bile duct ligation. We will delve into their respective experimental protocols, quantitative performance metrics, and underlying signaling pathways to facilitate informed model selection.
At a Glance: Key Differences Between the Models
The choice of a pancreatitis model depends heavily on the specific research question. The caerulein (B1668201) model is ideal for studying mild, edematous pancreatitis and the initial inflammatory events. The L-arginine model provides a more severe, necrotizing form of the disease, suitable for investigating acinar cell death and systemic inflammation. The bile duct ligation model mimics obstructive pancreatitis, a common clinical scenario, and is valuable for studying the effects of ductal obstruction and bile acid-induced injury.
| Feature | Caerulein-Induced Model | L-arginine-Induced Model | Bile Duct Ligation Model |
| Severity | Mild to moderate, edematous | Severe, necrotizing | Severe, obstructive, often necrotizing |
| Mortality Rate | Generally low to none[1] | Variable (5-7% with some protocols, but can be higher with increased dosage)[2] | High (can reach up to 94%)[3] |
| Induction Method | Intraperitoneal injections of caerulein | Intraperitoneal injections of L-arginine | Surgical ligation of the common bile duct |
| Key Pathophysiology | Acinar cell hyperstimulation, premature enzyme activation | Acinar cell toxicity and necrosis | Ductal obstruction, increased intraductal pressure, bile reflux |
| Primary Application | Studying early inflammatory events, mild pancreatitis | Investigating severe necrotizing pancreatitis, acinar cell death | Modeling obstructive pancreatitis, gallstone-induced pancreatitis |
Quantitative Comparison of Key Parameters
To provide a clearer picture of the differences between these models, the following table summarizes key quantitative data on biochemical markers and histological changes.
| Parameter | Caerulein-Induced Model | L-arginine-Induced Model | Bile Duct Ligation Model |
| Serum Amylase Levels | Significant increase, can be >10-fold over baseline | Significant increase, can be >5-fold over baseline | Significant increase, progressive hyperamylasemia[4] |
| Serum Lipase Levels | Significant increase, often >20-fold over baseline | Significant increase, can be >10-fold over baseline | Significant increase |
| Peak of Injury | 6-12 hours post-induction | 72 hours post-induction | 24-48 hours post-ligation |
| Histological Score (Edema) | Mild to moderate | Moderate to severe | Moderate to severe |
| Histological Score (Inflammation) | Moderate | Severe | Severe |
| Histological Score (Necrosis) | Minimal to mild | Moderate to severe (70-80% acinar cell necrosis reported)[2] | Moderate to severe, often patchy |
Experimental Protocols
Detailed and reproducible protocols are essential for successful implementation of these models. Below are standardized methodologies for each.
Caerulein-Induced Pancreatitis
This model is highly reproducible and results in a mild, edematous pancreatitis.
Materials:
-
Caerulein
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-12 weeks old) or Wistar rats (200-250g)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast for 12-18 hours before caerulein administration, with free access to water.
-
Caerulein Preparation: Prepare a stock solution of caerulein in sterile 0.9% saline. A common concentration is 10 µg/mL.
-
Induction: Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg for 7-10 hours.
-
Control Group: Administer an equivalent volume of sterile saline at the same time points.
-
Sample Collection: Euthanize animals at desired time points (e.g., 12, 24 hours after the first injection). Collect blood for serum analysis and pancreas tissue for histology and other assays.
L-arginine-Induced Pancreatitis
This model induces a more severe, necrotizing pancreatitis through direct toxicity to acinar cells.
Materials:
-
L-arginine hydrochloride
-
Sterile 0.9% saline
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Male C57BL/6 mice (8-12 weeks old) or Wistar rats (200-250g)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week with ad libitum access to food and water.
-
L-arginine Preparation: Prepare an 8% L-arginine hydrochloride solution in sterile 0.9% saline. Adjust the pH to 7.0 with sodium hydroxide.
-
Induction: Administer two i.p. injections of L-arginine at a dose of 4 g/kg, one hour apart.
-
Control Group: Administer an equivalent volume of pH-adjusted saline at the same time points.
-
Sample Collection: Euthanize animals at 72 hours post-induction, which is typically the peak of injury. Collect blood and pancreas tissue.
Bile Duct Ligation-Induced Pancreatitis
This surgical model mimics pancreatitis caused by obstruction of the pancreatic duct.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Surgical silk suture
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Preparation: Acclimatize animals and fast overnight before surgery.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct and ligate it twice with 6-0 silk suture just proximal to the pancreas.
-
Transect the duct between the two ligatures.
-
-
Sham Control: Perform a sham operation that includes laparotomy and mobilization of the common bile duct without ligation.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Sample Collection: Euthanize animals at desired time points (e.g., 24, 48, 72 hours) post-ligation. Collect blood and pancreas tissue.
Signaling Pathways
The initiation and progression of pancreatitis in these models involve complex intracellular signaling cascades. Understanding these pathways is crucial for identifying potential therapeutic targets.
Caerulein-Induced Pancreatitis Signaling Pathway
Hyperstimulation with caerulein leads to a pathological increase in intracellular calcium, which triggers downstream inflammatory pathways.
L-arginine-Induced Pancreatitis Signaling Pathway
High concentrations of L-arginine induce oxidative stress and mitochondrial dysfunction, leading to acinar cell death.
Bile Duct Ligation-Induced Pancreatitis Signaling Pathway
Ductal obstruction leads to increased pressure, bile acid reflux, and subsequent activation of inflammatory and cell death pathways.
Experimental Workflow Overview
The general workflow for conducting studies using these pancreatitis models follows a similar pattern, from induction to analysis.
Conclusion
The caerulein, L-arginine, and bile duct ligation models of pancreatitis each offer unique advantages and are suited for different research objectives. The caerulein model is a robust and reproducible method for studying mild pancreatitis and the early inflammatory response. The L-arginine model provides a more severe, necrotizing pancreatitis that is useful for investigating the mechanisms of acinar cell death. The bile duct ligation model is a clinically relevant model of obstructive pancreatitis that allows for the study of ductal obstruction and bile acid-induced injury. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate model to advance our understanding of pancreatitis and develop effective therapeutic strategies.
References
A Comparative Guide to DL-Ethionine-Induced Pathologies and Their Translational Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DL-ethionine (DLE) model for inducing various pathologies, primarily acute pancreatitis and liver injury, against other common experimental alternatives. The objective is to assist researchers in selecting the most appropriate model for their specific translational research needs by presenting supporting experimental data, detailed protocols, and a clear visualization of the underlying mechanisms.
Overview of this compound Models
This compound, an antagonist of the essential amino acid methionine, is widely used in preclinical research to induce specific organ damage. Its primary mechanism involves the depletion of intracellular ATP pools, particularly in metabolically active organs like the pancreas and liver, leading to impaired protein synthesis, oxidative stress, and eventual cell death. This process mimics certain aspects of human diseases, making it a valuable, albeit specific, research tool.
The two most common pathologies induced by DLE are:
-
Acute Pancreatitis: Characterized by inflammation, edema, and acinar cell death.
-
Liver Injury: Manifesting as steatohepatitis (fatty liver and inflammation), fibrosis, and in some chronic models, hepatocellular carcinoma.
Comparison with Alternative Models
The selection of an appropriate disease model is critical for the translational success of preclinical findings. Below is a comparison of the DLE model with other widely used methods for inducing acute pancreatitis and liver injury.
Acute Pancreatitis Models
The DLE model is often chosen for its non-invasive nature and high reproducibility. However, its clinical relevance is debated as ethionine-induced pancreatitis is not a common etiology in humans. The most prevalent alternative is the caerulein-induced model, which simulates hyperstimulation of the pancreas.
Table 1: Quantitative Comparison of Acute Pancreatitis Models
| Parameter | This compound Model | Caerulein (B1668201) Model | L-arginine Model |
| Serum Amylase (U/L) | ~1500-3000 | ~2000-5000 | >4000 |
| Serum Lipase (U/L) | ~2000-4000 | ~3000-7000 | >6000 |
| Pancreatic Edema (% water) | 80-85% | 82-88% | 85-90% |
| Neutrophil Infiltration | Moderate to Severe | Severe | Severe |
| Acinar Cell Necrosis | Moderate | Moderate to Severe | Severe |
| Reproducibility | High | High | Moderate |
| Mortality Rate | Low to Moderate | Low | High |
Note: Values are approximate and can vary significantly based on animal strain, dose, and specific protocol.
Liver Injury Models
In hepatology research, DLE is used to model fatty liver disease and steatohepatitis. Its primary advantage is inducing a state of methionine and ATP depletion, which is relevant to certain human liver conditions. It is often compared to dietary models like the methionine and choline-deficient (MCD) diet and toxin-based models like carbon tetrachloride (CCl4).
Table 2: Quantitative Comparison of Liver Injury Models
| Parameter | This compound Model | MCD Diet Model | CCl4 Model |
| Serum ALT (U/L) | 100-300 | 200-500 | >1000 (acute) |
| Serum AST (U/L) | 150-400 | 300-600 | >1500 (acute) |
| Liver Triglycerides (mg/g) | High | Very High | Moderate |
| Steatosis Score (0-3) | 2-3 | 3 | 1-2 |
| Inflammation Score (0-3) | 1-2 | 2-3 | 2-3 |
| Fibrosis Stage (0-4) | 1-2 (chronic) | 2-4 | 3-4 |
| Translational Relevance | ATP depletion, steatosis | NASH, fibrosis | Centrilobular necrosis, fibrosis |
Note: Values are approximate and depend on the duration and specifics of the model protocol.
Signaling Pathways and Experimental Workflows
Understanding the molecular basis and experimental procedure is key to interpreting results from these models.
This compound Mechanism of Action
The primary mechanism of DLE-induced injury involves the enzymatic conversion of ethionine and ATP into S-adenosylethionine (SAE). Unlike the natural S-adenosylmethionine (SAM), SAE is metabolically inert and its accumulation, coupled with the slow regeneration of ATP from this reaction, leads to a rapid depletion of cellular ATP.
Caption: Mechanism of this compound-induced ATP depletion and subsequent cellular injury.
Experimental Workflow for DLE-Induced Pancreatitis
A typical workflow for inducing and analyzing acute pancreatitis using the DLE model is outlined below. This multi-stage process ensures robust data collection for assessing disease severity and therapeutic efficacy.
Caption: Standard experimental workflow for DLE-induced acute pancreatitis studies.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are representative protocols for inducing pathologies with this compound and a common alternative.
Protocol: this compound-Induced Acute Pancreatitis
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction:
-
Fast the mice for 16 hours prior to the first injection, with water provided ad libitum.
-
Prepare a this compound solution (e.g., 50 mg/mL in sterile saline). The solution may require gentle heating and vortexing to dissolve completely.
-
Administer two intraperitoneal (i.p.) injections of this compound at a dose of 500 mg/kg body weight. The injections should be spaced one hour apart.
-
Control animals receive equivalent volumes of sterile saline.
-
-
Sample Collection: At 24 or 48 hours post-induction, euthanize the animals.
-
Analysis:
-
Collect blood via cardiac puncture for serum analysis of amylase and lipase.
-
Perfuse the pancreas with cold PBS. Harvest the pancreas for histological analysis (fix in 10% neutral buffered formalin) and molecular analysis (snap-freeze in liquid nitrogen).
-
Protocol: Caerulein-Induced Acute Pancreatitis (Alternative)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: As described above.
-
Induction:
-
Prepare a caerulein solution (e.g., 5 µg/mL in sterile saline).
-
Administer hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg for a total of 8-10 hours.
-
Control animals receive saline injections on the same schedule.
-
-
Sample Collection: Euthanize animals 1-2 hours after the final caerulein injection.
-
Analysis: Follow the same analysis steps as described for the DLE model.
Conclusion and Recommendations
The this compound model serves as a robust and highly reproducible tool for studying the specific pathological consequences of ATP depletion, particularly in the pancreas and liver.
-
For Acute Pancreatitis: The DLE model is excellent for investigating mechanisms related to metabolic disruption and for initial screening of therapeutics. However, for studies aiming to model gallstone- or alcohol-related pancreatitis, which are more common clinically, alternative models like caerulein (hyperstimulation) or L-arginine (oxidative stress) may offer greater translational relevance.
-
For Liver Injury: The DLE model is valuable for dissecting the role of methionine metabolism and ATP depletion in the progression of steatohepatitis. It is less aggressive in inducing fibrosis compared to the MCD diet or CCl4 models. Therefore, it is most suitable for studying the early stages of metabolic liver disease rather than advanced cirrhosis.
Ultimately, the choice of model must be aligned with the specific research question and the clinical condition being modeled. A thorough understanding of each model's strengths and limitations, as outlined in this guide, is essential for designing impactful and translationally relevant studies.
The Duel for Cellular Control: DL-Ethionine Versus Methionine Restriction in Oncology
A Comparative Analysis for Researchers and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling frontier for therapeutic intervention. Among the various strategies, targeting the absolute dependency of many tumors on the essential amino acid methionine has emerged as a promising approach. This dependency, not typically observed in normal cells, offers a therapeutic window that can be exploited. Two key strategies that leverage this vulnerability are the administration of the methionine antagonist, DL-ethionine, and dietary methionine restriction (MR). This guide provides a detailed, objective comparison of the experimental data supporting each approach, offering insights into their mechanisms, efficacy, and the experimental designs used to evaluate them.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the quantitative effects of this compound and methionine restriction on various cancer cell lines and in vivo models.
Table 1: In Vitro Effects of this compound and Methionine Restriction on Cancer Cell Viability and Proliferation
| Treatment | Cancer Cell Line | Assay | Concentration/Condition | Duration | Result | Reference |
| This compound | Rat Liver (transformed) | Morphological Analysis | Not specified | Not specified | Alterations in cell shape, multilayered growth | [1] |
| Methionine Restriction | PC3 (Prostate) | MTT Assay | Methionine-free medium | 24 h | Significant decrease in cell viability in AMPK−/− cells | [2] |
| HL-60, Jurkat (Leukemia) | CCK-8 Assay | Methionine-free medium | Time-dependent | Significant inhibition of proliferation | [3] | |
| HNSCC cell lines | Digital Microscopy | Methionine-free medium | Up to 120 h | Significant inhibition of proliferation | [4] | |
| E0771, 4T1 (Breast) | Cell Counting | 4% Methionine restriction | 72 h | Decreased cell count compared to complete media | [5] | |
| A549, H2030 (Lung) | IC50 Assay (Carboplatin) | Low methionine medium | Not specified | Lower carboplatin (B1684641) IC50 values | [6] |
Table 2: Induction of Apoptosis by this compound and Methionine Restriction
| Treatment | Cancer Cell Line | Assay | Condition | Duration | Result | Reference |
| This compound | Data not available in recent literature | |||||
| Methionine Restriction | PC3, HeLa | DNA Fragmentation, Cytochrome c release | Methionine-free medium | Not specified | Induction of apoptosis | [7] |
| HL-60, Jurkat (Leukemia) | Annexin V-FITC/PI | Methionine-free medium | Not specified | Significant induction of apoptosis | [3] | |
| PC3, DU145 (Prostate) | Not specified | Methionine-free medium | Not specified | Induction of caspase-dependent and -independent apoptosis | [8] |
Table 3: In Vivo Effects of this compound and Methionine Restriction on Tumor Growth
| Treatment | Animal Model | Cancer Type | Diet/Dosage | Duration | Result | Reference |
| This compound | Rat | Not specified | Not specified | Not specified | Older studies suggest tumor growth inhibition | [9] |
| Methionine Restriction | Athymic nude mice | Breast Cancer (MCF10AT1 xenograft) | 0.12% Methionine diet | 12 weeks | Inhibition of tumor progression | [8] |
| Mice | Soft Tissue Sarcoma | Methionine-restricted diet + Radiation | Not specified | ~50% reduction in tumor growth compared to radiation alone | [10] | |
| NRGS mice | Lung Adenocarcinoma | 0.11% Methionine diet | Weekly | Reduction in tumor growth rate | [11] |
Experimental Protocols: A Guide to Methodology
Understanding the experimental design is crucial for interpreting the data. Below are detailed methodologies for key experiments cited in this comparison.
Cell Viability and Proliferation Assays
Objective: To quantify the effect of this compound or methionine restriction on the viability and growth of cancer cells.
-
Cell Seeding: Cancer cells (e.g., PC3, HL-60) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[2][4]
-
Treatment:
-
Methionine Restriction: The standard culture medium is replaced with a methionine-free medium. Control cells receive a complete medium.[2][4]
-
This compound: A stock solution of this compound is prepared and added to the culture medium to achieve the desired final concentrations. A vehicle control is also included.
-
-
Incubation: Cells are incubated for specified durations (e.g., 24, 48, 72, 120 hours).[4]
-
Quantification:
-
MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are solubilized with DMSO, and the absorbance is measured at 570 nm.[2]
-
CCK-8 Assay: CCK-8 solution is added to each well, and after incubation, the absorbance is measured to determine the number of viable cells.[3]
-
Digital Microscopy: Automated cell imaging systems are used to count Hoechst-stained nuclei to determine absolute cell numbers over time.[4]
-
Apoptosis Assays
Objective: To determine if this compound or methionine restriction induces programmed cell death in cancer cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with either methionine-free medium or this compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes.[3]
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[3]
In Vivo Tumor Growth Studies
Objective: To evaluate the effect of this compound or methionine restriction on tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, NRGS mice) are commonly used.[8][11]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., MCF10AT1, lung adenocarcinoma cells) are subcutaneously injected into the flanks of the mice.[8][11]
-
Dietary Intervention:
-
Methionine Restriction: Mice in the treatment group are fed a specially formulated diet with a low percentage of methionine (e.g., 0.11% or 0.12%), while the control group receives a diet with a standard methionine content (e.g., 0.86%).[8][11]
-
This compound Administration: this compound would be administered through an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers or bioluminescence imaging.[11]
-
Endpoint: The study continues for a predefined period (e.g., 12 weeks), or until tumors reach a maximum allowable size.[8]
Signaling Pathways and Mechanisms of Action
The antitumor effects of both this compound and methionine restriction are rooted in their ability to disrupt one-carbon metabolism, a critical network for cancer cell survival and proliferation.
This compound: The Antimetabolite Approach
This compound acts as a competitive inhibitor of methionine. It is activated by methionine adenosyltransferase to form S-adenosylethionine (SAE). SAE cannot be efficiently utilized in most methylation reactions, leading to a state of "methyl-group starvation." This disrupts a wide array of cellular processes.
Caption: this compound competitively inhibits methionine's role in one-carbon metabolism.
Methionine Restriction: Starving the Tumor
Methionine restriction directly limits the substrate available for one-carbon metabolism. This leads to a reduction in the intracellular pool of S-adenosylmethionine (SAM), the universal methyl donor. The consequences of SAM depletion are far-reaching, impacting epigenetic regulation, protein synthesis, and redox balance, ultimately leading to cell cycle arrest and apoptosis in methionine-dependent cancer cells. Key signaling pathways affected include the mTOR and MAPK pathways.
Caption: Methionine restriction impacts key signaling pathways like mTOR and MAPK.
Conclusion: A Tale of Two Strategies
Both this compound and methionine restriction represent viable strategies for targeting the metabolic vulnerability of methionine-dependent cancers. The available data strongly supports the efficacy of methionine restriction in inhibiting tumor growth, both in vitro and in vivo, through well-defined impacts on critical signaling pathways.
The body of research on this compound is less contemporary and extensive. While early studies demonstrated its potential, a renewed investigation with modern molecular biology techniques is warranted to fully elucidate its efficacy and mechanism of action in comparison to methionine restriction. For drug development professionals, methionine restriction provides a robustly validated, non-pharmacological approach that can potentially be combined with other therapies. This compound, on the other hand, represents a more traditional antimetabolite strategy that could be optimized for potency and selectivity.
Future research should focus on head-to-head in vivo comparisons of these two approaches, the identification of biomarkers to predict which tumors will respond best to each strategy, and the exploration of synergistic combinations with current standard-of-care cancer therapies.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Restriction Decreases Cell Proliferation And aensitizes to chemotherapy – University of Mary Washington Research and Creativity Day 2024 [2024.umwrcd.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. Altering Diet to Enhance Cancer Treatment Response - NCI [cancer.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of DL-Ethionine: A Comparative Guide to Validating its Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. DL-ethionine, a potent antagonist of the essential amino acid methionine, has long been used as a tool to induce experimental liver injury and cancer. Its effects are primarily attributed to the disruption of critical cellular processes reliant on methionine metabolism. This guide provides a comprehensive comparison of genetic knockout models and alternative biochemical approaches for validating the intricate mechanisms of this compound, supported by experimental data and detailed protocols.
This compound exerts its toxicity through a multi-pronged attack on cellular machinery. As an analogue of methionine, it is mistakenly utilized by methionine adenosyltransferase (MAT) to produce S-adenosylethionine (SAE) at the expense of S-adenosylmethionine (SAMe), the universal methyl donor. This leads to a depletion of SAMe, which is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby altering gene expression and cellular signaling. The accumulation of SAE further inhibits various methyltransferases. Additionally, the futile cycle of SAE synthesis depletes cellular ATP stores, leading to energy-dependent cellular dysfunction. The incorporation of ethionine into proteins in place of methionine also results in the synthesis of non-functional proteins, contributing to cellular stress and damage.
The Gold Standard: Genetic Knockout Models
Genetically engineered mouse models with targeted deletions of key enzymes in the methionine metabolic pathway offer a powerful in vivo platform to dissect the specific contributions of these pathways to the toxic effects of this compound. By observing how the absence of a particular gene product alters the animal's response to this compound, researchers can gain definitive insights into the compound's mechanism of action.
Key Genetic Knockout Models for this compound Research
Two particularly relevant knockout models are the Methionine Adenosyltransferase 1A (MAT1A) knockout and the Glycine N-Methyltransferase (GNMT) knockout mice.
-
MAT1A Knockout Mice: MAT1A is the primary enzyme responsible for SAMe synthesis in the liver. MAT1A knockout mice exhibit chronic SAMe deficiency, elevated methionine levels, and are predisposed to developing liver injury, steatohepatitis, and hepatocellular carcinoma, mirroring the pathologies induced by this compound.[1][2][3][4][5] These mice serve as an excellent model to study how a pre-existing impairment in SAMe synthesis sensitizes the liver to further insult by this compound.
-
GNMT Knockout Mice: GNMT is a key enzyme for the catabolism of excess SAMe. GNMT knockout mice accumulate high levels of SAMe in the liver, leading to aberrant DNA methylation, steatosis, fibrosis, and eventually hepatocellular carcinoma.[6][7] This model can be instrumental in understanding the role of SAMe dysregulation, specifically its overabundance, in the context of ethionine-induced pathology.
The logical workflow for utilizing these knockout models to validate this compound's mechanism of action is depicted below.
Comparative Phenotypes of Relevant Knockout Mice
The following table summarizes the key phenotypic characteristics of MAT1A and GNMT knockout mice, providing a baseline for comparison when designing experiments with this compound.
| Phenotype | MAT1A Knockout Mice | GNMT Knockout Mice | Reference |
| Hepatic SAMe Levels | Significantly Reduced | Significantly Increased | [3][8] |
| Plasma Methionine | Increased (~7-8 fold) | Increased (~7 fold) | [3][8] |
| Hepatic SAH Levels | Unchanged or slightly decreased | Significantly Decreased | [3][8] |
| SAMe/SAH Ratio | Unchanged or slightly decreased | Increased (~100 fold) | [3][8] |
| Liver Histology | Spontaneous steatohepatitis, fibrosis, HCC | Spontaneous steatosis, fibrosis, HCC | [2][6] |
| Susceptibility to Injury | More susceptible to choline-deficient diet-induced fatty liver | Spontaneous liver injury | [3][6] |
Alternative Approaches to Validate Mechanism of Action
While genetic knockout models provide invaluable in vivo data, they are resource-intensive. Several alternative and complementary techniques can provide critical insights into the mechanism of action of this compound.
Metabolomics and Proteomics: A Systems-Level View
Metabolomic and proteomic approaches offer a global snapshot of the molecular changes induced by this compound. These techniques can identify novel biomarkers and pathways affected by the compound, providing a broader understanding of its mechanism.[9][10][11]
-
Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) in a biological sample. For this compound, this can be used to quantify the levels of methionine, SAMe, SAE, and other related metabolites in the methionine cycle and connected pathways.[12]
-
Proteomics: This is the large-scale study of proteins. In the context of this compound, proteomics can be used to identify proteins that are differentially expressed or post-translationally modified (e.g., methylation) upon treatment. It can also be used to confirm the incorporation of ethionine into proteins.[11][13]
The following diagram illustrates a typical workflow for a metabolomics or proteomics study to investigate this compound's effects.
Comparison of Validation Methodologies
The choice of methodology for validating the mechanism of action of this compound depends on the specific research question, available resources, and desired level of detail. The following table provides a comparative overview of genetic knockout models and alternative approaches.
| Feature | Genetic Knockout Models | Metabolomics | Proteomics |
| Approach | In vivo, targeted gene deletion | Global, untargeted or targeted analysis of metabolites | Global, untargeted or targeted analysis of proteins |
| Key Insights | Causal link between a specific gene and drug effect | Dynamic changes in metabolic pathways | Changes in protein expression and post-translational modifications |
| Advantages | High biological relevance, definitive causal inference | Comprehensive view of metabolic state, biomarker discovery | Identifies downstream effectors, reveals PTM changes |
| Limitations | Time-consuming, expensive, potential for compensatory mechanisms | Correlative data, may not directly identify drug target | Correlative data, complex data analysis |
| Typical Throughput | Low | High | Medium to High |
| Cost | High | Medium | Medium to High |
Experimental Protocols
Choline-Deficient, Ethionine-Supplemented (CDE) Diet Protocol for Mice
This protocol is widely used to induce liver injury and study the effects of this compound in vivo.[1][14][15]
-
Animal Model: 6-week-old male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a choline-deficient chow ad libitum.
-
This compound Administration: this compound is provided in the drinking water at a concentration of 0.15% (w/v). The ethionine-supplemented water should be kept at 4°C and replaced every two days.
-
Monitoring: Animals should be monitored daily, especially during the first two weeks, for signs of distress, including weight loss. A body weight loss of up to 20% is expected during the initial adaptation phase.
-
Duration: The duration of the CDE diet can vary from a few weeks to several months depending on the desired endpoint (e.g., acute liver injury, fibrosis, or hepatocellular carcinoma).
-
Endpoint Analysis: At the end of the experiment, blood can be collected for serum biomarker analysis (e.g., ALT, AST), and liver tissue can be harvested for histopathology, gene expression analysis, and metabolomic/proteomic studies.
General Protocol for Metabolomic Analysis of Liver Tissue
-
Tissue Homogenization: Flash-frozen liver tissue is homogenized in a cold solvent mixture, typically methanol:water or methanol:chloroform:water, to quench metabolic activity and extract metabolites.
-
Protein Precipitation: The homogenate is centrifuged to pellet proteins and other cellular debris.
-
Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites are often derivatized to increase their volatility.
-
LC-MS or GC-MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) or gas chromatography (GC) and detected by mass spectrometry (MS).
-
Data Processing: The raw data is processed to identify and quantify metabolites by comparing their mass spectra and retention times to a reference library.
General Protocol for Proteomic Analysis of Liver Tissue
-
Protein Extraction: Liver tissue is homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Protein Digestion: Proteins are typically digested into smaller peptides using an enzyme such as trypsin.
-
Peptide Fractionation and Cleanup: The peptide mixture may be fractionated to reduce complexity, and salts and detergents are removed using solid-phase extraction.
-
LC-MS/MS Analysis: The peptides are separated by nano-flow liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and their corresponding proteins. Quantitative analysis is performed by comparing the signal intensities of peptides between different experimental groups.
Visualizing the Core Mechanism: The Methionine Cycle
The central role of methionine metabolism and the disruptive action of this compound can be visualized in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methionine adenosyltransferase 1A knockout mice are predisposed to liver injury and exhibit increased expression of genes involved in proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of the Glycine N-Methyltransferase Gene Leads to Steatosis and Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. A Glycine N-methyltransferase knockout mouse model for humans with deficiency of this enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics reveal a concerted upregulation of methionine metabolic pathway enzymes, and downregulation of carbonic anhydrase-III, in betaine supplemented ethanol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in plasma metabolomics between sows fed DL-methionine and its hydroxy analogue reveal a strong association of milk composition and neonatal growth with maternal methionine nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury [jove.com]
- 15. Video: The Murine Choline-Deficient, Ethionine-Supplemented CDE Diet Model of Chronic Liver Injury [jove.com]
Unraveling the Molecular Tapestry of Liver Injury: A Comparative Transcriptomic Analysis of DL-Ethionine and Other Hepatotoxins
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms underlying liver toxicity is paramount. This guide provides a comparative analysis of the transcriptomic profiles induced by DL-Ethionine and other well-characterized liver toxins—acetaminophen (B1664979), carbon tetrachloride, and thioacetamide. By examining the distinct and overlapping gene expression signatures, we aim to illuminate the diverse pathways of hepatotoxicity and provide a valuable resource for identifying novel biomarkers and therapeutic targets.
Quantitative Transcriptomic Data: A Comparative Overview
The following table summarizes the key transcriptomic changes observed in mouse models of liver injury induced by the CDE diet and other hepatotoxins. It is important to note that direct comparisons of the number of differentially expressed genes (DEGs) should be interpreted with caution due to variations in experimental conditions such as dosage, time points, and transcriptomic analysis platforms.
| Feature | This compound (CDE Diet Model) | Acetaminophen (APAP) | Carbon Tetrachloride (CCl4) | Thioacetamide (TAA) |
| Primary Mechanism of Injury | Chronic liver injury, inflammation, fibrosis, progenitor cell activation | Acute centrilobular necrosis, oxidative stress | Centrilobular necrosis, lipid peroxidation, fibrosis | Centrilobular necrosis, fibrosis, bile duct proliferation |
| Key Upregulated Genes | Col1a1, Acta2, Timp1, Lgals3, Pro-inflammatory cytokines (e.g., Tnf, Il6) | Hmox1, Gsta1, Gsta2, ER stress markers (e.g., Chop, Xbp1) | Col1a1, Col1a2, Acta2, Timp1, Immune response genes | Genes associated with HSC activation and fibrosis, oncogenic miRNA megacluster |
| Key Downregulated Genes | Genes involved in fatty acid metabolism | Genes related to normal metabolic functions | Genes involved in xenobiotic metabolism | Genes targeted by upregulated miRNAs |
| Number of DEGs (Illustrative) | Varies with diet duration; significant changes in fibrosis and inflammation pathways. | Hundreds to thousands, depending on dose and time point. | Several hundred genes with >1.5-fold change.[1] | 80 upregulated and 21 downregulated miRNAs identified in one study.[2] |
| Affected Signaling Pathways | TGF-β signaling, inflammatory signaling (NF-κB), progenitor cell activation pathways. | Oxidative stress response (Nrf2), ER stress, JNK signaling. | TGF-β signaling, extracellular matrix remodeling, immune response pathways. | TGF-β signaling, miRNA-mediated regulation of fibrogenesis. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the transcriptomic data. Below are the protocols for the key experiments cited in this guide.
This compound (Choline-Deficient, Ethionine-Supplemented Diet Model)
-
Animal Model: Male C57BL/6J mice.
-
Diet: Mice are fed a choline-deficient chow and provided with drinking water supplemented with 0.15% this compound.
-
Duration: The diet is administered for a period of up to six weeks to induce chronic liver injury.
-
Transcriptomic Analysis: Liver tissue is harvested at specified time points. Total RNA is extracted, and transcriptomic profiling is performed using either microarray analysis or RNA sequencing (RNA-seq).
Acetaminophen-Induced Liver Injury
-
Animal Model: Male C57BL/6J mice.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of acetaminophen is administered at doses ranging from 150 mg/kg (subtoxic) to 500 mg/kg (toxic).[3]
-
Time Points: Liver tissue and plasma are collected at various time points, typically ranging from 15 minutes to 48 hours post-injection, to capture the dynamic changes in gene expression.[3][4]
-
Transcriptomic Analysis: Total RNA is isolated from liver tissue for analysis using nylon filter arrays, RT-qPCR, or RNA-seq.[3]
Carbon Tetrachloride-Induced Liver Injury
-
Animal Model: Male C57BL/6J mice.
-
Dosage and Administration: Carbon tetrachloride (CCl4) is administered via intraperitoneal (i.p.) injection, typically at doses of 10 or 25 µl/kg.[4]
-
Time Points: Liver samples are collected at 6, 24, and 48 hours post-injection to assess gene expression changes during the acute injury phase.[4]
-
Transcriptomic Analysis: Hepatic mRNA levels are quantified using methods such as the branched DNA signal amplification assay or RNA-seq.[1][4]
Thioacetamide-Induced Liver Injury
-
Animal Model: Male C57BL/6J mice.
-
Dosage and Administration: Thioacetamide (TAA) is administered to induce liver fibrosis.
-
Transcriptomic Analysis: Deep sequencing analysis of microRNAs (miRNAs) is performed on liver tissue to identify differentially expressed miRNAs.[2] The expression of target genes is often validated using RT-qPCR.
Visualizing the Molecular Landscape
Diagrams are powerful tools for visualizing complex biological processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for transcriptomic analysis of liver toxicity and a key signaling pathway involved in liver fibrosis.
Caption: Experimental workflow for transcriptomic analysis of liver toxicity.
References
- 1. The Genetic Architecture of Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA signatures associated with thioacetamide-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics and proteomics analysis of acetaminophen toxicity in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential expression of mouse hepatic transporter genes in response to acetaminophen and carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing the Metabolic Maze: A Comparative Guide to the Isotopic Labeling of DL-Ethionine
For researchers, scientists, and drug development professionals, understanding the metabolic journey of xenobiotics is paramount. DL-ethionine, a synthetic analogue of the essential amino acid L-methionine, has long been a tool to probe the intricacies of methionine metabolism and a model compound for inducing experimental liver injury. Isotopic labeling studies provide an unparalleled window into its metabolic fate, revealing how this imposter molecule interacts with and disrupts cellular machinery. This guide offers an objective comparison of the metabolic fate of this compound with its natural counterpart, L-methionine, supported by experimental data and detailed methodologies.
At the Crossroads of Metabolism: Ethionine vs. Methionine
This compound, a racemic mixture of D- and L-isomers, primarily exerts its effects by mimicking L-methionine. This mimicry allows it to enter key metabolic pathways, leading to significant cellular disruption. The core of its toxicity lies in three main areas: interference with protein synthesis, disruption of methylation reactions, and the "trapping" of adenosine (B11128) triphosphate (ATP).
Protein Synthesis: A Tale of Two Amino Acids
Isotopic labeling studies using radiolabeled amino acids have been instrumental in quantifying the impact of ethionine on protein synthesis. While both L-methionine and L-ethionine can be activated by methionyl-tRNA synthetase, the subsequent steps of protein synthesis are where their paths diverge significantly.
Table 1: Comparative Incorporation of Isotopically Labeled L-Methionine and this compound into Hepatic Proteins
| Amino Acid | Isotopic Label | Experimental Model | Time Point | Relative Incorporation into Protein (%) | Reference |
| L-Methionine | ¹⁴C | Rat Liver Slices | 1 hour | 100 | Hypothetical Data |
| This compound | ¹⁴C | Rat Liver Slices | 1 hour | ~30-40 | Hypothetical Data |
*This table is a representation of expected results based on descriptive literature. Specific quantitative comparative studies are limited.
The Methylation Machinery: A Spanner in the Works
L-methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions crucial for the regulation of DNA, RNA, proteins, and lipids. Ethionine competitively inhibits methionine adenosyltransferase, the enzyme responsible for SAM synthesis, and is itself converted to S-adenosylethionine (SAE). SAE, however, is a poor substrate for most methyltransferases and acts as an inhibitor of these vital enzymes.
Isotopic labeling with [methyl-¹⁴C]-L-methionine and [ethyl-¹⁴C]-DL-ethionine has been pivotal in demonstrating this disruption.
Table 2: Effect of this compound on Hepatic S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) Levels
| Treatment | Isotopic Tracer | Analyte | Concentration (nmol/g liver) | Fold Change vs. Control | Reference |
| Control | None | SAM | 60 ± 5 | 1.0 | [1] |
| This compound | None | SAM | 20 ± 4 | -3.0 | [1] |
| This compound | [ethyl-¹⁴C]-DL-Ethionine | SAE | 150 ± 15 | N/A | [1] |
ATP Trapping: An Energy Crisis
One of the most acute effects of ethionine administration is a rapid and severe depletion of hepatic ATP.[2] This occurs because the synthesis of SAE from ethionine and ATP is an irreversible reaction, and the subsequent metabolism of SAE is slow. This "trapping" of adenosine in the form of SAE sequesters a significant portion of the cellular adenine (B156593) nucleotide pool, leading to a dramatic drop in ATP levels.
Table 3: Impact of this compound on Hepatic ATP Levels Measured by ³¹P-NMR Spectroscopy
| Treatment | Time Post-Administration | Relative ATP Level (%) | Reference |
| Control | 0 hours | 100 | [2] |
| This compound (1 g/kg) | 3 hours | ~40 | [2] |
| This compound (1 g/kg) | 6 hours | ~25 | [2] |
Visualizing the Metabolic Disruption
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and the disruptive influence of this compound.
Caption: Comparative metabolic pathways of L-methionine and this compound.
Experimental Protocols: A Guide for the Bench
Reproducible and rigorous experimental design is the cornerstone of metabolic research. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vivo Radiolabeling and Quantification of Protein Incorporation
Objective: To compare the in vivo incorporation of ¹⁴C-labeled L-methionine and this compound into rat liver proteins.
Materials:
-
Male Wistar rats (200-250 g)
-
[¹⁴C-methyl]-L-methionine (specific activity 50-60 mCi/mmol)
-
[¹⁴C-ethyl]-DL-ethionine (specific activity 10-20 mCi/mmol)
-
Saline solution (0.9% NaCl)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol:ether (3:1, v/v)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Animal Preparation: Acclimatize rats for one week with free access to food and water. Fast the animals for 12 hours prior to the experiment.
-
Injection: Administer a single intraperitoneal (i.p.) injection of either [¹⁴C]-L-methionine or [¹⁴C]-DL-ethionine (e.g., 10 µCi per 100g body weight) dissolved in sterile saline.
-
Tissue Collection: At specified time points (e.g., 1, 4, 12, 24 hours), euthanize the rats by cervical dislocation under anesthesia.
-
Liver Homogenization: Immediately excise the liver, wash with ice-cold saline, blot dry, and weigh. Homogenize a known weight of the liver in 10 volumes of ice-cold 10% TCA.
-
Protein Precipitation and Washing:
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 5% TCA to remove unincorporated amino acids.
-
Wash the pellet once with ethanol:ether (3:1) to remove lipids.
-
Dry the final protein pellet.
-
-
Quantification:
-
Dissolve the dried protein pellet in a known volume of 1 M NaOH.
-
Take an aliquot for protein concentration determination (e.g., Bradford assay).
-
Take another aliquot, add to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as disintegrations per minute (DPM) per milligram of protein.
Caption: Workflow for in vivo protein labeling experiment.
Protocol 2: Quantification of S-adenosylmethionine (SAM) and S-adenosylethionine (SAE) by LC-MS/MS
Objective: To quantify the levels of SAM and SAE in liver tissue following this compound administration.
Materials:
-
Liver tissue from control and ethionine-treated rats
-
Perchloric acid (0.4 M)
-
Internal standards: [²H₃]-SAM and synthesized [²H₅]-SAE
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Quickly freeze the excised liver in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize a known weight of the powdered tissue in 5 volumes of ice-cold 0.4 M perchloric acid containing the internal standards.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize with 3 M KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate SAM and SAE.
-
Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for SAM, SAE, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM and SAE.
-
Calculate the concentrations of SAM and SAE in the liver samples based on the peak area ratios relative to the internal standards.
-
Protocol 3: Measurement of Hepatic ATP Levels by ³¹P-NMR Spectroscopy
Objective: To non-invasively measure the changes in hepatic ATP concentrations in rats after this compound administration.
Materials:
-
Anesthetized rats
-
NMR spectrometer with a surface coil for ³¹P detection
-
This compound solution for administration
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the NMR spectrometer.
-
Baseline Spectrum: Position the ³¹P surface coil over the liver and acquire a baseline spectrum to determine the initial concentrations of ATP, inorganic phosphate (B84403) (Pi), and phosphocreatine (B42189) (if present).
-
Ethionine Administration: Administer this compound (e.g., 1 g/kg, i.p.).
-
Time-Course Measurement: Acquire ³¹P-NMR spectra at regular intervals (e.g., every 30 minutes) for several hours.
-
Data Analysis:
-
Integrate the areas of the β-phosphate peak of ATP and the Pi peak in each spectrum.
-
Express the ATP levels as a percentage of the baseline value.
-
Caption: Logical comparison of the metabolic impact of L-methionine and this compound.
Conclusion
Isotopic labeling studies have been indispensable in dissecting the metabolic fate and toxic mechanisms of this compound. By acting as a molecular Trojan horse, ethionine infiltrates and sabotages fundamental cellular processes, including protein synthesis, methylation, and energy metabolism. The quantitative data and detailed protocols presented in this guide provide a framework for researchers to further investigate the intricate interplay between this methionine antagonist and cellular function, ultimately contributing to a deeper understanding of metabolic regulation and toxicology.
References
Unraveling Metabolic Disease: A Comparative Guide to DL-Ethionine and Genetic Models
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comprehensive comparison of a classic pharmacological tool, DL-ethionine, with key genetic models of metabolic disease. By examining their mechanisms, metabolic consequences, and experimental applications, we aim to equip you with the knowledge to select the most appropriate model for your research and to validate findings across different experimental systems.
This compound, a methionine antagonist, has long been used to induce experimental fatty liver and other metabolic disturbances, offering a window into the consequences of impaired one-carbon metabolism. In parallel, the development of sophisticated genetic models with specific defects in the methionine cycle has provided unparalleled precision in dissecting the roles of individual enzymes and metabolites in metabolic health and disease. This guide will objectively compare the metabolic phenotypes induced by this compound with those observed in genetic models of Methionine Adenosyltransferase 1A (MAT1A), Glycine N-Methyltransferase (GNMT), Cystathionine β-Synthase (CBS), and Methylenetetrahydrofolate Reductase (MTHFR) deficiency.
At a Glance: Comparing Metabolic Phenotypes
The following tables summarize the key metabolic and physiological changes observed with this compound administration and in various genetic models of metabolic disease. This allows for a direct comparison of their respective impacts on the methionine cycle and overall metabolic homeostasis.
Table 1: Comparison of Key Metabolic Parameters
| Parameter | This compound Administration | MAT1A Knockout | GNMT Knockout | CBS Deficiency | MTHFR Deficiency |
| Plasma Methionine | ↑↑↑[1] | ↑↑↑[1] | ↑↑[2] | ↑[3] | ↓ or Normal[4] |
| Hepatic S-Adenosylmethionine (SAM) | ↓↓ (due to ATP trapping)[2] | ↓↓[1] | ↑↑↑[2][5] | Normal or slightly ↑ | ↓[6] |
| Hepatic S-Adenosylhomocysteine (SAH) | ↑ (relative to SAM) | Unchanged or ↓[1] | ↓[5] | ↑[7] | ↑[6] |
| Plasma Homocysteine | Not consistently reported | Normal | Normal[2] | ↑↑↑[3][7] | ↑↑[6] |
| Hepatic Triglycerides | ↑↑↑[8] | ↑↑[1] | ↑↑[2] | Normal or slightly ↑ | ↑ (steatosis)[9] |
| Body Weight | ↓ (with chronic administration) | Unchanged initially[1] | Normal or ↓ | ↓ | Normal or ↓ |
| Liver Weight | ↑[1] | ↑[1] | ↑ | Normal | Normal |
| Insulin (B600854) Sensitivity | Impaired | Impaired | Impaired[8] | Not consistently reported | Not consistently reported |
Table 2: Comparison of Primary Mechanisms and Pathophysiological Features
| Feature | This compound Administration | MAT1A Knockout | GNMT Knockout | CBS Deficiency | MTHFR Deficiency |
| Primary Mechanism | Methionine antagonism, ATP trapping via S-adenosylethionine formation, inhibition of transmethylation.[2][10] | Impaired hepatic SAM synthesis.[1] | Impaired SAM catabolism, leading to massive SAM accumulation.[2][5] | Block in the transsulfuration pathway, leading to homocysteine accumulation.[3][7] | Impaired remethylation of homocysteine to methionine.[4][6] |
| Key Pathophysiology | Acute fatty liver, inhibition of protein and lipoprotein synthesis, mTOR signaling repression.[8][10] | Predisposition to liver injury, steatohepatitis, increased cell proliferation.[1] | Spontaneous steatosis, fibrosis, and hepatocellular carcinoma.[2] | Thrombosis, osteoporosis, lens dislocation, endothelial dysfunction.[3][7] | Neuropathology, aortic lipid deposition, global DNA hypomethylation.[6] |
| Utility in Research | Acute model of hepatic steatosis and impaired methylation. | Model for chronic liver disease and the role of SAM in hepatic health. | Model for the consequences of excess SAM and its link to liver cancer. | Model for hyperhomocysteinemia and associated vascular and skeletal defects. | Model for the role of folate metabolism and remethylation in health and disease. |
Delving Deeper: Experimental Protocols
Reproducibility and standardization are critical in scientific research. Below are detailed methodologies for inducing metabolic phenotypes using this compound and a general overview of the generation and maintenance of the compared genetic mouse models.
This compound Administration Protocol for Induction of Fatty Liver in Mice
This protocol is adapted from models of chemically induced steatosis.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
-
Appropriate mouse strain (e.g., C57BL/6J)
Procedure:
-
Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline. A common concentration is 10 mg/mL. Ensure complete dissolution.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer this compound via IP injection at a dose of 500-1000 mg/kg body weight. This is a common method for inducing acute effects.
-
Dietary Admixture: For chronic studies, this compound can be mixed into a purified diet at a concentration of 0.5-1.0% (w/w).
-
Choline-Deficient, Ethionine-Supplemented (CDE) Diet: A widely used protocol to induce severe steatohepatitis and liver progenitor cell proliferation involves a choline-deficient diet supplemented with 0.1-0.15% (w/w) ethionine.[11]
-
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Sample Collection: At the desired time point (e.g., 24-72 hours for acute studies, or several weeks for chronic studies), euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting for histological and biochemical analyses.
Genetic Mouse Models of Metabolic Disease
The genetic models discussed in this guide are typically generated using standard gene-targeting techniques in embryonic stem cells to create knockout (null) alleles for the respective genes (Mat1a, Gnmt, Cbs, Mthfr).
-
Generation and Maintenance: These mouse lines are maintained on a specific genetic background (commonly C57BL/6J) and are typically bred as heterozygotes to generate wild-type, heterozygous, and homozygous knockout littermates for comparative studies.
-
Genotyping: Genotyping is performed using PCR analysis of DNA extracted from tail biopsies to identify the different genotypes.
-
Phenotyping: Metabolic phenotyping is conducted at various ages to assess the progression of the metabolic disease. This includes measurements of body weight, food and water intake, body composition (e.g., via DEXA or MRI), energy expenditure (via indirect calorimetry), glucose and insulin tolerance tests, and detailed biochemical analysis of blood and tissues.
Visualizing the Pathways: A Deeper Look at the Mechanisms
To better understand how this compound and genetic defects perturb the methionine cycle, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Perturbation of the Methionine Cycle by this compound and Genetic Defects.
Caption: Experimental Workflow for Comparing Metabolic Models.
Conclusion: Choosing the Right Tool for the Job
Both this compound administration and genetic models of metabolic disease offer powerful, yet distinct, approaches to understanding the complexities of methionine metabolism and its role in disease.
-
This compound serves as a valuable tool for inducing acute metabolic stress, particularly hepatic steatosis, and for studying the immediate consequences of impaired transmethylation and ATP depletion. Its broad effects can be advantageous for identifying novel pathways affected by methionine antagonism but may lack the specificity required for dissecting the function of individual components of the methionine cycle.
-
Genetic models , on the other hand, provide unparalleled specificity in elucidating the roles of individual enzymes. They are indispensable for studying the chronic consequences of specific metabolic blocks and for modeling human inborn errors of metabolism. The nuanced phenotypes of these models, from the severe liver disease in GNMT knockouts to the vascular complications in CBS deficiency, highlight the diverse roles of methionine metabolism in different physiological systems.
Ultimately, the choice of model depends on the specific research question. For validating findings, a combined approach can be particularly powerful. For instance, a phenotype observed in a genetic model can be further investigated for its dependence on acute metabolic disruption using this compound. By understanding the strengths and limitations of each approach, researchers can more effectively design experiments, interpret their findings, and advance the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Studies on ethionine-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of S-adenosylethionine in liver of rats chronically fed with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on mouse liver tRNA base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosylmethionine metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 10. Ethionine-induced ATP depletion represses mTOR signaling in the absence of increases in AMP-activated protein kinase activity in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for DL-Ethionine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of DL-Ethionine, a compound recognized for its potential health hazards. Adherence to these protocols is critical to mitigate risks and ensure a secure research environment.
This compound is classified as a substance suspected of causing cancer (H351) and is known to cause skin, eye, and respiratory irritation (H315, H319, H335).[1] Consequently, it must be treated as hazardous waste. Standard laboratory waste disposal methods, such as drain disposal or commingling with general refuse, are strictly prohibited.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the solid form of this compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Spill Management: In the event of a spill, the material should be carefully swept up or vacuumed and placed into a designated, sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must align with local, regional, and national regulations. The following steps outline a general yet comprehensive procedure for its proper disposal.
-
Waste Identification and Segregation:
-
Pure, uncontaminated this compound waste should be collected separately from other chemical waste streams.
-
If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste, following the disposal protocol for the most hazardous component.
-
-
Containerization:
-
Place solid this compound waste into a compatible, leak-proof, and sealable container.
-
Ensure the container is in good condition and suitable for holding hazardous chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
The label should also include the hazard classification (e.g., "Warning: Suspected of Causing Cancer").
-
Indicate the date of waste generation and the responsible laboratory or personnel.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked as a hazardous waste storage site.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.
-
Alternatively, engage a licensed hazardous waste disposal company for proper off-site treatment and disposal, often through incineration.[2]
-
-
Regulatory Consultation:
Hazard Classification and Disposal Summary
The following table summarizes the key hazard information and disposal route for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 67-21-0 | [5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer | [1] |
| Primary Disposal Route | Hazardous Waste Collection via EHS or Licensed Contractor | [6][7] |
| Prohibited Disposal | Drain Disposal, General Trash | [6] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision points and required actions from the point of waste generation to its final, compliant disposal.
References
- 1. This compound | C6H13NO2S | CID 6205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Operational Guide for Handling DL-Ethionine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with DL-Ethionine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is suspected of causing cancer and can cause skin, eye, and respiratory irritation.[1] Therefore, handling this compound requires strict adherence to safety protocols.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of personal protective equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves.[2][3] | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses with side shields.[2][4] | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH-approved respirator or dust mask (type N95 or equivalent).[2][5] | To be used, especially when handling the powder, to prevent inhalation. |
| Body Protection | Laboratory coat.[2] | To protect skin and clothing from contamination. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a detailed operational protocol minimizes risks and ensures a safe working environment.
1. Pre-Operational Checks
-
Ventilation: Ensure the work area is well-ventilated. The use of a fume hood or local exhaust ventilation is strongly recommended, particularly when handling the powder form to minimize dust generation.[2][3]
-
PPE Availability: Confirm that all necessary PPE is readily available and in good condition.[2]
-
Emergency Equipment: Locate the nearest eyewash station and safety shower, ensuring they are accessible and operational.[4]
-
Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.[2]
2. Handling Procedures
-
Weighing and Transfer: Conduct all weighing and transfer operations within a designated area, such as a fume hood or on a bench with local exhaust, to control dust.[2]
-
Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
Avoid Contact: Avoid contact with skin and eyes.[6] Do not breathe in dust or aerosols.[6]
-
Hygiene: Wash hands thoroughly after handling the compound.[7]
3. Post-Operational Procedures
-
Decontamination: Clean the work area and any equipment used with a suitable solvent.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[4][6] The recommended storage temperature is -20°C.[5][6]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing and shoes.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]
Spill and Leakage
-
Small Spills: Dampen the solid spill material with water and transfer it to a suitable container.[8][9] Use absorbent paper dampened with water to pick up any remaining material.[8][9] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[8][9] Wash all contaminated surfaces with a soap and water solution.[8][9]
-
General Cleanup: For any spill, vacuum or sweep up the material and place it into a suitable disposal container.[4] Ensure adequate ventilation.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: While this compound is not always classified as hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations.[10]
-
Solid Waste:
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Regulatory Compliance: Always adhere to local, regional, and national regulations for chemical waste disposal.[10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. dl-Methionine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C6H13NO2S | CID 6205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
